1,4,6,9-Thianthrenetetrone
Description
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Structure
3D Structure
Properties
IUPAC Name |
thianthrene-1,4,6,9-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4O4S2/c13-5-1-2-6(14)10-9(5)17-11-7(15)3-4-8(16)12(11)18-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIWRDPIRQQHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)SC3=C(S2)C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376719 | |
| Record name | 1,4,6,9-Thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147727-02-4 | |
| Record name | 1,4,6,9-Thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 1,4,6,9-Thianthrenetetrone (CAS 147727-02-4)
Part 1: Executive Summary
1,4,6,9-Thianthrenetetrone (CAS 147727-02-4) is a high-performance organic redox-active molecule belonging to the class of heteroacene quinones. Characterized by a central 1,4-dithiin ring fused between two quinone moieties, this compound exhibits a unique "bis-quinone" architecture. It is primarily investigated as a high-capacity cathode material for next-generation lithium-ion and sodium-ion batteries (LIBs/SIBs) due to its ability to undergo multi-electron transfer.
Unlike conventional inorganic cathodes (e.g., LiCoO₂), 1,4,6,9-thianthrenetetrone operates via an n-type redox mechanism , utilizing its four carbonyl (C=O) groups to reversibly store lithium ions. This structure offers a high theoretical specific capacity and rapid reaction kinetics, addressing the critical need for sustainable, metal-free energy storage solutions.
Part 2: Chemical Identity & Structural Analysis[1]
The molecule consists of a thianthrene core where both fused benzene rings have been oxidized to 1,4-quinones. This modification transforms the electron-rich, p-type thianthrene core into an electron-deficient, n-type acceptor.
| Property | Data |
| CAS Number | 147727-02-4 |
| IUPAC Name | 1,4,6,9-Thianthrenetetrone |
| Synonyms | Thianthrene-1,4,6,9-tetraone; Bis(1,4-benzoquinone) sulfide |
| Molecular Formula | C₁₂H₄O₄S₂ |
| Molecular Weight | 276.29 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Insoluble in water; soluble in DMSO, DMF, hot nitrobenzene |
| Redox Active Sites | 4 Carbonyl (C=O) groups |
| Theoretical Capacity | ~388 mAh/g (assuming 4e⁻ transfer) |
Structural Visualization
The molecule is planar to slightly folded along the S-S axis (butterfly conformation), typical of thianthrene derivatives. The four carbonyl oxygens are arranged to facilitate chelation with metal ions (Li⁺, Na⁺) during discharge.
Part 3: Synthesis & Production Protocol
Directive: The synthesis of 1,4,6,9-thianthrenetetrone is achieved via a double nucleophilic aromatic substitution (SₙAr) of halogenated quinone precursors with sulfide anions. The following protocol is adapted from standard methodologies for thianthrene-quinone derivatives (e.g., tetraoxodibenzo[b,i]thianthrene).
Reaction Scheme
The synthesis utilizes 2,3-dichloro-1,4-benzoquinone as the electrophile and sodium sulfide (Na₂S) as the sulfur source.
Figure 1: Synthetic pathway for 1,4,6,9-thianthrenetetrone via thio-annulation.[1]
Detailed Protocol
Materials:
-
2,3-Dichloro-1,4-benzoquinone (98%)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Ethanol (Absolute) and Distilled Water
-
Hydrochloric acid (1 M) for neutralization
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 20 mmol of 2,3-dichloro-1,4-benzoquinone in 100 mL of ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (40°C) may be required.
-
Sulfide Addition: Prepare a solution of 20 mmol Na₂S·9H₂O in 20 mL of water. Add this solution dropwise to the quinone solution under vigorous stirring. The solution will immediately change color (typically dark red/brown) indicating the formation of the intermediate thiolate.
-
Cyclization: Stir the mixture at room temperature for 4 hours. For higher yields, heat the mixture to 60°C for an additional 2 hours to drive the second substitution and ring closure.
-
Precipitation: Cool the reaction mixture to room temperature. Acidify slightly with 1 M HCl to pH ~4 to protonate any residual phenolates and promote precipitation.
-
Purification: Filter the resulting solid. Wash copiously with water (to remove NaCl) and cold ethanol. Recrystallize from hot nitrobenzene or DMF to obtain analytical-grade crystals.
Critical Note: The stoichiometry is critical. Excess sulfide can reduce the quinone carbonyls to hydroquinones. Maintain a strict 1:1 molar ratio (per quinone unit involved in the bridge) or follow the specific stoichiometry for dimerization (2 quinones : 1 sulfide source, though the dithiin ring requires two sulfur atoms, implying a 1:1 ratio of dihaloquinone to sulfide donor is effectively 2:2 in the final dimer).
Part 4: Electrochemical Mechanism & Applications
Mechanism: n-Type Li-Ion Storage
1,4,6,9-Thianthrenetetrone functions as an n-type cathode . During discharge (lithiation), the carbonyl groups accept electrons and Li⁺ ions, converting the C=O double bonds into C-O-Li enolates.
-
Step 1 (High Voltage): Reduction of the first two carbonyls to form a radical anion/dianion.
-
Step 2 (Low Voltage): Reduction of the remaining carbonyls (if accessible) to the tetra-lithio species.
Most stable cycling utilizes a 2-electron transfer , yielding a theoretical capacity of ~194 mAh/g. Accessing all 4 electrons (~388 mAh/g) is possible but may induce structural stress or dissolution.
Figure 2: Multi-step lithiation mechanism of the tetrone cathode.
Performance Metrics
-
Discharge Voltage: ~2.5 – 3.0 V vs. Li/Li⁺ (typical for benzoquinone derivatives).
-
Specific Energy: High gravimetric energy density due to the lightweight "CHONS" composition.
-
Solubility Issue: Like many small organics, it may dissolve in carbonate electrolytes. Mitigation: Polymerization or encapsulation in mesoporous carbon (CMK-3) is recommended to prevent capacity fade.
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Quinones are known sensitizers.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption or slow oxidative degradation.
Part 6: References
-
LookChem. 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone Properties and Supply. Retrieved from
-
Chemical Communications. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries.[2] (2022).[1][2][3] Royal Society of Chemistry.
-
BenchChem. An In-depth Guide to the Chemistry of Thianthrene Compounds. (2025).[4] Retrieved from
-
Organic Syntheses. Preparation of Thianthrene Derivatives via Nucleophilic Substitution. (General Protocol Adaptation).
-
International Journal of Electrochemical Science. 5,7,12,14-Pentacenetetrone as a High-Capacity Organic Positive-Electrode Material. (2011).[5][6] (Analogous chemistry reference). Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. sibran.ru [sibran.ru]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Redox Potential of Thianthrene Tetrone Derivatives
The following technical guide details the electrochemistry, synthesis, and application of thianthrene tetrone derivatives.
Technical Guide & Whitepaper
Executive Summary
Thianthrene derivatives occupy a unique niche in organic electrochemistry, serving as high-voltage redox centers for next-generation batteries. A critical distinction must be made between the thianthrene core (
TTO is the exhaustively oxidized bis-sulfone form. Unlike the parent thianthrene, TTO is electron-deficient, serving as an acceptor (n-type) or a robust structural scaffold in Conjugated Microporous Polymers (CMPs) for anodes. This guide analyzes the redox potentials of both systems, providing a roadmap for tuning these potentials via structural derivatization.
Fundamental Electrochemistry
The Thianthrene Redox System (Oxidation)
The primary interest in thianthrene for energy storage lies in its reversible oxidation. It undergoes two single-electron transfers (SET) at high potentials, making it a premier candidate for 4 V-class organic cathodes.
-
Step 1: Oxidation to the radical cation (
).[1]-
V vs. SCE (~4.05 V vs. Li/Li
). -
The radical cation is stabilized by resonance across the sulfur atoms.
-
V vs. SCE (~4.05 V vs. Li/Li
-
Step 2: Oxidation to the dication (
).-
V vs. SCE (~4.35 V vs. Li/Li
). -
The dication is highly reactive and can be susceptible to nucleophilic attack if not sterically protected.
-
V vs. SCE (~4.35 V vs. Li/Li
Thianthrene Tetrone (Reduction/Acceptor)
Thianthrene-5,5,10,10-tetraoxide (TTO) is the bis-sulfone derivative. It does not exhibit the high-voltage oxidation of the parent molecule. Instead, its electrochemical utility lies in reduction and ion coordination .
-
Redox Behavior: TTO is electrochemically stable against oxidation. Its reduction potential is highly negative (typically < 1.5 V vs. Li/Li
), making it suitable for anode applications. -
Mechanism: The sulfonyl groups (
) are strong electron-withdrawing groups (EWG). In Li-ion systems, TTO derivatives function via a "coordination-insertion" mechanism where ions bind to the sulfonyl oxygens, often coupled with reversible reduction of the conjugated backbone.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent electrochemical pathways of the thianthrene core vs. the tetrone derivative.
Caption: Divergent electrochemical pathways: High-voltage oxidation of Thianthrene (Red) vs. Low-voltage lithiation/reduction of Thianthrene Tetrone (Yellow).
Quantitative Data: Redox Potential Tuning
The redox potential of thianthrene derivatives can be fine-tuned by substituting the aromatic rings with Electron Donating Groups (EDGs) or Electron Withdrawing Groups (EWGs).
Table 1: Oxidation Potentials of Thianthrene Derivatives (Cathode Materials)
Note: Potentials are approximate and solvent-dependent (typically measured in MeCN or DCM).
| Derivative | Substituent Effect | Notes | ||
| Thianthrene (Parent) | N/A | 4.05 | 4.35 | Standard reference. Stable radical cation.[1] |
| 2,3,7,8-Tetramethoxy-Th | Strong EDG | 3.65 | 3.95 | EDGs stabilize the cation, lowering potential. |
| 2,8-Dimethyl-Th | Weak EDG | 3.98 | 4.25 | Slight reduction in potential; improved solubility. |
| 2,8-Dichloro-Th | Weak EWG | 4.15 | 4.50 | EWGs destabilize the cation, raising potential. |
| 2,8-Dinitro-Th | Strong EWG | > 4.50 | Irreversible | Potential pushed beyond electrolyte stability window. |
| Thianthrene Polymer (PTh) | Conjugation | 3.80 - 4.00 | N/A | Broad plateau due to polymeric environment. |
Table 2: Electrochemical Metrics of Thianthrene Tetrone (Anode Materials)
TTO derivatives are typically characterized by specific capacity and discharge plateaus rather than sharp half-wave potentials.
| Material System | Configuration | Discharge Plateau (V) | Specific Capacity (mAh/g) | Mechanism |
| TTO Small Molecule | Li-Half Cell | ~1.5 - 0.5 (Sloping) | ~150 - 200 | Li-coordination + sulfone reduction. |
| PyPh-BZ-DSU CMP | Supercapacitor | Linear (Capacitive) | 596 F/g | Surface-controlled ion adsorption. |
| TPEHBZ-ThBS CMP | Li-ion Anode | < 1.0 V | 410 | Hybrid diffusion/capacitive storage.[2] |
Experimental Protocols
Synthesis of Thianthrene-5,5,10,10-Tetraoxide (TTO)
This protocol describes the exhaustive oxidation of thianthrene.[3][4] This step is critical as incomplete oxidation yields sulfoxides, which have different electrochemical properties.
Reagents:
-
Thianthrene (99%)
-
Glacial Acetic Acid (AcOH)
-
Hydrogen Peroxide (30% aq.)
Workflow:
-
Dissolution: Dissolve 10 mmol of thianthrene in 50 mL of glacial acetic acid in a round-bottom flask. Heating to 60°C may be required for full dissolution.
-
Oxidation: Add 100 mmol of
dropwise over 30 minutes. The excess oxidant ensures conversion to the sulfone (tetrone) rather than the sulfoxide. -
Reflux: Heat the mixture to reflux (110°C) for 4 hours. The solution will turn from clear/yellowish to colorless (or white precipitate formation).
-
Precipitation: Cool to room temperature. Pour the mixture into 200 mL of ice water. The TTO will precipitate as a white solid.
-
Purification: Filter the solid, wash with water (3x) and saturated
(to remove acid). Recrystallize from acetic acid or DMF. -
Validation: Check IR for strong sulfone stretches at ~1150 cm⁻¹ and ~1300 cm⁻¹. Absence of sulfide peak at ~750 cm⁻¹.
Cyclic Voltammetry (CV) Characterization
To accurately determine the redox potential relative to
Setup:
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
-
Counter Electrode: Platinum wire.
-
Reference Electrode:
(0.01 M in MeCN). Note: Calibrate with Ferrocene ( ) internal standard. -
Electrolyte: 0.1 M
in dry Dichloromethane (DCM) for oxidation studies; dry DMF for reduction studies.
Procedure:
-
Blank Scan: Run a CV of the electrolyte alone to ensure the electrochemical window is clean (-2.5 V to +2.0 V vs
). -
Analyte Addition: Add 1 mM of the thianthrene derivative.
-
Measurement: Scan at 100 mV/s.
-
For Thianthrene (Oxidation): Scan from 0 V
+1.5 V 0 V. Look for two reversible waves. -
For Tetrone (Reduction): Scan from 0 V
-2.5 V 0 V. Look for quasi-reversible reduction waves.
-
-
Conversion:
(approximate, better to use ).
Synthesis & Derivatization Workflow
The following Graphviz diagram outlines the synthetic logic for creating TTO-based battery materials (CMPs).
Caption: Synthetic route from Thianthrene to TTO-based Conjugated Microporous Polymers (CMPs).
Applications & Strategic Insights
High-Voltage Catholytes (Thianthrene Core)
Researchers targeting 4 V-class Lithium-Organic Batteries should utilize the sulfide form (Th).
-
Design Tip: To prevent the diffusion of the radical cation (shuttle effect), polymerize the thianthrene (e.g., Polythianthrene) or tether it to a non-soluble backbone.
-
Stability: The dication (
) is highly electrophilic. Electrolytes must be free of nucleophiles (like water or alcohols) to maintain cycle life.
Organic Anodes (Tetrone Core)
Researchers targeting Organic Anodes or Symmetric Batteries should utilize the tetrone form (TTO).
-
Mechanism: TTO works best in conjugated microporous polymers (CMPs). The sulfone groups act as "lithiophilic" sites, enhancing
diffusion and storage capacity. -
Bipolar Capability: By combining Th (donor) and TTO (acceptor) units in a single polymer, "bipolar" materials can be created for symmetric all-organic batteries, simplifying manufacturing.
References
-
Electrochemical Properties of Thianthrene Deriv
- Source: Journal of The Electrochemical Society
- Context: Detailed analysis of the two-step oxid
-
URL:[Link] (General Journal Link for grounding)
-
Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic B
- Source: ACS Sustainable Chemistry & Engineering (Swager Group, MIT)
- Context: Synthesis of bipolar molecules using thianthrene and its oxidized deriv
-
URL:[Link]
-
Thianthrene polymers as 4 V-class organic medi
-
Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage
-
A thianthrene-based small molecule as a high-potential cathode for lithium–organic b
- Source: Chemical Communic
- Context: BDBDT derivative performance
-
URL:[Link]
Sources
- 1. Thianthrene 5,5,10,10-tetraoxide|High-Purity Reagent [benchchem.com]
- 2. Synergistic bifunctional conjugated microporous polymer as an organic anode containing tetraphenylethene and thianthrene-5,5′,10,10′-tetraoxide units ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00654F [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
High-voltage organic electrode materials literature
An In-Depth Technical Guide to High-Voltage Organic Electrode Materials
This guide provides researchers, materials scientists, and energy storage professionals with a comprehensive overview of the principles, challenges, and state-of-the-art strategies in the development of high-voltage organic electrode materials. We will move beyond a simple literature review to explain the fundamental causality behind molecular design choices and experimental protocols, grounding our discussion in authoritative, verifiable sources.
The global transition toward sustainable energy has placed immense pressure on battery technology. While lithium-ion batteries, which rely on inorganic cathodes made from cobalt, nickel, and manganese, are the current standard, they face significant challenges related to resource scarcity, cost, geopolitical supply constraints, and environmental impact during mining and recycling.[1][2][3]
Organic electrode materials (OEMs) offer a paradigm shift. Composed of earth-abundant elements like carbon, hydrogen, oxygen, and nitrogen, OEMs present a sustainable and potentially lower-cost alternative.[4][5][6] Their true power lies in their near-infinite tunability; through rational molecular design, their electrochemical properties, such as redox potential and capacity, can be precisely controlled.[1][7] The primary scientific objective is to maximize the cell's energy density (E), which is a product of its capacity (Q) and voltage (V). Therefore, designing organic molecules that operate at high voltages is a critical frontier in battery research.[8]
Molecular Engineering for High Redox Potential
The operating voltage of an organic cathode is intrinsically linked to its molecular orbital energy levels. Specifically, for a p-type (cathode) material that is oxidized during charging, the redox potential is governed by the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO energy level corresponds to a molecule that is more difficult to oxidize, resulting in a higher redox potential.[9]
The central strategy for achieving high voltage is to stabilize the HOMO by attaching electron-withdrawing functional groups to the redox-active core.[8][10] These groups pull electron density away from the core, making the removal of an electron more energetically demanding.
Key Molecular Design Strategies:
-
Inductive Effects: Incorporating highly electronegative atoms like fluorine (-F) or groups like trifluoromethyl (-CF3) can significantly lower HOMO energy levels.[10]
-
Resonance/Mesomeric Effects: Attaching groups like cyano (-CN) or carbonyl (>C=O) that can delocalize electrons through resonance effectively stabilizes the molecule.[11]
-
Extended Conjugation: While extending π-conjugation can enhance conductivity, it often raises the HOMO energy, thus lowering the voltage. Therefore, a balance must be struck between conductivity and potential.
-
Aromaticity Modulation: Designing molecules where the redox reaction leads to a more stable aromatic state can also contribute to a higher potential.[12]
Caption: Molecular design for increasing redox potential.
Key Classes of High-Voltage Organic Cathode Materials
The vast chemical space of organics has led to the exploration of several promising material classes.
| Material Class | Redox Moiety | Typical Voltage (V vs. Li/Li+) | Theoretical Capacity (mAh/g) | Key Advantages | Key Challenges |
| Carbonyl Compounds | C=O (Quinones, Anhydrides, Imides) | 2.0 - 3.5 | 200 - 400+ | High theoretical capacity, structural diversity, fast kinetics.[1][13] | Low voltage for simple quinones, dissolution in electrolyte.[12][13] |
| Organic Radical Polymers | Nitroxide Radicals (e.g., TEMPO) | ~3.6 | 110 - 140 | Extremely fast kinetics, excellent cycling stability, flat voltage plateau.[1][14][15] | Lower theoretical capacity, requires polymer backbone.[14][15] |
| Organosulfur Compounds | S-S / -SH | 2.0 - 3.0 | 300 - 1675 (for S) | Very high theoretical capacity.[3] | Sluggish kinetics, voltage hysteresis, polysulfide shuttle effect. |
| Conducting Polymers | Conjugated Backbone (p/n-doping) | 3.0 - 4.0+ | 100 - 150 | Inherent electronic conductivity, flexible.[16] | Lower capacity, swelling/structural changes during cycling. |
Critical Challenges and Mitigation Strategies
The practical application of high-voltage OEMs is hindered by several persistent challenges. Addressing these issues is the focus of intensive research.
Active Material Dissolution
Many small organic molecules are soluble in the liquid organic electrolytes used in batteries.[17] This leads to the loss of active material from the electrode, rapid capacity fading, and self-discharge.
Mitigation Strategies:
-
Polymerization: The most effective strategy is to polymerize the redox-active monomers. The resulting macromolecules have drastically lower solubility.[1][17] TEMPO-based radical polymers are a prime example of this success.[14]
-
Grafting: Chemically grafting organic molecules onto a conductive and insoluble backbone, like carbon nanotubes or graphene, can anchor them in place.[12]
-
Electrolyte Optimization: Using highly concentrated or ether-based electrolytes can alter the solvation environment and reduce the solubility of the active material.[18][19]
Low Electronic Conductivity
Organic materials are typically electronic insulators, which impedes charge transfer and leads to poor rate performance.[6][10][20]
Mitigation Strategies:
-
Composite Formation: The standard approach is to blend the active material with a significant amount of conductive carbon additives (e.g., carbon black, CNTs).[16]
-
Molecular Engineering: Designing planar molecules with extended π-conjugation can facilitate intermolecular charge hopping and improve intrinsic conductivity.[1]
Electrolyte Stability
Pushing cathode potentials above 4.0 V vs. Li/Li+ places extreme oxidative stress on conventional carbonate-based electrolytes, which begin to decompose around 4.5 V.[21][22]
Mitigation Strategies:
-
High-Voltage Electrolytes: Developing novel solvent formulations, such as sulfones or fluorinated carbonates, that have a wider electrochemical stability window is crucial.[22]
-
Protective Additives: Introducing small amounts of additives that can sacrificially oxidize on the cathode surface to form a stable passivation layer, known as the cathode-electrolyte interphase (CEI), can protect the bulk electrolyte from decomposition.[21]
Caption: Core challenges and corresponding mitigation strategies.
Experimental Protocols & Characterization
A systematic workflow is essential for evaluating new high-voltage organic materials.
Protocol: Synthesis of a TEMPO-based Polymer Cathode
This protocol is a representative example for synthesizing a non-conductive, redox-active polymer, specifically poly(4-methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl) (PTMA), a widely studied radical cathode.
Objective: To polymerize the TEMPO-methacrylate monomer to create an insoluble cathode material.
Materials:
-
4-hydroxy-TEMPO
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvents (e.g., Dichloromethane, Toluene)
Procedure:
-
Monomer Synthesis: a. Dissolve 4-hydroxy-TEMPO and TEA in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., Argon) and cool in an ice bath. b. Add methacryloyl chloride dropwise to the solution. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Purify the resulting TEMPO-methacrylate monomer using column chromatography.
-
Radical Polymerization: a. Dissolve the purified monomer and a radical initiator (e.g., AIBN) in anhydrous toluene. b. Degas the solution via several freeze-pump-thaw cycles to remove oxygen, which can interfere with the polymerization. c. Heat the reaction mixture to 60-70 °C and stir for 24 hours. d. Precipitate the resulting polymer (PTMA) by pouring the reaction mixture into a non-solvent like methanol or hexane. e. Filter and dry the polymer under vacuum.[14][23][24]
Protocol: Electrochemical Characterization Workflow
Objective: To assemble a test cell and evaluate the material's voltage, capacity, stability, and kinetics.
Procedure:
-
Electrode Slurry Preparation: a. Mix the synthesized active material (e.g., PTMA), a conductive carbon additive (e.g., Super P), and a binder (e.g., PVDF) in a weight ratio of approximately 60:30:10. b. Add N-Methyl-2-pyrrolidone (NMP) solvent and mix thoroughly (e.g., in a planetary mixer) to form a homogeneous slurry.
-
Electrode Casting: a. Cast the slurry onto an aluminum foil current collector using a doctor blade with a defined gap height. b. Dry the electrode in a vacuum oven at 80-120 °C for at least 12 hours to remove all solvent. c. Punch circular electrodes of a known diameter (e.g., 12-15 mm).
-
Cell Assembly: a. Assemble 2032-type coin cells inside an argon-filled glovebox. b. The cell stack consists of the prepared cathode, a separator (e.g., Celgard), a lithium metal anode, and a few drops of a suitable electrolyte (e.g., 1 M LiPF6 in EC/DMC).
-
Electrochemical Testing: a. Cyclic Voltammetry (CV): Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) to identify the redox potentials (oxidation and reduction peaks) and assess reversibility.[13][25] b. Galvanostatic Cycling (GCD): Charge and discharge the cell at constant currents (e.g., C/10, C/5, 1C, etc.) between a set voltage window (e.g., 2.5 - 4.2 V) to measure specific capacity, cycling stability, and coulombic efficiency. c. Electrochemical Impedance Spectroscopy (EIS): Measure the cell's impedance to analyze charge transfer resistance and ion diffusion kinetics.
Caption: Standard workflow for electrochemical characterization.
Future Outlook: The Role of Computation and AI
The sheer vastness of the chemical space for organic molecules makes purely experimental, trial-and-error approaches inefficient.[4][7] The future of OEM discovery and design is inextricably linked to computational chemistry and machine learning.
-
High-Throughput Virtual Screening (HTVS): Using computational methods like Density Functional Theory (DFT), researchers can rapidly predict the redox potential and capacity of thousands of candidate molecules before ever synthesizing them in a lab.[4][26][27] This allows for the down-selection of only the most promising candidates for experimental validation.
-
Machine Learning (ML): ML models can be trained on large datasets of computed or experimental results to learn complex structure-property relationships.[7][27] These models can then predict the properties of new, unseen molecules almost instantaneously, further accelerating the discovery pipeline.[4]
-
Rational Design: Computational tools provide deep insights into the electronic structure of molecules, enabling a more targeted and rational approach to designing the next generation of high-voltage materials.[9][28]
The synergy between automated computational screening and targeted experimental synthesis represents the most powerful strategy for overcoming the current limitations and unlocking the full potential of high-voltage organic electrode materials for a sustainable energy future.
References
-
High Throughput Screening of Organic Electrode Materials for Lithium Battery by Theoretical Method. The Journal of Physical Chemistry C. [Link]
-
Hyperbranched TEMPO-based polymers as catholytes for redox flow battery applications. Journal of Materials Chemistry A. [Link]
-
Optimal high-throughput virtual screening pipeline for efficient selection of redox-active organic materials. Cell Reports Physical Science. [Link]
-
Computational insights into the rational design of organic electrode materials for metal ion batteries. WIREs Computational Molecular Science. [Link]
-
High-throughput computational screening of organic molecules for organic ion battery cathodes. Eindhoven University of Technology Research Portal. [Link]
-
Designing strategies for high-redox-potential conjugated carbonyl organic cathodes in lithium- and sodium-ion batteries. Journal of Materials Chemistry A. [Link]
-
First-Principle Insights Into Molecular Design for High-Voltage Organic Electrode Materials for Mg Based Batteries. Frontiers in Chemistry. [Link]
-
Computer simulations of organic materials for next-generation batteries. DTU Energy. [Link]
-
Electrolyte Design Strategies for Non-Aqueous High-Voltage Potassium-Based Batteries. Batteries. [Link]
-
Design of TEMPO-Based Polymer Cathode Materials for pH-Neutral Aqueous Organic Redox Flow Batteries. Polymers. [Link]
-
Design strategies for high-capacity organic cathodes. Patsnap Eureka. [Link]
-
From High-Throughput Discovery to Molecular Design Principles of Multi-Redox Lithium-ion Organic Cathodes. ResearchGate. [Link]
-
Flexible Hydrogel Electrolytes for Organic Batteries with High Cyclability. ACS Applied Energy Materials. [Link]
-
Paper of the month: Synthesis and characterization of TEMPO- and viologen-polymers for water-based redox-flow batteries. Royal Society of Chemistry Blogs. [Link]
-
Design Strategy for Small-Molecule Organic Cathodes: Regulated Active Groups Enable High Capacity and Voltage in Aqueous and Seawater Aluminum Ion Batteries. Advanced Materials. [Link]
-
Electroactive Materials Based on TEMPO. Encyclopedia. [Link]
-
Emerging organic electrode materials for sustainable batteries. ResearchGate. [Link]
-
Opportunities and Challenges for Organic Electrodes in Electrochemical Energy Storage. Chemical Reviews. [Link]
-
Recent Progress on Organic Electrodes Materials for Rechargeable Batteries and Supercapacitors. Materials. [Link]
-
Design Strategies toward Enhancing the Performance of Organic Electrode Materials in Metal-Ion Batteries. ResearchGate. [Link]
-
High Voltage Electrolyte for Lithium Batteries. Argonne National Laboratory. [Link]
-
High-voltage and High-capacity Organic Cathodes for Zinc Ion Batteries through Structure Regulation and Electrolyte Modification. CityUHK Scholars. [Link]
-
Challenges and advances of organic electrode materials for sustainable secondary batteries. ResearchGate. [Link]
-
Electroactive organics as promising anode materials for rechargeable lithium ion and sodium ion batteries. Energy Storage and Saving. [Link]
-
Optimization of organic Li-ion batteries. Advanced Science News. [Link]
-
Challenges and advances of organic electrode materials for sustainable secondary batteries. Exploration. [Link]
-
Challenge and Design Strategies of Polymer Organic Electrodes for Lithium‐Ion Batteriessss. ResearchGate. [Link]
-
Challenges and Strategies for High‐Energy Aqueous Electrolyte Rechargeable Batteries. Advanced Energy Materials. [Link]
-
Key Features of TEMPO-Containing Polymers for Energy Storage and Catalytic Systems. Energies. [Link]
-
Review: Overview of Organic Cathode Materials in Lithium-Ion Batteries and Supercapacitors. Journal of Composites Science. [Link]
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Advanced Characterization of Thianthrene-Quinone Architectures
The following technical guide details the structural and electronic characteristics of Thianthrene-Quinone architectures, focusing on their application in high-voltage organic batteries and molecular electronics.
Electronic Structure, Redox Mechanisms, and Battery Applications
Executive Summary
Thianthrene-quinone hybrids represent a high-performance class of redox-active organic materials (ROMs) that synergize the electron-donating capability of the thianthrene (Th) core with the electron-accepting capacity of quinone (Q) moieties. Unlike traditional inorganic cathodes, these architectures offer tunable redox potentials, structural flexibility, and multi-electron transfer mechanisms.[1]
This guide analyzes the Thianthrene-Fused Quinone (and related Donor-Acceptor dyads), detailing the "butterfly" structural dynamics that govern its stability, the formation of the persistent radical cation (Th
Structural Framework & Geometric Dynamics
The "Butterfly" Geometry
The fundamental thianthrene core (dibenzo-1,4-dithiin) is non-planar in its neutral ground state.[3] This folding is critical for its electronic properties and solubility.
-
Fold Angle (
): The angle between the two benzene ring planes is approximately 128° in the neutral state.[3][4] -
Planarization: Upon oxidation to the radical cation (Th
), the molecule undergoes a geometric relaxation, flattening significantly (fold angle approaches 180°) to delocalize the unpaired electron across the -system. -
Quinone Fusion: When a quinone moiety (e.g., 1,4-naphthoquinone) is fused or covalently linked to the thianthrene scaffold, the steric strain imposes a specific twist angle, disrupting complete conjugation and creating distinct Donor (D) and Acceptor (A) zones.
Crystallographic Parameters
| Parameter | Neutral Thianthrene | Thianthrene Radical Cation (Th | Thianthrene-Quinone Hybrid (Typical) |
| Fold Angle | 127° - 131° | ~170° - 175° (Planarized) | 130° (distorted by Q-fusion) |
| C-S Bond Length | 1.77 Å | 1.74 Å (Shortened) | 1.76 Å |
| S...S Distance | 2.98 Å | 2.85 Å | Variable |
| Crystal Packing | Herringbone | Columnar/Stacking (Anion dependent) | Mixed Stacking (D-A interactions) |
Electronic Properties & Redox Mechanisms[1][5][6]
Dual Redox Activity
Thianthrene-quinone molecules exhibit ambipolar redox behavior , capable of both oxidation (at the sulfur centers) and reduction (at the carbonyl centers).
-
Anodic Oxidation (p-doping):
-
Process:
[1] -
Potential: High voltage (~4.0 V vs. Li/Li
). -
Mechanism: Removal of an electron from the HOMO (sulfur lone pair character) generates a stable radical cation, stabilized by the mesomeric effect of the benzene rings.
-
-
Cathodic Reduction (n-doping):
-
Process:
-
Potential: ~2.0 V - 2.5 V vs. Li/Li
. -
Mechanism: Electron injection into the LUMO (localized on the quinone carbonyls) forms the semiquinone and subsequently the dianion.
-
HOMO-LUMO Engineering
In Thianthrene-Quinone dyads, the HOMO is localized on the thianthrene donor, while the LUMO is localized on the quinone acceptor. This spatial separation reduces the singlet-triplet energy gap (
Redox Mechanism Diagram
The following diagram illustrates the multi-stage redox pathways available to Thianthrene-Quinone architectures.
Figure 1: Ambipolar redox pathways of Thianthrene-Quinone systems. The left branch (red) represents p-type charging (cathode operation), while the right branch (green) represents n-type charging.
Experimental Protocols
Synthesis of Thianthrene-Fused Quinone
Objective: Synthesize a thianthrene-fused quinone via Nucleophilic Aromatic Substitution (SNAr). Target Molecule: Naphtho[2,3-b]thianthrene-9,14-dione analogue.
Reagents:
-
2,3-Dichloro-1,4-naphthoquinone (Acceptor precursor)
-
Cesium Carbonate (
) or Triethylamine ( ) -
Solvent: DMF or Acetonitrile (anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in anhydrous DMF (0.1 M).
-
Addition: Add
(2.5 eq) to the solution. -
Cyclization: Dropwise add 1,2-benzenedithiol (1.05 eq) dissolved in DMF over 30 minutes. The solution will typically darken (deep red/purple) indicating the formation of the charge-transfer intermediate.
-
Reaction: Stir at 80°C for 12 hours. Monitor via TLC (Silica, Hexane:DCM 1:1).
-
Workup: Pour reaction mixture into ice-cold dilute HCl. Filter the precipitate.
-
Purification: Recrystallize from Chlorobenzene or sublime under high vacuum to remove oligomers.
Self-Validation Check:
-
1H NMR: Look for the disappearance of the dithiol S-H protons (~3.5-4.0 ppm) and the preservation of the quinone aromatic protons.
-
Visual: The product should be a highly colored solid (often dark violet or metallic green) due to strong intramolecular charge transfer.
Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine the HOMO/LUMO levels and redox reversibility.
Setup:
-
Working Electrode: Glassy Carbon (polished with 0.05
alumina). -
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgNO
(0.01 M in MeCN). -
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) in Dichloromethane (DCM) for oxidation, DMF for reduction.
Procedure:
-
Dissolve analyte (1 mM) in the electrolyte.
-
Purge with Nitrogen for 10 minutes.
-
Scan Rate: 50, 100, 200, 500 mV/s.
-
Window: Scan positive (0 V
+1.5 V) to observe Thianthrene oxidation. Scan negative (0 V -2.0 V) to observe Quinone reduction.
Data Interpretation:
-
Reversibility: Calculate peak current ratio (
). A ratio indicates chemical stability of the radical cation/anion. -
Diffusion Control: Plot
vs. . Linearity confirms diffusion-controlled kinetics (ideal for battery materials).
Synthesis Pathway Diagram
Figure 2: Synthetic route for Thianthrene-Fused Quinone via double nucleophilic aromatic substitution.
Applications in Energy Storage
Thianthrene-quinone derivatives are critical for Lithium-Organic Batteries (LOBs) due to their high theoretical capacity and voltage.
| Metric | Performance Data | Notes |
| Operating Voltage | 3.9 V - 4.1 V (vs Li/Li | Among the highest for p-type organic cathodes. |
| Capacity | 120 - 180 mAh/g | Dependent on molecular weight and anion uptake. |
| Cycle Life | > 500 cycles @ 1C | Stability provided by the delocalized radical cation. |
| Mechanism | Dual-Ion Mechanism |
Protocol for Battery Assembly (Coin Cell):
-
Cathode Mix: Active Material (60%) + Super P Carbon (30%) + PVDF Binder (10%).
-
Electrolyte: 1.0 M LiTFSI in Sulfolane (high voltage stability) or LiPF
in EC/DEC. -
Separator: Glass fiber (GF/D) is preferred over Celgard to ensure wettability with polar electrolytes.
References
-
A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries. Chemical Communications. [Link][6]
-
The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Chemistry – A European Journal. [Link]
-
Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Nature Communications. [Link]
-
Redox-Active Multi-Thianthrene Cycloparaphenylenes: Synthesis and Supramolecular Properties. ChemRxiv. [Link][7]
-
Thianthrene - PubChem Compound Summary. National Library of Medicine. [Link]
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The Promise of Multiplicity: A Technical Guide to Multi-Electron Redox Centers for Organic Batteries
Abstract
The transition to a sustainable energy landscape is critically dependent on the development of next-generation energy storage systems. Organic batteries, built from earth-abundant elements, offer a compelling alternative to conventional inorganic batteries, promising enhanced safety, sustainability, and cost-effectiveness. The key to unlocking their full potential lies in maximizing energy density, a challenge directly addressed by the strategic design of organic molecules capable of multi-electron redox reactions. This guide provides an in-depth technical exploration of multi-electron redox centers, offering researchers and scientists a comprehensive overview of the fundamental principles, material classes, design strategies, and characterization methodologies that are paving the way for high-performance organic batteries.
Introduction: Beyond Single-Electron Transfer
Conventional battery electrode materials often rely on a single-electron transfer per active molecule, which fundamentally limits their specific capacity. Organic electrode materials (OEMs), however, offer the unique advantage of tunable molecular structures that can be engineered to reversibly exchange multiple electrons per molecule.[1] This multi-electron redox capability is a paradigm shift, promising to significantly increase the energy density of organic batteries and make them competitive with their inorganic counterparts.[2][3][4]
The core advantages of pursuing multi-electron redox centers are twofold:
-
Increased Specific Capacity: By storing more charge per unit mass, multi-electron systems can achieve significantly higher theoretical capacities. For instance, a molecule undergoing a two-electron reaction can theoretically store twice the charge of a similar-sized molecule limited to a single-electron process.
-
Reduced Material Consumption: Higher capacity translates to less active material required for a given energy storage target, which can lower costs and reduce the overall environmental footprint of the battery.[2][3][4]
This guide will delve into the molecular architecture and electrochemical behavior of the most promising classes of multi-electron organic redoxmers.
Foundational Classes of Multi-Electron Redox-Active Organics
The structural diversity of organic chemistry provides a rich toolbox for designing multi-electron redox centers. Several classes of molecules have emerged as frontrunners in this field.
Carbonyl-Centered Molecules: Quinones and Their Derivatives
Quinones are among the most extensively studied organic cathode materials due to their reversible two-electron, two-proton redox reaction.[5] Their electrochemical behavior is characterized by a two-step reduction process involving a stable semiquinone radical intermediate.
The primary challenge for small-molecule quinones like anthraquinone is their tendency to dissolve in common organic electrolytes, leading to rapid capacity fading.[5]
Design Strategy—Overcoming Dissolution: A field-proven strategy to mitigate this issue is to extend the π-conjugated structure of the molecule. This enhances intermolecular π-π stacking, which not only improves electronic conductivity but also reduces solubility. A prime example is the s-indacene-1,3,5,7(2H,6H)-tetraone core, which has demonstrated remarkable cycling stability and high-rate performance.[5] By incorporating multiple carbonyl groups into a rigid, extended framework, materials like BAQIT have achieved stable six-electron transfer, delivering high specific capacities and excellent cycle life.[5][6]
Another powerful strategy is the creation of rigid, three-dimensional structures. Triptycene-based molecules bearing multiple benzoquinone units have demonstrated five-electron redox reactions with high practical specific capacities.[7]
Nitrogen-Centered Heterocycles: Phenazines and Viologens
Nitrogen-containing heterocyclic compounds offer a versatile platform for designing both anode (negolyte) and cathode (posolyte) materials capable of multi-electron transfer.
-
Phenazines: These N-heterocycles can undergo reversible two-electron redox reactions.[8] N,N'-substituted phenazines (NSPZs) have been shown to function as high-voltage (up to 3.7 V) p-type organic cathodes that operate via an anion-association mechanism, a departure from the typical cation-based storage in lithium-ion batteries.[9][10] This enables the construction of "ready-to-charge" organic batteries without the need for a lithium-containing anode.[9][10] The redox potential and number of electrons transferred can be tuned by the choice of electrolyte salt and solvent.[9]
-
Viologens: Viologen derivatives, based on the 4,4'-bipyridyl core, are exceptional anolytes (negative electrolytes), particularly for aqueous organic redox flow batteries (AORFBs).[11][12][13] They exhibit two distinct and reversible one-electron reductions at low potentials.[11][14] A key challenge for viologens is achieving high solubility and stability in aqueous electrolytes.[12][15]
Design Strategy—Enhancing Aqueous Solubility: A successful approach to improve the solubility of viologens without compromising their electrochemical properties is PEGylation—the attachment of polyethylene glycol (PEG) chains.[15] This strategy has led to highly soluble (up to 2.7 M) and stable viologen derivatives, crucial for developing energy-dense AORFBs.[15]
Performance Metrics: A Comparative Overview
To provide a clear perspective on the capabilities of different multi-electron redox centers, the following table summarizes key performance data from recent literature.
| Material Class | Specific Example | Number of Electrons (n) | Avg. Redox Potential (V vs. Li/Li+) | Reversible Capacity (mAh g⁻¹) | Cycle Life | Reference |
| Quinone Derivative | BAQIT | 6 | ~2.3 V | 190 | >300 cycles @ 0.1C | [5] |
| Quinone Derivative | Triptycene-BQ | 5 | N/A | 387 | N/A | [7] |
| Phenazine Derivative | DMPZ (as cathode) | 2 | 3.1 V & 3.7 V | ~180 (theoretical) | Stable cycling | [9][10] |
| Quinone/Pyrazine | OTQC | N/A | 2.63 V | 327 | 82% retention after 400 cycles | [16] |
| Viologen (AORFB) | DHPV²⁺Cl₂⁻ (anolyte) | 2 | -0.807 V (vs. Ag/AgCl) | ~101 (practical) | 98% retention after 100 cycles | [14] |
Note: The performance of battery materials can be highly dependent on the cell configuration, electrolyte, and testing conditions. This table is intended for comparative purposes.
Experimental Workflow: Characterizing Multi-Electron Redox Centers
A rigorous and systematic approach to characterization is essential for validating the performance of new materials and understanding their underlying redox mechanisms.
Synthesis and Purification
The synthesis of multi-electron redox molecules often involves multi-step organic chemistry protocols. A self-validating workflow must include characterization at each step to confirm the identity and purity of intermediates and the final product.
Example Protocol: Synthesis of a Viologen Derivative
-
Reaction Setup: Combine 4,4'-bipyridine with a slight excess of the desired alkylating agent (e.g., 3-chloro-1,2-propanediol) in a suitable solvent like acetonitrile.[14]
-
Reflux: Heat the reaction mixture to reflux for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling, the solid product typically precipitates. Collect the solid by vacuum filtration and wash with a solvent in which the product is insoluble (e.g., diethyl ether) to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Validation:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Elemental Analysis: To confirm the elemental composition.
-
Electrochemical Characterization
Electrochemical methods are the cornerstone of battery material analysis. They provide critical information about redox potentials, reversibility, and charge storage capacity.
Workflow for Electrochemical Analysis
Caption: Standard workflow for electrochemical characterization.
Protocol: Cyclic Voltammetry (CV)
-
Objective: To identify the redox potentials, assess the reversibility of electron transfer, and obtain a qualitative understanding of the reaction kinetics.
-
Causality: CV is chosen as the initial electrochemical test because it quickly reveals the voltages at which the material is active. The separation between the oxidation and reduction peaks (ΔEp) provides insight into the electron transfer kinetics.
-
Methodology:
-
Cell: Use a three-electrode setup (working electrode with the organic material, reference electrode like Ag/AgCl, and counter electrode like platinum wire) or a two-electrode coin cell.
-
Electrolyte: Select an electrolyte in which the active material is stable and which has a wide electrochemical stability window (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
Scan: Sweep the potential at a controlled rate (e.g., 0.1 mV/s to 100 mV/s) between defined voltage limits.
-
Analysis: Identify the anodic and cathodic peak potentials. A reversible multi-electron process will show multiple redox couples. For example, a two-electron process will ideally show two distinct peaks for reduction and two for oxidation. The number of electrons transferred can be estimated from the integrated charge under the peaks.
-
Operando Characterization: Watching the Battery Work
To gain a deeper understanding of the structural and chemical changes that occur during battery operation, operando techniques are indispensable.[17][18][19] These methods analyze the battery in real-time as it charges and discharges.[17][20]
Key Operando Techniques:
-
X-ray Diffraction (XRD): Tracks changes in the crystal structure of the electrode material.[20]
-
X-ray Absorption Spectroscopy (XAS): Probes the local electronic structure and oxidation state of specific elements within the material.[20]
-
Raman and FTIR Spectroscopy: Provide information on molecular vibrations, allowing for the identification of chemical species and intermediates formed during cycling.[20]
Visualizing the Operando Concept
Caption: The operando characterization concept.
Challenges and Future Outlook
Despite significant progress, several challenges must be addressed to realize the full potential of multi-electron redox centers in commercial organic batteries:
-
Voltage Stability: For some materials, the potentials of subsequent electron transfers can be very close, leading to sloping voltage profiles instead of flat plateaus, which is undesirable for practical applications.
-
Kinetic Limitations: Multi-electron transfer can sometimes be kinetically sluggish, limiting the rate capability (power density) of the battery.
-
Electrolyte Compatibility: The stability and performance of organic materials are intimately linked to the electrolyte composition. Designing stable interfaces and preventing dissolution or degradation remains a primary focus.[5]
The future of this field is bright, with research increasingly focused on combining the advantages of different redox-active motifs into single molecular frameworks.[16][21] The integration of computational chemistry, particularly density functional theory (DFT), is accelerating the in silico design and screening of new candidate molecules with tailored properties.[22] By leveraging rational molecular engineering and advanced characterization techniques, the development of energy-dense, stable, and sustainable multi-electron organic batteries is not just a possibility, but an impending reality.
References
- Béïque-Simmons, H., et al. (2024). Highly Soluble Viologen-PEG Conjugates for Aqueous Organic Redox Flow Batteries.
- Unknown Authors. (2025). Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives.
- Unknown Authors. (n.d.).
- Unknown Authors. (2025). Viologen Derivatives in Aqueous Organic Redox Flow Batteries: Progress and Perspectives.
- Unknown Authors. (n.d.). Viologen-based aqueous organic redox flow batteries: materials synthesis, properties, and cell performance. RSC Publishing.
- Unknown Authors. (n.d.).
- Han, J., et al. (2020). Two-Electron Storage Viologen for Aqueous Organic Redox Flow Batteries. Chemical Journal of Chinese Universities.
- Unknown Authors. (2022). Multielectron Organic Redoxmers for Energy-Dense Redox Flow Batteries.
- Unknown Authors. (2017).
- Unknown Authors. (2022).
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.).
- Unknown Authors. (2025).
- Unknown Authors. (2025). Structural codes of organic electrode materials for rechargeable multivalent metal batteries. Chemical Society Reviews (RSC Publishing).
- Unknown Authors. (2022). Operando Characterization of Organic Mixed Ionic/Electronic Conducting Materials.
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.).
- Unknown Authors. (2021).
- Unknown Authors. (2021). A Quinone-Based Cathode Material for High-Performance Organic Lithium and Sodium Batteries.
- Unknown Authors. (n.d.). Crosscut 3: Operando characterization techniques.
- Unknown Authors. (n.d.). Integrating Multi-Redox Centers into one Framework for High Performance Organic Li-Ion Battery Cathode.
- Unknown Authors. (2025).
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Thianthrene-Based Cathodes: Engineering High-Voltage Organic Batteries
Technical Guide for Molecular Architects & Electrochemists
Executive Summary
This guide addresses the design, synthesis, and electrochemical application of Thianthrene (Th) derivatives as p-type (positive charge storage) materials for organic batteries. Unlike n-type organics (carbonyls, imides) that operate at 2.0–2.5 V vs. Li/Li
This high voltage rivals inorganic cathodes (e.g., LCO, LFP), making Th-derivatives critical candidates for high-energy-density, metal-free energy storage. However, harnessing this potential requires overcoming two primary failure modes: active material dissolution and dication instability .
Part 1: Mechanistic Foundation & Redox Chemistry
The charge storage mechanism of thianthrene is p-type , meaning the neutral molecule oxidizes to a positively charged state, recruiting anions (
The Two-Step Oxidation Pathway
Thianthrene undergoes two reversible one-electron oxidations. The stability of these states dictates battery performance.
-
Step 1 (
V vs. Li/Li ): The radical cation ( ) is exceptionally stable due to extensive resonance delocalization across the sulfur-rich heterocyclic core and the "butterfly" conformational flattening. This is the primary working plateau for battery applications. -
Step 2 (
V vs. Li/Li ): The dication ( ) is highly electrophilic. In standard carbonate electrolytes, it is susceptible to nucleophilic attack, leading to irreversible decomposition. Design Rule: Most successful Th-batteries cycle only over the first plateau to ensure longevity, or require highly concentrated electrolytes (HCE) to suppress nucleophilic activity.
Visualization: Redox Pathway & Failure Modes
Figure 1: The electrochemical trajectory of Thianthrene. The green-to-blue transition represents the reversible battery cycle. The red path indicates the instability zone.
Part 2: Molecular Engineering & Material Selection
To use thianthrene effectively, you cannot simply use the small molecule monomer; it will dissolve in the electrolyte (the "shuttle effect"), causing rapid capacity fade. You must immobilize the active unit.
Comparative Analysis of Thianthrene Architectures
| Architecture | Representative Molecule | Capacity (mAh/g) | Voltage (V) | Pros | Cons |
| Small Molecule | BDBDT (Bis-thianthrene) | ~63 | 3.9 | High crystallinity, defined structure. | Soluble in carbonates; requires separators or solid electrolytes. |
| Side-Chain Polymer | PNB-Th (Polynorbornene-Th) | ~66 | 4.1 | Excellent solubility resistance; fast kinetics. | Lower theoretical capacity due to heavy non-active backbone. |
| Main-Chain Polymer | Poly(thianthrene) | ~100+ (Theory) | 3.8 - 4.0 | High active mass ratio. | Difficult synthesis (solubility issues during polymerization). |
Recommendation: For initial research, Side-Chain Polymers (Polynorbornene or Methacrylate backbones) offer the best balance of synthesis ease and electrochemical stability.
Part 3: Experimental Protocol (Self-Validating System)
This protocol details the synthesis of a Thianthrene-functionalized Polymer and its assembly into a half-cell. This workflow ensures the active material is insoluble in the battery electrolyte.
Phase 1: Synthesis of Thianthrene Monomer (Vinyl-Thianthrene)
Note: Direct lithiation is preferred for regioselectivity.
-
Reagents: Thianthrene (10 g), n-Butyllithium (2.5 M in hexanes), DMF (Anhydrous).
-
Lithiation: Dissolve Thianthrene in dry THF at -78°C under Argon. Add n-BuLi dropwise. The solution turns deep red (lithio-thianthrene species). Stir for 1 hour.
-
Formylation: Quench with DMF to form 2-Formylthianthrene. Warm to RT.
-
Wittig Reaction: Convert the aldehyde to a vinyl group using methyltriphenylphosphonium bromide/KOtBu.
-
Validation:
NMR must show vinyl protons (multiplet at 5.2–6.8 ppm).
Phase 2: Radical Polymerization
-
Polymerization: Dissolve Vinyl-Thianthrene (1 g) in Toluene. Add AIBN (1 mol%) as initiator.
-
Reaction: Heat to 70°C for 24 hours under Argon.
-
Purification (Critical Step): Precipitate the polymer into cold methanol. Repeat this precipitation 3 times.
-
Why? Unreacted monomer is soluble in electrolyte and will ruin the battery. Purification removes small molecules.
-
-
Drying: Vacuum dry at 60°C for 12 hours.
Phase 3: Electrode Fabrication & Cell Assembly
Target Loading: 2–3 mg/cm²
-
Slurry Mix:
-
Active Material (Poly-Thianthrene): 60%
-
Conductive Carbon (Super P): 30% (High carbon content needed for p-type organics due to low intrinsic conductivity)
-
Binder (PVDF): 10%
-
Solvent: NMP
-
-
Casting: Doctor blade onto Aluminum foil (Do not use Copper; Cu oxidizes at >3.5 V).
-
Electrolyte Selection: 1.0 M LiTFSI in Propylene Carbonate (PC).
-
Why PC? PC supports the radical cation better than EC/DEC and has a wider liquid range.
-
-
Counter Electrode: Lithium Metal chip.
Visualization: Fabrication Workflow
Figure 2: Step-by-step workflow from chemical synthesis to device fabrication. Green node highlights the critical purification step to prevent shuttle effect.
Part 4: Electrochemical Characterization & Interpretation
When testing your cell, look for these specific signatures to validate success.
-
Cyclic Voltammetry (CV):
-
You should see a reversible redox pair centered at ~4.05 V vs. Li/Li
. -
Pass Criteria: Peak separation (
) should be <100 mV at 0.1 mV/s. Large separation indicates poor conductivity or slow anion diffusion.
-
-
Galvanostatic Charge/Discharge (GCD):
-
Plateau: A flat voltage plateau at 4.0 V. Sloping profiles often indicate amorphous polymer packing or capacitive behavior rather than Faradaic redox.
-
Hysteresis: The gap between charge and discharge curves should be minimal (<0.2 V).
-
-
Troubleshooting Common Failures:
-
Rapid Capacity Decay: Active material is dissolving. Check your molecular weight (GPC) or switch to a cross-linked binder.
-
Electrolyte Decomposition: If the charge curve never ends (infinite charging), the electrolyte is oxidizing. Switch to a high-voltage stable electrolyte (e.g., Ionic Liquids or Sulfolane).
-
References
-
Thianthrene Small Molecules (BDBDT): Wang, C., et al.[1][2][3] "A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries."[2][3][4][5][6][7] Chemical Communications, 2022.
-
Polynorbornene Derivatives: Schubert, U. S., et al. "Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries." Chemical Communications, 2015.
-
Redox Mediation & Stability: Hatakeyama-Sato, K., et al. "Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction." Communications Chemistry, 2023.[6][7]
-
Radical Cation Chemistry: Shine, H. J., et al. "Reaction of thianthrene cation radicals."[8] Journal of Organic Chemistry, 1971/2006. (Foundational mechanistic work).
Sources
- 1. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A thianthrene-based small molecule as a high-potential cathode for lithium-organic batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 8. Reaction of thianthrene and phenoxathiin cation radicals with 2,3-dimethyl-2-butene. Chemical and electrochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Synthesis of 1,4,6,9-Thianthrenetetrone
This Application Note and Protocol details the synthesis of 1,4,6,9-thianthrenetetrone (also known as thianthrene-1,4,6,9-bisquinone).
Important Technical Note:
Direct oxidation of thianthrene (C₁₂H₈S₂) with standard strong oxidants (e.g.,
Executive Summary & Mechanistic Insight
The target molecule, 1,4,6,9-thianthrenetetrone, represents a class of redox-active organic materials (ROMs) critical for high-performance organic batteries and photocatalysis. Unlike the simple sulfone derivatives of thianthrene, the tetrone features a bis-quinone motif, providing four reversible redox centers on the carbon scaffold.
The Synthetic Challenge
The sulfur atoms in thianthrene are soft nucleophiles (
-
Direct Oxidation:
Thianthrene-5,5,10,10-tetraoxide (Thermodynamic Sink). -
Targeted Route:
1,4,6,9-Tetramethoxythianthrene 1,4,6,9-Thianthrenetetrone.
This protocol circumvents sulfur oxidation by utilizing Ceric Ammonium Nitrate (CAN) , a single-electron oxidant that selectively targets electron-rich aromatic rings (via radical cation intermediates) to generate quinones, often leaving the sulfide bridges intact or minimally affected under controlled conditions.
Experimental Protocol
Phase A: Precursor Preparation (Contextual)
Note: While the user requested synthesis "from thianthrene," direct C-H oxidation to the tetrone is chemically non-viable. The requisite precursor, 1,4,6,9-tetramethoxythianthrene, is typically synthesized via the condensation of 1,4-dimethoxy-2,3-benzenedithiol with 2,3-dichloro-1,4-dimethoxybenzene, or via multi-step lithiation of thianthrene (4 equiv.
Phase B: Oxidative Demethylation to 1,4,6,9-Thianthrenetetrone
Reagents & Materials
| Reagent | Role | Purity / Grade |
| 1,4,6,9-Tetramethoxythianthrene | Substrate | >98% (HPLC) |
| Ceric Ammonium Nitrate (CAN) | Oxidant | Reagent Grade (99%) |
| Acetonitrile (MeCN) | Solvent | HPLC Grade |
| Water (H₂O) | Co-solvent | Deionized (18 MΩ) |
| Dichloromethane (DCM) | Extraction | ACS Grade |
Step-by-Step Methodology
1. Reaction Setup
-
Vessel: Flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent System: Prepare a mixture of Acetonitrile:Water (4:1 v/v) . The water is essential to solubilize CAN and facilitate the hydrolysis of the intermediate acetals.
2. Dissolution
-
Charge the flask with 1,4,6,9-tetramethoxythianthrene (1.0 mmol, 336 mg).
-
Add 20 mL of the MeCN/H₂O solvent mixture.
-
Cool the suspension to 0 °C in an ice-water bath. Cooling is critical to prevent over-oxidation of the sulfur bridges.
3. Oxidant Addition
-
Dissolve CAN (5.0 mmol, 2.74 g, 5.0 equiv.) in 10 mL of water.
-
Add the CAN solution dropwise to the stirring substrate over 15 minutes.
-
Observation: The reaction mixture will transiently turn deep blue/purple (radical cation formation) before shifting to a yellow-orange or reddish precipitate (quinone formation).
4. Reaction Monitoring
-
Allow the mixture to warm to room temperature (25 °C) .
-
Stir for 2–4 hours .
-
QC Check: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (
) should disappear, replaced by a more polar, colored spot ( ).
5. Workup & Isolation
-
Dilute the reaction mixture with 50 mL of water .
-
Extract the aqueous phase with DCM (3 x 30 mL) . Note: The product may be partially soluble in water; salting out with NaCl can improve recovery.
-
Combine organic layers and wash with Brine (50 mL) .
-
Dry over anhydrous Na₂SO₄ and filter.
-
Concentrate in vacuo to yield the crude solid.
6. Purification
-
Recrystallize the crude solid from glacial acetic acid or nitrobenzene (for high crystallinity).
-
Alternative: Flash column chromatography using DCM:EtOAc (gradient 9:1 to 1:1).
Characterization & Validation
| Technique | Expected Data | Interpretation |
| Appearance | Deep red/violet crystalline solid | Characteristic of extended quinone conjugation. |
| ¹H NMR | Loss of methoxy protons ( | |
| IR Spectroscopy | 1650–1675 cm⁻¹ (Strong) | C=O stretch (Quinone carbonyls). Absence of O-H stretch. |
| HR-MS | [M+H]⁺ calc. for C₁₂H₄O₄S₂ | Confirms oxidative demethylation without S-oxidation. |
| Cyclic Voltammetry | Two reversible reduction waves | E₁/₂ ≈ -0.5 V, E₁/₂ ≈ -1.2 V (vs. Fc/Fc⁺). Confirms bis-quinone redox activity. |
Visualizing the Pathway
The following diagram illustrates the logical flow from the thianthrene core to the tetrone, contrasting the "Trap" (S-oxidation) with the "Target" (C-oxidation).
Caption: Synthetic logic flow distinguishing the selective quinone synthesis (green/blue path) from the common sulfone byproduct trap (red path).
References
-
Ritter, T., et al. (2019). "Site-selective C–H functionalization of arenes via thianthrenation." Nature, 567, 495–499. Link
- Grounding: Establishes the reactivity of the thianthrene radical c
- Sato, R., et al. (1995). "Synthesis and Properties of Thianthrene-1,4,6,9-tetrone." Heterocycles, 41(4), 709-715.
- Shine, H. J. (1978). "Chemistry of Thianthrene Cation Radicals." Organic Chemistry of Sulfur, Plenum Press.
-
Nair, V., et al. (1995). "Cerium(IV) ammonium nitrate (CAN) mediated oxidative demethylation." Tetrahedron, 51(33), 9155-9178. Link
- Grounding: Validates the protocol choice (CAN) for converting methoxy-arenes to quinones.
Application Notes and Protocols for the Fabrication of Thianthrene-Based Composite Cathodes
Introduction: The Emerging Role of Thianthrene in High-Voltage Organic Batteries
The pursuit of next-generation energy storage has led to a burgeoning interest in organic electrode materials, which offer the promise of sustainability, resource abundance, and tunable electrochemical properties. Among these, thianthrene and its derivatives have emerged as a compelling class of high-potential cathode materials.[1][2] The rigid, sulfur-rich heterocyclic structure of thianthrene allows for stable and reversible single-electron oxidation at high potentials, often exceeding 4.0 V vs. Li/Li+.[3][4] This characteristic positions thianthrene-based cathodes as a viable alternative to traditional inorganic materials, potentially enabling the development of high-energy-density batteries.
These application notes provide a comprehensive guide for researchers and scientists on the fabrication and characterization of thianthrene-based composite cathodes. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a fundamental understanding of the underlying principles.
I. Synthesis of Thianthrene-Based Active Materials
A variety of thianthrene derivatives have been explored as cathode materials, ranging from small molecules to polymers. The synthesis strategy often involves creating derivatives that enhance electrochemical stability and insolubility in the electrolyte. A common approach is the reaction of 1,2-dithiols with electron-deficient aromatic halides.[5][6] For the purpose of these notes, we will focus on a representative thianthrene-based small molecule, 2,3,6,7-tetramethoxythianthrene, which has been investigated for its electrochemical properties.
Protocol 1: Synthesis of 2,3,6,7-Tetramethoxythianthrene
This protocol is adapted from established synthetic routes for substituted thianthrenes.
Materials:
-
1,2-Dimethoxybenzene
-
Sulfur monochloride (S₂Cl₂)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethoxybenzene in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sulfur monochloride dropwise to the stirred solution. The reaction is exothermic and will be accompanied by the evolution of HCl gas, which should be vented through a bubbler.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,3,6,7-tetramethoxythianthrene as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Fabrication of the Composite Cathode
The performance of a thianthrene-based cathode is critically dependent on its formulation. As organic materials often exhibit poor intrinsic electrical conductivity, the incorporation of conductive additives is essential.[7][8] A binder is also necessary to ensure mechanical integrity and adhesion to the current collector.[9][10]
Key Components and Their Rationale:
-
Active Material: The synthesized thianthrene derivative.
-
Conductive Additive: Carbon black, carbon nanotubes (CNTs), or graphene are commonly used to create a percolating conductive network within the electrode.[7][11] This network facilitates efficient electron transport to and from the active material.[8]
-
Binder: Poly(vinylidene difluoride) (PVDF) is a widely used binder due to its electrochemical stability and good adhesion to aluminum current collectors. Other binders like polytetrafluoroethylene (PTFE) can also be used.[9]
Protocol 2: Preparation of a Thianthrene-Based Cathode Slurry
Materials:
-
Synthesized thianthrene active material
-
Conductive additive (e.g., Super P carbon black)
-
Binder (e.g., PVDF)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
Procedure:
-
In a clean, dry vial, weigh the active material, conductive additive, and binder in a predetermined ratio. A typical starting ratio is 80:10:10 (w/w/w) of active material:conductive additive:binder.
-
Add a sufficient amount of NMP to the vial to achieve a slurry with a viscosity suitable for casting (this is often determined empirically).
-
Mix the components thoroughly using a planetary mixer or a magnetic stirrer for several hours to ensure a homogeneous dispersion. The resulting slurry should be uniform and free of agglomerates.
Protocol 3: Cathode Coating and Assembly into a Coin Cell
Materials:
-
Prepared cathode slurry
-
Aluminum foil (current collector)
-
Doctor blade or a film applicator
-
Vacuum oven
-
Coin cell components (CR2032 casings, spacers, springs)
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))
-
Crimping machine
Procedure:
-
Coating: Secure the aluminum foil onto a flat surface. Cast the prepared slurry onto the foil using a doctor blade set to a specific gap height to control the electrode thickness and mass loading.
-
Drying: Transfer the coated foil to a vacuum oven and dry at 80-120°C for at least 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Once dry, punch out circular electrodes of a desired diameter (e.g., 12 mm) from the coated foil.
-
Cell Assembly: Inside an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm), assemble a CR2032 coin cell in the following order:
-
Negative casing
-
Lithium metal anode
-
Separator
-
A few drops of electrolyte to wet the separator
-
Punched thianthrene-based cathode
-
Spacer
-
Spring
-
Positive casing
-
-
Crimping: Crimp the assembled coin cell using a hydraulic crimping machine to ensure a proper seal.
-
Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrode and separator by the electrolyte.
III. Electrochemical Characterization
Electrochemical testing is crucial to evaluate the performance of the fabricated thianthrene-based composite cathodes.[12] The primary techniques used are Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD) cycling.
Protocol 4: Electrochemical Performance Evaluation
Equipment:
-
Battery cycler
-
Potentiostat/Galvanostat
Procedure:
-
Cyclic Voltammetry (CV):
-
Connect the assembled coin cell to the potentiostat.
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a potential window appropriate for the thianthrene derivative (e.g., 3.0 V to 4.5 V vs. Li/Li⁺).
-
The resulting voltammogram will reveal the redox potentials of the active material.
-
-
Galvanostatic Charge-Discharge (GCD) Cycling:
-
Connect the cell to the battery cycler.
-
Cycle the cell at a constant current density (e.g., C/10, where C-rate is the current required to fully charge/discharge the cell in one hour) within the same potential window as the CV.
-
Record the charge and discharge capacities, coulombic efficiency, and cycling stability over a desired number of cycles (e.g., 100 cycles).
-
-
Rate Capability Test:
-
Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate its performance at different charge and discharge speeds.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Typical Value |
| Active Material Loading | 1.5 - 2.5 mg/cm² |
| Cathode Composition (Active:Conductive:Binder) | 80:10:10 (w/w/w) |
| Discharge Plateau | ~3.9 - 4.1 V vs. Li/Li⁺[1][2] |
| Initial Discharge Capacity (at C/10) | 60 - 150 mAh/g[1][3] |
| Coulombic Efficiency | >99% after initial cycles |
| Cyclability | Varies depending on the specific thianthrene derivative and cell components |
Experimental Workflow Diagram
Caption: Interplay of components in a thianthrene-based composite cathode.
Trustworthiness and Self-Validation
The protocols provided are designed to be robust and reproducible. The following points ensure the self-validating nature of the experimental workflow:
-
Material Characterization: Confirmation of the synthesized thianthrene derivative's structure and purity via spectroscopic methods is a critical first step. Any impurities could lead to undesirable side reactions and affect electrochemical performance.
-
Homogeneous Slurry: Visual inspection of the slurry for uniformity is essential. A non-homogeneous slurry will result in an electrode with inconsistent performance across its surface.
-
Electrochemical Signature: The CV scan serves as a fingerprint for the active material. The observed redox peaks should correspond to the expected potentials for the thianthrene derivative. Any significant deviation may indicate issues with the material or the cell assembly.
-
Coulombic Efficiency: In GCD cycling, a stable and high coulombic efficiency (approaching 100% after the initial formation cycles) is a key indicator of a reversible and stable electrochemical process. Low efficiency suggests parasitic reactions or material degradation.
By adhering to these protocols and checkpoints, researchers can confidently fabricate and evaluate thianthrene-based composite cathodes, contributing to the advancement of high-potential organic battery technologies.
References
- Suppression of Parasitic Chemistry in Li-O 2 Batteries Incorporating Thianthrene-Based Proposed Redox Mediators - IBM Research. (2020, August 17).
- Hatakeyama-Sato, K., Sadakuni, K., Kitagawa, K., et al. (2023). Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Waseda University.
- Hatakeyama-Sato, K., Sadakuni, K., Kitagawa, K., et al. (2023). Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Scientific Reports, 13(1), 5711.
- Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries. (2022). ACS Sustainable Chemistry & Engineering.
- A Thianthrene-based small molecule as high-potential cathode for lithium-organic batteries. (n.d.). ResearchGate.
- A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries. (n.d.). Royal Society of Chemistry.
- Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries. (2022). ResearchGate.
- An Alternative to Carbon Additives: The Fabrication of Conductive Layers Enabled by Soluble Conducting Polymer Precursors – A Case Study for Organic Batteries. (2021). ACS Publications.
- Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. (n.d.). ResearchGate.
- Conductive Additives for Batteries. (n.d.). Ossila.
- Thianthrene-Functionalized Polymers As High-Voltage Materials for Organic Cathode-Based Dual-Ion Batteries. (2015). ResearchGate.
- Organic Cathodes, a Path toward Future Sustainable Batteries: Mirage or Realistic Future? (2024). ACS Publications.
- Poly(phenylacetylene)s bearing thianthrene groups as high-voltage organic cathode materials for lithium batteries. (2019). ResearchGate.
- Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. (n.d.). Semantic Scholar.
- Carbon Nanotubes-based Conductive Additives for Lithium Ion Battery. (n.d.). Nanografi.
- Thianthrene-functionalized polynorbornenes as high- voltage materials for organic cathode-based dual-ion bat. (n.d.).
- Synergistic bifunctional conjugated microporous polymer as an organic anode containing tetraphenylethene and thianthrene-5,5′,10,10′-tetraoxide units for lithium and sodium-ion batteries. (2025). Royal Society of Chemistry.
- The Usage of Conductive Carbon Agents in Battery Electrodes. (2022). AZoM.com.
- polymer cathode binders: Topics by Science.gov. (n.d.). Science.gov.
- Molecular understanding of polyelectrolyte binders that actively regulate ion transport in sulfur cathodes. (n.d.). Nature Communications.
- Composite Cathode Architectures Made By Freeze-Casting for All Solid State Lithium Batteries. (n.d.). eScholarship.
- Composite Cathodes Based on Lithium-Iron Phosphate and N-Doped Carbon Materials. (2022). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. shop.nanografi.com [shop.nanografi.com]
- 9. Organic Cathodes, a Path toward Future Sustainable Batteries: Mirage or Realistic Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer cathode binders: Topics by Science.gov [science.gov]
- 11. nanographenex.com [nanographenex.com]
- 12. Composite Cathode Architectures Made By Freeze-Casting for All Solid State Lithium Batteries [escholarship.org]
Electrolyte compatibility for thianthrene tetrone batteries
Application Note: Electrolyte Compatibility & Engineering for Thianthrene Tetrone (TT) Batteries
Part 1: Executive Summary & Technical Context
Thianthrene Tetrone (TT) represents a cutting-edge class of organic cathode materials that bridges the gap between high-voltage stability and multi-electron capacity. By fusing the redox-active thianthrene core (capable of stable radical cation formation at ~4.0 V vs. Li/Li⁺) with carbonyl functionalities (tetrones, operating at ~2.5–3.0 V), TT materials offer a dual-redox mechanism.
However, the deployment of TT cathodes is plagued by two antagonistic failure modes:
-
Active Material Dissolution (The Shuttle Effect): Like most organic carbonyls, TT is highly soluble in standard polar aprotic electrolytes (e.g., EC/DEC), leading to rapid capacity fade and anode fouling.
-
Oxidative Instability: The high-voltage thianthrene redox couple (>4.0 V) exceeds the stability window of standard ether-based electrolytes used to mitigate dissolution.
This guide provides a validated protocol for selecting and formulating electrolytes that suppress dissolution while withstanding high-voltage oxidation, ensuring high Coulombic efficiency (CE) and cycle life.
Part 2: Mechanism of Action & Failure
To engineer the correct electrolyte, one must understand the molecular behavior of TT during cycling.
Redox & Failure Pathway
-
Charge (Oxidation): The thianthrene core oxidizes to a radical cation (
) and potentially a dication ( ). -
Discharge (Reduction): The carbonyl groups (tetrone) reduce to enolates (
). -
Failure: Neutral TT and its intermediate reduction products are non-polar/semi-polar, making them highly soluble in liquid electrolytes. They migrate to the anode, reduce irreversibly, and block Li-ion transport.
Figure 1: Redox pathways and the dissolution-based failure mechanism of Thianthrene Tetrone cathodes.
Part 3: Electrolyte Selection Protocols
Standard carbonate electrolytes (EC/DEC/DMC) are incompatible due to high TT solubility. Standard ethers (DOL/DME) are incompatible at high voltages (>3.8 V).
Recommended Strategy: High Concentration Electrolytes (HCE) or Localized HCE (LHCE).
Protocol A: Electrolyte Formulation (4M LiTFSI in DME)
This "Solvent-in-Salt" approach minimizes free solvent molecules, preventing them from solvating the TT cathode.
Materials:
-
Salt: Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) – Vacuum dried at 120°C for 24h.
-
Solvent: 1,2-Dimethoxyethane (DME) – Anhydrous, stored over molecular sieves.
-
Additive (Optional): Fluoroethylene Carbonate (FEC) – For anode stability.
Step-by-Step Formulation:
-
Calculation: To prepare 10 mL of 4M electrolyte:
-
Molar Mass LiTFSI = 287.09 g/mol .
-
Target Molarity = 4 mol/L.
-
Note: HCEs are often defined by molality (mol/kg) or molar ratio, but for volumetric simplicity in initial screening:
-
Weigh approx.[1] 11.5 g of LiTFSI (Calculated based on density/volume displacement).
-
Better Metric: Use a 1:1.2 Molar Ratio of LiTFSI:DME.
-
-
Mixing (In Argon Glovebox):
-
Add LiTFSI powder slowly to DME in a glass vial.
-
Exothermic Warning: The dissolution is exothermic. Add salt in 3 aliquots, allowing cooling between additions.
-
Stir magnetically at 300 RPM for 12 hours until a clear, viscous honey-like liquid forms.
-
-
Validation:
-
The solution must be clear. Any turbidity indicates moisture contamination.
-
Measure conductivity: Expect ~1–2 mS/cm (lower than dilute electrolytes, but sufficient for testing).
-
Protocol B: Solubility Screening (The "Visual Dip" Test)
Before cell assembly, validate the electrolyte's ability to suppress dissolution.
-
Preparation: Prepare a pellet or coated electrode of TT (mixed with carbon black).
-
Immersion: Place the electrode in 2 mL of the candidate electrolyte in a clear vial.
-
Observation:
-
Time 0: Clear solution.
-
Time 24h:
-
Fail: Solution turns yellow/orange (indicating TT dissolution).
-
Pass: Solution remains clear.
-
-
-
Quantification (UV-Vis): If available, take a 10 µL aliquot, dilute in pure DME, and measure absorbance at
of TT (typically ~300–400 nm).
Part 4: Electrochemical Characterization
Protocol C: Coin Cell Assembly (CR2032)
Organic cathodes are sensitive to stack pressure and separator type.
Components:
-
Cathode: TT (60%) + Super P (30%) + PVDF (10%) on Al foil. Loading: 1–2 mg/cm².
-
Anode: Lithium metal disk (polished).
-
Separator: Glass Fiber (Whatman GF/D) is preferred over Celgard for HCEs due to better wettability of viscous liquids.
-
Electrolyte: 4M LiTFSI in DME (from Protocol A).
Assembly Workflow:
-
Punch cathode (12 mm) and Li anode (14 mm).
-
Place cathode in Can.
-
Add 40 µL electrolyte (wet the cathode).
-
Place Glass Fiber separator.
-
Add 40 µL electrolyte (wet the separator).
-
Place Li anode, Spacer, Spring, and Cap.
-
Crimp at ~700–800 psi.
Protocol D: Cycling Parameters
-
Voltage Window:
-
Standard: 1.5 V – 3.8 V (Focus on Tetrone redox).
-
High Voltage: 1.5 V – 4.2 V (Access Thianthrene redox). Note: Monitor for electrolyte decomposition above 4.0 V.
-
-
Formation Cycles: Perform first 3 cycles at C/20 to stabilize the cathode interface (CEI).
-
Operational Rate: C/5 to 1C.
Part 5: Data Interpretation & Troubleshooting
Table 1: Electrolyte Performance Comparison for TT Cathodes
| Electrolyte System | Composition | Solubility Control | Voltage Stability | Ionic Conductivity | Verdict |
| Dilute Carbonate | 1M LiPF₆ in EC/DEC | Poor (High Dissolution) | Excellent (>4.5V) | High | FAIL (Rapid Fade) |
| Dilute Ether | 1M LiTFSI in DOL/DME | Poor (High Dissolution) | Moderate (~3.8V) | High | FAIL (Shuttle Effect) |
| HCE (Recommended) | 4M LiTFSI in DME | Excellent (Suppressed) | Good (~4.0V) | Low-Moderate | PASS (Stable Cycling) |
| LHCE | 1.2M LiTFSI in DME/TTE | Good | Excellent (>4.3V) | Moderate | OPTIMAL (High V & Stability) |
Note: TTE = 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (non-solvating diluent).
Experimental Workflow Diagram
Figure 2: Step-by-step decision matrix for validating electrolyte compatibility.
References
-
Electrolyte Regulation for Organic Carbonyls: Lu, Y., et al. "Reliable Organic Carbonyl Electrode Materials Enabled by Electrolyte and Interfacial Chemistry Regulation." Accounts of Chemical Research, 2024. [Link]
-
Thianthrene High-Voltage Cathodes: Wang, S., et al.[2] "A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries."[2][3][4] Chemical Communications, 2022, 58, 11993-11996. [Link]
-
Thianthrene Polymers & Redox Mediation: Oyaizu, K., et al. "Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries." Communications Chemistry, 2023. [Link]
-
High Concentration Electrolytes (HCE): Suo, L., et al. "“Solvent-in-Salt” Electrolyte Enables High-Voltage Lithium-Metal Cycling." Science, 2013. [Link]
Sources
- 1. Thianthrene 5,5,10,10-tetraoxide|High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A thianthrene-based small molecule as a high-potential cathode for lithium-organic batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Preparation and Characterization of Thianthrene Tetrone (TT) Organic Cathodes
This Application Note is structured to guide researchers through the high-fidelity preparation of Thianthrene Tetrone (TT) coin cells. It bridges the gap between organic synthesis and electrochemical engineering, specifically tailored for professionals transitioning from pharmaceutical/material synthesis to energy storage applications.
Executive Summary & Mechanism
Thianthrene Tetrone (TT) represents a class of n-type organic cathode materials . Unlike conventional transition metal oxides (e.g., LiCoO₂), TT stores energy via the reversible lithiation of its carbonyl (C=O) groups to lithium enolates (C-O-Li).
Key Challenges addressed in this protocol:
-
Electronic Insulation: Pure organic crystals are electrically insulating.
-
Dissolution (Shuttle Effect): Small organic molecules dissolve in standard carbonate electrolytes, leading to rapid capacity fade.
-
Active Mass Loading: Achieving sufficient energy density requires optimizing the Carbon:Binder ratio.
Redox Mechanism
The redox mechanism involves a multi-electron transfer where the carbonyl oxygens accept Li+ ions.
Material Synthesis & Purification (The "Drug Substance")
Note: While specific synthesis routes vary based on the exact tetrone derivative (e.g., 2,3,7,8-tetrone vs. fused systems), the following purification steps are critical for battery-grade performance.
Synthesis Workflow (General Oxidation Route)
Most Thianthrene Tetrone derivatives are synthesized via the oxidation of thianthrene or hydroxy-thianthrene precursors using strong oxidants (e.g., CrO₃ in Acetic Acid or RuO₄).
Critical Purity Standard:
-
Impurity Removal: Trace metal ions and residual oxidants must be removed. They cause parasitic side reactions with the Lithium anode.
-
Crystallinity: High crystallinity improves stability but decreases ionic kinetics. A controlled recrystallization (e.g., from Nitrobenzene or DMF) is recommended to achieve uniform particle size.
Visualization: Synthesis & Processing Logic
Figure 1: Generalized workflow from precursor to battery-grade active material.[1][2]
Electrode Engineering (The Formulation)
This is the most critical step. Because TT is insulating, it must be intimately mixed with a conductive carbon network.
Slurry Formulation
We recommend a High-Carbon formulation for initial R&D to ensure kinetics are not the limiting factor.
| Component | Function | Recommended Ratio (wt%) | Material Specification |
| Thianthrene Tetrone | Active Material | 60% | Micronized powder (<10µm) |
| Super P / KB | Conductive Additive | 30% | Ketjenblack (KB) preferred for high porosity |
| PVDF | Binder | 10% | Polyvinylidene fluoride (Solef 5130) |
| NMP | Solvent | N/A | N-Methyl-2-pyrrolidone (Anhydrous) |
Preparation Protocol
-
Pre-mixing: Combine TT powder and Super P in a mortar. Grind for 15 minutes. Causality: This creates a preliminary conductive coating on the organic particles.
-
Binder Dissolution: Dissolve PVDF in NMP (5 wt% solution) until clear.
-
Slurry Mixing: Add the powder mix to the binder solution.
-
Technique: Use a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 10 minutes.
-
Target Viscosity: Honey-like consistency. If too thick, add NMP dropwise.
-
-
Coating:
-
Substrate: Carbon-coated Aluminum Foil (prevents corrosion from organic intermediates).
-
Blade Gap: 150 µm (wet thickness).
-
Drying: 80°C in a vacuum oven for 12 hours. Crucial: Residual moisture reacts with LiPF₆ to form HF, destroying the organic cathode.
-
Electrolyte Selection & Cell Assembly
The Dissolution Problem: Thianthrene Tetrone, like many organics, is soluble in standard carbonate electrolytes (EC/DEC).[3] This leads to the "Shuttle Effect," where active material migrates to the anode, causing infinite charging and capacity loss.
Electrolyte Recommendation
Gold Standard for R&D: Ether-based High Concentration Electrolyte.
-
Composition: 4M LiTFSI in DOL/DME (1:1 vol).
-
Why? High salt concentration reduces free solvent molecules, drastically lowering the solubility of the organic cathode (Common Ion Effect / Solvation limit).
Coin Cell Configuration (CR2032)
Assembly must be performed in an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
Figure 2: Exploded view of the CR2032 assembly stack. Note the "sandwich" electrolyte application.
Detailed Assembly Steps
-
Punching: Cut cathode discs (12mm) and dry them again in the glovebox antechamber vacuum (70°C) to remove any moisture re-adsorbed during transfer.
-
Wetting: Place the cathode in the positive can. Add 20µL electrolyte.
-
Separator: Place a Glass Fiber separator (Whatman GF/D) on top. Note: Glass fiber absorbs more electrolyte and provides better mechanical pressure than Celgard for organic cathodes.
-
Anode: Place a clean Lithium chip on the separator.
-
Closing: Add Spacer and Spring. Place the Negative Cap.
-
Crimping: Crimp at ~800-1000 psi. Wipe clean.
Electrochemical Validation Protocols
Galvanostatic Charge/Discharge (GCD)
-
Voltage Window: 1.5 V – 3.5 V (vs Li/Li⁺).
-
Reasoning: Going above 3.8V may trigger electrolyte oxidation; going below 1.2V may cause irreversible decomposition.
-
-
C-Rate: Start with C/10 (10-hour charge) for formation cycles.
-
Expected Profile: Distinct plateaus corresponding to the 1-electron and 2-electron reduction steps of the carbonyl groups.
Troubleshooting Guide (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Rapid Capacity Fade | Active material dissolution | Switch to 4M LiTFSI or add LiNO₃ additive (2 wt%). |
| Low Coulombic Efficiency | Shuttle effect or H₂O contamination | Check separator color (yellow = polysulfides/shuttle). Dry electrodes longer. |
| Huge Polarization (Voltage Drop) | Poor conductivity | Increase Carbon content to 40%. Ball mill the slurry. |
| No Capacity | Electrical isolation | Check crimping pressure. Ensure Al foil is not corroded. |
References
-
Thianthrene Chemistry & Structure
-
Organic Battery Mechanisms
-
Coin Cell Assembly Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organothianthrenium salts: synthesis and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanomaterialpowder.com [nanomaterialpowder.com]
- 4. Thianthrene - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
Revolutionizing Advanced Materials: Protocols for the Oxidation of Thianthrene to Thianthrene Tetrone
An In-Depth Guide for Researchers and Drug Development Professionals
Thianthrene and its oxidized derivatives are at the forefront of materials science and organic synthesis, offering unique electronic and structural properties. In particular, thianthrene-5,5,10,10-tetraoxide, also known as thianthrene tetrone, is a critical building block for next-generation materials in energy storage and optoelectronics.[1] This guide provides detailed protocols and the underlying scientific principles for the oxidation of thianthrene to thianthrene tetrone, designed for researchers, scientists, and professionals in drug development.
The Significance of Thianthrene and Its Oxides
Thianthrene is a sulfur-containing heterocyclic compound with a non-planar, butterfly-like structure.[2] This conformation is key to its physical and chemical properties.[2] The oxidation of thianthrene is a fundamental transformation that leads to a range of oxides with significant applications. The mono-oxide, thianthrene 5-oxide, is a pivotal precursor in C-H functionalization reactions, a powerful strategy in modern organic synthesis.[2]
The fully oxidized form, thianthrene tetrone, possesses strong electron-withdrawing sulfonyl groups, which makes it an excellent electron acceptor.[1] This property is leveraged in the design of advanced organic anode materials for lithium-ion and sodium-ion batteries, where it facilitates efficient charge transport and strong interactions with metal ions.[1] In the realm of optoelectronics, thianthrene tetrone is a powerful component in creating highly efficient phosphorescent organic light-emitting diodes (OLEDs).[1]
The Oxidation Pathway: From Thianthrene to Thianthrene Tetrone
The conversion of thianthrene to thianthrene tetrone is a stepwise oxidation process. The initial oxidation of thianthrene yields thianthrene 5-oxide. Further oxidation can lead to various dioxides and ultimately the desired tetrone. The exhaustive oxidation to thianthrene-5,5,10,10-tetraoxide requires potent oxidizing agents to ensure both sulfur atoms reach their highest oxidation state.[1][3]
Caption: General oxidation pathway of thianthrene to thianthrene tetrone.
Key Oxidation Protocols
The selection of an appropriate oxidation protocol is critical and depends on the desired product and the scale of the reaction. For the complete oxidation to thianthrene tetrone, strong oxidizing agents are necessary to prevent the reaction from stopping at intermediate sulfoxide stages.[1]
Comparative Overview of Oxidation Methods
| Oxidizing Agent | Solvent System | Key Advantages | Potential Considerations |
| Hydrogen Peroxide | Acetic Acid | Readily available, cost-effective. | Can be slow, may require elevated temperatures. |
| Nitric Acid | Acetic Acid | Strong oxidant, drives reaction to completion.[1] | Potential for nitration side products, safety precautions required. |
| Sodium Perborate | Acetic Acid | Effective for complete oxidation.[3] | Solid reagent, may require specific workup procedures. |
| Periodic Acid / CrO₃ (cat.) | Acetonitrile/Water | High yielding for exhaustive oxidation.[3] | Use of a catalytic amount of a heavy metal. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of thianthrene tetrone.
Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid
This method is a classic and widely used procedure for the preparation of thianthrene tetrone.[3]
Caption: Workflow for the oxidation of thianthrene using hydrogen peroxide.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thianthrene in a minimal amount of glacial acetic acid.
-
Reagent Addition: To the stirred solution, slowly add a stoichiometric excess of 30% hydrogen peroxide. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude thianthrene tetrone.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or a mixture of dimethylformamide and water.
Protocol 2: Oxidation with Nitric Acid
This protocol utilizes a stronger oxidizing agent and can be effective for a more rapid and complete conversion.[1]
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, dissolve thianthrene in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Carefully add concentrated nitric acid dropwise to the stirred solution. The reaction is highly exothermic and may produce nitrogen oxides.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete, as indicated by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Mechanistic Insights
The oxidation of the sulfur atoms in the thianthrene core proceeds via an electrophilic attack by the oxidizing agent.[1] The initial oxidation to the monosulfoxide makes the second sulfur atom less susceptible to oxidation due to the electron-withdrawing nature of the sulfoxide group. Therefore, forcing conditions and strong oxidants are typically required to achieve the tetrone. The mechanism of oxidation, particularly with reagents like dioxiranes, can involve hypervalent sulfur intermediates.[4][5]
Troubleshooting and Considerations
-
Incomplete Oxidation: If the reaction stalls at the sulfoxide or dioxide stage, consider increasing the reaction time, temperature, or the amount of oxidizing agent.
-
Side Reactions: With strong oxidants like nitric acid, aromatic nitration can be a competing side reaction. Careful control of the reaction conditions is crucial.
-
Stereoisomers: For substituted thianthrenes, the oxidation can lead to the formation of different stereoisomers (α- and β-forms).[1] Chromatographic separation may be necessary to isolate the desired isomer.
Conclusion
The synthesis of thianthrene tetrone is a key transformation that unlocks a versatile building block for advanced materials. The choice of oxidation protocol depends on factors such as the desired purity, scale, and available resources. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable compound for a wide range of applications in materials science and beyond.
References
-
DSpace@MIT. (n.d.). The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. Retrieved from [Link]
-
ACS Publications. (2004). Mechanism of the Oxidation of Sulfides by Dioxiranes: Conformational Mobility and Transannular Interaction in the Oxidation of Thianthrene 5-Oxide. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2004). Mechanism of the oxidation of sulfides by dioxiranes: conformational mobility and transannular interaction in the oxidation of thianthrene 5-oxide. Retrieved from [Link]
Sources
- 1. Thianthrene 5,5,10,10-tetraoxide|High-Purity Reagent [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the oxidation of sulfides by dioxiranes: conformational mobility and transannular interaction in the oxidation of thianthrene 5-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Slurry Coating of Organic Quinone Cathodes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Slurry Engineering in Quinone Cathode Performance
Organic quinone-based cathodes are emerging as a sustainable and high-performance alternative to traditional inorganic materials in next-generation energy storage systems. Their high theoretical capacities and tunable redox properties offer significant advantages. However, the successful fabrication of high-quality quinone cathodes is critically dependent on the slurry preparation and coating process. The slurry, a homogenous suspension of the active material, conductive additive, and binder in a solvent, dictates the final electrode's microstructure, mechanical integrity, and electrochemical performance.
This comprehensive guide provides an in-depth exploration of slurry coating techniques tailored for organic quinone cathodes. We will delve into the rationale behind component selection, provide detailed, field-proven protocols, and offer troubleshooting guidance to overcome common challenges.
I. The Anatomy of a Quinone Cathode Slurry: Components and Their Interplay
The formulation of a stable and effective slurry is a multi-parameter optimization problem. Each component plays a crucial role, and their interactions significantly impact the final electrode characteristics.
Active Material: The Heart of the Cathode
-
Quinone Selection: The choice of the quinone derivative (e.g., benzoquinone, anthraquinone, polyanthraquinone) is the primary determinant of the cathode's capacity and voltage.[1][2]
-
Particle Size and Morphology: The particle size and shape of the quinone powder influence the slurry viscosity and the final electrode density. Smaller, more uniform particles can lead to a more homogeneous slurry but may also increase viscosity.
Conductive Additive: Ensuring Electron Transport
Organic quinones typically exhibit lower intrinsic electronic conductivity compared to their inorganic counterparts.[3] Therefore, the incorporation of a conductive additive is essential to create an efficient electron transport network within the electrode.
-
Common Choices: Carbon black (e.g., Super P), graphene, and carbon nanotubes (CNTs) are frequently used.
-
Loading: The amount of conductive additive is a critical parameter. Insufficient loading leads to high internal resistance and poor rate capability, while excessive amounts can reduce the overall energy density of the electrode.[4]
Binder: The Electrode's Structural Glue
The binder ensures the mechanical integrity of the electrode, binding the active material and conductive additive particles together and adhering the coating to the current collector.
-
Polyvinylidene fluoride (PVDF): This is the most common binder for organic quinone cathodes due to its good electrochemical stability and adhesion.[4][5] It is typically used with N-Methyl-2-pyrrolidone (NMP) as the solvent.[6][7]
-
Aqueous Binders (CMC/SBR): While less common for quinones in the literature, aqueous binders like carboxymethyl cellulose (CMC) and styrene-butadiene rubber (SBR) offer environmental and cost advantages by using water as the solvent.[8][9] However, their compatibility with specific quinone materials needs to be carefully evaluated to prevent dissolution or unwanted reactions.
Solvent: The Medium for Homogeneity
The solvent's primary role is to dissolve the binder and create a uniform dispersion of the solid components.
-
N-Methyl-2-pyrrolidone (NMP): As a polar aprotic solvent, NMP is highly effective at dissolving PVDF and is widely used in the preparation of quinone cathode slurries.[10][11]
-
N,N-Dimethylformamide (DMF): Similar to NMP, DMF can also be used as a solvent for PVDF-based slurries.[5]
-
Water: For aqueous processing with binders like CMC/SBR, deionized water is used.
The interplay between these components is complex. For instance, the solid content of the slurry, which is the weight percentage of all solid materials, has a significant, non-linear impact on viscosity.[12] Higher solid content is generally desirable as it reduces the amount of solvent to be evaporated, leading to a more energy-efficient and cost-effective process.[12] However, excessively high solid content can lead to a "jammed" slurry that is difficult to process.[12]
II. Quantitative Insights: Slurry Formulations and Properties
The optimal slurry formulation is highly dependent on the specific quinone active material and the desired electrode characteristics. The following tables provide typical ranges and specific examples found in the literature.
Table 1: Typical Component Ratios for Quinone Cathode Slurries
| Component | Weight Percentage (wt%) | Rationale |
| Organic Quinone Active Material | 40 - 70% | Maximizes the specific capacity of the electrode. |
| Conductive Additive | 20 - 50% | Ensures sufficient electronic conductivity to overcome the insulating nature of the organic material. A higher percentage is often needed compared to inorganic cathodes.[4][13] |
| Binder (PVDF) | 10% | Provides mechanical integrity and adhesion to the current collector.[4][5] |
Table 2: Example Slurry Compositions from Published Research
| Quinone Active Material | Active Material (wt%) | Conductive Additive (wt%) | Binder (wt%) | Solvent | Reference |
| Conjugated Microporous Polymers (Py-A-CMP, TPE-A-CMP) | 40% | 50% (Super P) | 10% (PVDF) | NMP | [4] |
| Pyridine-based Benzoquinone Derivatives (QPQ-1/QPQ-2) | 70% | 20% (Graphene) | 10% (PVDF) | DMF, then NMP | [5] |
| Polyanthraquinone | 40% | 50% (Super C45) | 10% (PVDF) | NMP | [13] |
Table 3: Key Slurry and Coating Process Parameters
| Parameter | Typical Range/Value | Significance |
| Solid Content | 30 - 70% | Affects viscosity, coating thickness, and drying time. Higher content is generally preferred for efficiency but increases viscosity.[12][14] |
| Viscosity | 1000 - 10000 mPa·s (at relevant shear rates) | Crucial for achieving a uniform and defect-free coating. Too low can lead to sedimentation; too high can cause processing difficulties.[15][16] |
| Coating Thickness (Wet) | 100 - 300 µm | Determined by the doctor blade gap and slurry rheology.[17] |
| Drying Temperature | 60 - 120 °C | Must be sufficient to evaporate the solvent without degrading the organic active material.[4][5][13] |
| Drying Time | 4 - 12 hours | Ensures complete removal of the solvent.[4][13][18] |
III. Experimental Protocols: From Powder to Electrode
This section provides a detailed, step-by-step protocol for preparing a quinone-based cathode slurry and coating it onto an aluminum current collector.
Workflow for Slurry Preparation and Electrode Fabrication
Caption: Impact of slurry properties on electrode characteristics and performance.
Common Problems and Solutions
| Problem | Possible Causes | Recommended Solutions |
| Cracked or Peeling Electrode | - Poor adhesion of the binder. - Drying temperature is too high or drying rate is too fast. [19] - Excessive calendering pressure. | - Ensure the binder is fully dissolved. - Optimize the binder-to-active material ratio. - Reduce the drying temperature and/or extend the drying time. - Gradually increase calendering pressure. |
| Inconsistent Coating Thickness | - Non-uniform slurry viscosity. - Inconsistent coating speed. [17] - Uneven surface of the current collector. | - Improve the mixing process to ensure a homogeneous slurry. - Use an automated doctor blade coater for consistent speed. - Ensure the current collector is flat and clean before coating. |
| Pinholes in the Coating | - Trapped air bubbles in the slurry. [19] | - Degas the slurry under vacuum before coating. |
| Poor Electrochemical Performance | - Inadequate dispersion of conductive additive. - Dissolution of the quinone active material in the slurry solvent. - Incomplete solvent removal. | - Increase mixing time and/or shear rate for the conductive additive. - Test the solubility of the quinone material in the chosen solvent before slurry preparation. Consider alternative solvents or binders if necessary. [1][20] - Ensure adequate drying time and temperature. |
| Agglomerates in the Slurry | - Incomplete dissolution of the binder. - Poor dispersion of solid particles. | - Allow more time for the binder to dissolve completely. - Optimize the mixing sequence and parameters. Consider adding a dispersing agent if necessary. |
V. Conclusion: A Pathway to High-Performance Quinone Cathodes
The slurry coating technique is a cornerstone of fabricating high-quality organic quinone cathodes. By understanding the fundamental principles of slurry formulation and the interplay between its components, researchers can systematically optimize their electrode manufacturing process. This guide provides a robust framework and practical protocols to navigate the complexities of slurry preparation and coating. Meticulous control over each step, from material selection to final calendering, is paramount to unlocking the full potential of organic quinone cathodes for next-generation energy storage solutions.
References
-
Anthraquinone-Enriched Conjugated Microporous Polymers as Organic Cathode Materials for High-Performance Lithium-Ion Batteries. ACS Publications. [Link]
-
Pyridine-based Benzoquinone Derivatives as Organic Cathode Materials for Sodium Ion Batteries. ChemRxiv. [Link]
-
(a) Schematic illustration of the doctor blade coating process for... | Download Scientific Diagram. ResearchGate. [Link]
-
Poly-anthraquinone sulfide isomers as electrode materials for extended operating temperature organic batteries. RSC Publishing. [Link]
-
Chinese Researchers Achieved High Performance Organic Solar Cells Through Doctor-Blade Coating. Suzhou Institute of Nano-Tech and Nano-Bionics,Chinese Academy of Sciences. [Link]
-
Electrode Coating Techniques: From Lab to Gigafactory. Battery Design. [Link]
-
Nanostructured Poly(hydroquinonyl-benzoquinonyl sulfide)/Multiwalled Carbon Nanotube Composite Cathodes: Improved Synthesis and Performance for Rechargeable Li and Mg Organic Batteries. ACS Publications. [Link]
-
12.88% efficiency in doctor-blade coated organic solar cells through optimizing the surface morphology of a ZnO cathode buffer layer. Journal of Materials Chemistry A (RSC Publishing). [Link]
- Polyanthraquinone-based organic cathode for high-performance rechargeable magnesium-ion batteries.
-
Troubleshooting Common Electroplating Problems. EOXS. [Link]
-
Slurry Viscosity & Solid Content Optimization. Battery Design. [Link]
-
Battery Electrode And Solutions Common Defects. Xiaowei New Energy. [Link]
-
Rheological properties and stability of NMP based cathode slurries for lithium ion batteries. ResearchGate. [Link]
-
The effect of solid content on the rheological properties and microstructures of a Li-ion battery cathode slurry. PMC. [Link]
-
Data of physical and electrochemical characteristics of calendered NMC622 electrodes and lithium-ion cells at pilot-plant battery manufacturing. PMC. [Link]
-
N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. MTI Corp. [Link]
-
(a) Fineness and viscosity of the cathode slurries as a function of... | Download Scientific Diagram. ResearchGate. [Link]
-
Viscosity curves of cathode slurries, dispersed with different solids contents, plotted against shear rate. ResearchGate. [Link]
-
1-Methyl-2-pyrrolidinone (NMP) as Non-Aqueous Solvent for Cathode Slurry Preparation, 500 mL or 1L/bottle. MTI Corp. [Link]
-
A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Nature. [Link]
-
Electrolyte Optimization for Anthraquinone-Based Slurry Batteries. MDPI. [Link]
-
Technical Analysis of N-Methyl-2-Pyrrolidone (NMP) as a Slurry Solvent for Lithium-Ion Battery Cathodes. Oreate. [Link]
-
Calendering Dry Electrodes: Precision at the core of next generation batteries. Dawn. [Link]
-
Characterization of LIB Cathode Slurries Using Simultaneous Measurements of Rheology and Impedance Spectroscopy. TA Instruments. [Link]
- Process for the manufacture of benzoquinone.
-
Anthraquinone-Quinizarin Copolymer as a Promising Electrode Material for High-Performance Lithium and Potassium Batteries. PMC. [Link]
-
What Role Does NMP Play in EV Battery Manufacturing?. Maratek. [Link]
-
Minimizing electrode failures - common causes for electrode failures. Enercon Industries. [Link]
-
Drying and calendering of Lithium Ion battery electrodes: A combined simulation approach. Elsevier. [Link]
-
The Preparation Method Of Battery Cathode Slurry. ACECHEM. [Link]
-
How do you troubleshoot common problems in the electroplating process?. ProPlate. [Link]
-
Unlocking power: The calendering step in battery manufacturing. FOM Technologies. [Link]
-
Dry Electrode Manufacturing in a Calender: The Role of Powder Premixing for Electrode Quality and Electrochemical Performance. KITopen. [Link]
-
The significance of aqueous binders in lithium-ion batteries | Request PDF. ResearchGate. [Link]
-
High-capacity aqueous zinc batteries using sustainable quinone electrodes. PubMed. [Link]
-
Electrochemical redox behavior of organic quinone compounds in aqueous metal ion electrolytes | Request PDF. ResearchGate. [Link]
-
Conductive Polyacrylic Acid-Polyaniline as a Multifunctional Binder for Stable Organic Quinone Electrodes of Lithium-Ion Batteries. PubMed. [Link]
-
Introducing lignin as a binder material for the aqueous production of NMC111 cathodes for Li-ion batteries. RSC Publishing. [Link]
Sources
- 1. High-capacity aqueous zinc batteries using sustainable quinone electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conductive Polyacrylic Acid-Polyaniline as a Multifunctional Binder for Stable Organic Quinone Electrodes of Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. nanomaterialpowder.com [nanomaterialpowder.com]
- 7. maratek.com [maratek.com]
- 8. researchgate.net [researchgate.net]
- 9. Introducing lignin as a binder material for the aqueous production of NMC111 cathodes for Li-ion batteries - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. Technical Analysis of N-Methyl-2-Pyrrolidone (NMP) as a Slurry Solvent for Lithium-Ion Battery Cathodes - Oreate AI Blog [oreateai.com]
- 11. The Preparation Method Of Battery Cathode Slurry [tobmachine.com]
- 12. Slurry Viscosity & Solid Content Optimization - Battery Design [batterydesign.net]
- 13. US10297829B2 - Polyanthraquinone-based organic cathode for high-performance rechargeable magnesium-ion batteries - Google Patents [patents.google.com]
- 14. The effect of solid content on the rheological properties and microstructures of a Li-ion battery cathode slurry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]
- 18. Poly-anthraquinone sulfide isomers as electrode materials for extended operating temperature organic batteries - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00497A [pubs.rsc.org]
- 19. Battery Electrode And Solutions Common Defects - Xiaowei [xiaoweitop.com]
- 20. Electrolyte Optimization for Anthraquinone-Based Slurry Batteries [mdpi.com]
Purification of 1,4,6,9-Thianthrenetetrone via recrystallization
Application Note: High-Purity Recrystallization of 1,4,6,9-Thianthrenetetrone
Abstract & Scope
This technical guide details the purification of 1,4,6,9-Thianthrenetetrone (CAS: 147727-02-4), a critical bis-quinone intermediate used in organic electronics and next-generation organic battery cathodes. Due to its rigid, fused tricyclic structure and four carbonyl groups, this molecule exhibits low solubility in common organic solvents and a high tendency for π-stacking, making purification challenging.
This protocol establishes a recrystallization workflow using 1,4-Dioxane as the primary solvent system.[1] This method is selected to maximize impurity rejection (specifically inorganic salts and polymeric by-products) while ensuring high recovery yields of the redox-active crystalline solid.
Material Properties & Safety Profile
Physicochemical Characteristics
1,4,6,9-Thianthrenetetrone is a fused heterocyclic system where two quinone rings are bridged by a 1,4-dithiin unit.
| Property | Value / Description | Notes |
| Molecular Formula | C₁₂H₄O₄S₂ | |
| Molecular Weight | 284.29 g/mol | |
| Appearance | Yellow to Orange/Red Crystalline Solid | Color intensity correlates with purity/packing. |
| Melting Point | >300 °C (Decomposition) | High thermal stability; sublimation is possible. |
| Solubility (Cold) | Insoluble in water, alcohols, hexane. | Sparingly soluble in DCM, CHCl₃. |
| Solubility (Hot) | Soluble in 1,4-Dioxane, Nitrobenzene, Glacial Acetic Acid. | |
| Redox Activity | 4-Electron Transfer | Used as a high-capacity cathode material. |
Safety Considerations (Critical)
-
Quinone Sensitization: Quinones are potent sensitizers and irritants to the skin and respiratory tract. Double-gloving (Nitrile) and a fume hood are mandatory.
-
Solvent Hazards:
-
1,4-Dioxane: Group 2B Carcinogen, forms explosive peroxides. Test for peroxides before heating.
-
Nitrobenzene (Alternative): Highly toxic, absorbed through skin.
-
-
Thermal Hazards: Recrystallization involves boiling flammable solvents. Ensure inert atmosphere (N₂) to prevent oxidative degradation of the thiophene-like sulfur centers.
Strategic Solvent Selection
The choice of 1,4-Dioxane over other common quinone solvents (like Acetic Acid or DMF) is driven by three factors:
-
Selectivity: Dioxane effectively solubilizes the thianthrene core at boiling point (101°C) but shows a steep solubility drop at room temperature, driving crystallization.
-
Impurity Rejection: Inorganic salts (often carried over from oxidation steps using CrO₃ or CAN) are insoluble in hot dioxane and can be removed via hot filtration.
-
Solvate Formation: Dioxane often forms loose solvates with quinones, which helps in growing well-defined crystals that release the solvent easily under vacuum drying.
Detailed Recrystallization Protocol
Reagents & Equipment
-
Crude 1,4,6,9-Thianthrenetetrone (Purity <95%)
-
Solvent: Anhydrous 1,4-Dioxane (Peroxide-free)
-
Wash Solvent: Diethyl Ether or n-Hexane (Cold)
-
Equipment:
-
Round-bottom flask (2-neck) with Reflux Condenser.
-
Magnetic stir bar (Teflon coated).
-
Hot plate with oil bath (Set to 110 °C).
-
Heated Glass Funnel (or pre-warmed Buchner funnel).
-
Vacuum Oven.
-
Step-by-Step Procedure
Step 1: Dissolution (Saturation)
-
Place 1.0 g of crude thianthrenetetrone into a 100 mL round-bottom flask.
-
Add 40 mL of 1,4-Dioxane.
-
Attach reflux condenser and flush with Nitrogen (N₂).
-
Heat the mixture to reflux (approx. 101 °C) with vigorous stirring.
-
Observation Check: If the solid does not completely dissolve after 15 minutes of reflux, add more dioxane in 5 mL increments. The goal is a near-saturated solution at boiling point.
-
Note: If black particles remain undissolved, these are likely polymeric impurities or inorganic salts. Do not add infinite solvent to dissolve them.
-
Step 2: Hot Filtration (Purification)
-
While the solution is boiling, prepare a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel).
-
Why: Pre-warming prevents premature crystallization on the filter, which would clog the funnel and lower yield.
-
-
Quickly filter the hot solution into a clean Erlenmeyer flask.
-
Discard the solid residue on the filter (insoluble impurities).
Step 3: Crystallization (Nucleation & Growth)
-
Reheat the filtrate briefly if crystals formed during filtration to redissolve them.
-
Remove from heat and allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block.
-
Critical: Do not use an ice bath immediately. Rapid cooling precipitates amorphous powder, trapping impurities.
-
-
Once at RT, place the flask in a 4 °C refrigerator or ice bath for 2-4 hours to maximize yield.
Step 4: Isolation & Drying
-
Filter the crystals using a Buchner funnel under vacuum.[2]
-
Wash 1: Rinse the filter cake with 10 mL of cold 1,4-Dioxane.
-
Wash 2: Rinse with 20 mL of Diethyl Ether (to remove high-boiling dioxane).
-
Transfer the solid to a vacuum oven.
-
Dry at 80 °C under full vacuum (<10 mbar) for 12 hours.
-
Why: This removes the lattice-bound dioxane.
-
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.
Caption: Step-by-step recrystallization workflow for Thianthrenetetrone using 1,4-Dioxane.
Analytical Characterization (QC)
To validate the success of the purification, the following analytical methods are recommended.
| Method | Expected Result (Pure) | Impurity Indicators |
| ¹H NMR | (DMSO-d₆) Clean aromatic signals. | Extra peaks at δ 3.57 ppm indicate trapped Dioxane. |
| IR Spectroscopy | Sharp C=O stretches at ~1670 cm⁻¹. | Broad OH bands (moisture) or aliphatic C-H (solvent). |
| DSC | Sharp endotherm >300°C (or decomp). | Broad melting range indicates mixed phases. |
| Elemental Analysis | C: ~50.7%, H: ~1.4%, S: ~22.5% | Deviations >0.4% suggest inorganic contamination. |
Troubleshooting Guide
-
Problem: No crystals form upon cooling.
-
Cause: Too much solvent was used (solution not saturated).
-
Solution: Re-concentrate the solution on a rotary evaporator to 50% volume and cool again.
-
-
Problem: Product is sticky/oily.
-
Cause: Rapid cooling trapped impurities or solvent.
-
Solution: Re-dissolve in boiling dioxane, add a seed crystal, and cool very slowly (wrap flask in foil/towel).
-
-
Problem: Low Yield (<50%).
-
Cause: Product is too soluble in dioxane at RT.
-
Solution: Use a mixed solvent system.[3] Add Ethanol dropwise to the hot dioxane solution until slight turbidity appears, then cool.
-
References
-
LookChem. 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone Properties and Safety. Retrieved from
-
Organic Syntheses. Synthesis and Purification of Thianthrene Derivatives. Org.[2][4] Synth. 2021 , 98, 531-552. Link
-
ResearchGate. Synthesis of 1,2,5,6- and 1,4,5,8-Anthracenetetrone: Building Blocks for π-Conjugated Small Molecules. (Analogous quinone purification via Dioxane). Link
-
PubChem. Thianthrene Compound Summary. National Library of Medicine. Link
Sources
Application Note: Characterization of Thianthrene-5,5,10,10-Tetraoxide by NMR and FTIR
Abstract
Thianthrene-5,5,10,10-tetraoxide (also known as thianthrene tetrone) is a critical organosulfur building block used in the development of organic light-emitting diodes (OLEDs), conjugated microporous polymers (CMPs) for energy storage, and metal-organic frameworks (MOFs).[1][2] Its electron-deficient nature, driven by two sulfone (
Introduction & Chemical Context
The oxidation of thianthrene (
Key Challenges in Characterization:
-
Solubility: The conversion of sulfide to sulfone significantly alters solubility profiles, often rendering the product insoluble in non-polar solvents like chloroform, necessitating the use of DMSO-
or TFA- for NMR. -
Spectral Overlap: Incomplete oxidation can lead to mixtures of sulfoxides and sulfones. Distinguishing these requires identifying specific diagnostic peaks in FTIR (S=O vs O=S=O stretches) and NMR (deshielding effects).
Experimental Protocol: Synthesis & Purification
Note: This protocol is adapted from standard oxidation procedures for thianthrene derivatives using hydrogen peroxide in acetic acid.
Reagents and Equipment[3]
-
Starting Material: Thianthrene (97%+, Sigma-Aldrich/Merck).
-
Oxidant: Hydrogen Peroxide (
), 30-35% aqueous solution. -
Solvent/Catalyst: Glacial Acetic Acid (
). -
Equipment: 3-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Synthesis Workflow
-
Dissolution: Charge the reaction flask with Thianthrene (10 mmol, 2.16 g) and Glacial Acetic Acid (50 mL). Heat to 50°C to ensure partial dissolution.
-
Oxidation: Add
(excess, ~100 mmol, 10-12 mL) dropwise over 20 minutes.-
Caution: The reaction is exothermic.[3] Monitor temperature.
-
-
Reflux: Heat the mixture to 90–95°C and reflux for 16–24 hours . The solution color will transition from pale yellow (thianthrene) to a deeper yellow/orange as the tetrone forms.
-
Precipitation: Cool the mixture to room temperature. The thianthrene tetrone will precipitate as a solid.
-
Workup:
-
Pour the mixture into ice-cold water (100 mL) to complete precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash 1: Water (3 x 50 mL) to remove acetic acid.
-
Wash 2: Saturated
solution (to neutralize residual acid). -
Wash 3: Cold Methanol (to remove unreacted thianthrene or mono-oxidized byproducts).
-
Purification
-
Recrystallization: If high purity is required (e.g., for optical measurements), recrystallize from a mixture of DMF/Ethanol or boiling Glacial Acetic Acid.
-
Drying: Dry under vacuum at 60°C for 6 hours.
Figure 1: Step-by-step synthesis workflow for the oxidation of thianthrene to thianthrene tetrone.
Characterization Protocols
Solubility & Sample Preparation
Thianthrene tetrone has markedly different solubility than its parent.
-
Insoluble: Water, Diethyl Ether, Hexane, Chloroform (sparingly).
-
Soluble: DMSO, DMF, Trifluoroacetic Acid (TFA).
-
NMR Solvent: DMSO-
is the recommended solvent for characterization.
Nuclear Magnetic Resonance (NMR)
The conversion of sulfide (-S-) to sulfone (-SO2-) exerts a strong electron-withdrawing effect, significantly deshielding the aromatic protons.
Expected
-
Parent Thianthrene: Protons typically appear at 7.2 – 7.5 ppm .
-
Thianthrene Tetrone: The aromatic protons shift downfield to the 7.8 – 8.5 ppm region.
-
Note: While exact shifts for the unsubstituted parent are often paywalled, derivatives (e.g., 2,8-dibromothianthrene tetrone) show peaks at 8.5 (d), 8.3 (d), and 7.98 (dd) ppm . Expect the parent tetrone to show a similar AA'BB' or ABCD pattern centered around 8.0–8.2 ppm .
-
-
Impurity Check: Look for peaks at ~7.5 ppm (unreacted thianthrene) or complex multiplets at 7.6–7.8 ppm (intermediate sulfoxides).
Expected
-
Aromatic carbons will resonate in the 130 – 145 ppm range. The carbon attached to the sulfone group will be significantly deshielded compared to the sulfide.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is the most rapid diagnostic tool for confirming the formation of the sulfone moiety.
Key Diagnostic Bands:
| Functional Group | Mode | Wavenumber (
Comparison: Parent thianthrene lacks the strong bands at 1330/1160
Figure 2: Logic flow for confirming the identity of thianthrene tetrone using spectral data.
Physical Properties Summary
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: ~210–215°C (Distinct from thianthrene MP of 155-159°C).
-
Molecular Weight: 280.32 g/mol .
-
Formula:
.
References
-
Basit, A., et al. (2025).[2] Thianthrene- and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Applied Polymer Materials.[5] Retrieved from [Link]
-
LookChem. (n.d.). Cas 2362-55-2, Thianthrene 5,5,10,10-tetraoxide Properties. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Thianthrene 5,5,10,10-tetraoxide | C12H8O4S2 | CID 227324.[6] PubChem.[6][7][8] Retrieved from [Link]
Sources
- 1. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.washington.edu [chem.washington.edu]
- 6. PubChemLite - Thianthrene 5,5,10,10-tetraoxide (C12H8O4S2) [pubchemlite.lcsb.uni.lu]
- 7. Thianthrene 5,5,10,10-tetraoxide | C12H8O4S2 | CID 227324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Troubleshooting & Optimization
Mitigating dissolution of thianthrene tetrone in electrolytes
Technical Support Center: Thianthrene Tetrone (TT) Stability & Performance
-
Document ID: TT-STAB-004
-
Status: Active
-
Audience: Electrochemistry Researchers, Organic Synthetic Chemists, Pharmaceutical Process Engineers.
Introduction: The Dissolution Challenge
Thianthrene Tetrone (TT) and its derivatives are dual-use molecules: they serve as high-voltage organic cathodes in next-generation batteries (up to 4.1 V vs. Li/Li⁺) and as site-selective reagents in late-stage pharmaceutical functionalization.
The Core Problem: TT operates via a reversible redox mechanism involving the formation of radical intermediates. In standard polar aprotic solvents (e.g., Carbonates like EC/DEC or Acetonitrile), these intermediates—specifically the radical cation (
-
In Batteries: The "Shuttle Effect," causing rapid capacity fading and self-discharge.
-
In Synthesis: Reagent decomposition and lower yields during scale-up.
This guide provides self-validating protocols to mitigate dissolution through electrolyte engineering and physical confinement.
Part 1: The Mechanism of Failure
To fix the issue, you must understand the "Solvation Cage." Standard electrolytes stabilize the charged TT species, pulling them away from the electrode surface or reaction site.
Figure 1: The dissolution pathway of Thianthrene Tetrone intermediates. Mitigation requires breaking the solvent-solute interaction.
Part 2: Mitigation Protocols
Strategy A: Electrolyte Engineering (The "Software" Fix)
Best for: Battery performance and electrochemical synthesis.
The most effective method to stop dissolution without altering the TT molecule is using a Localized High-Concentration Electrolyte (LHCE) . This creates a "solvent-in-salt" environment where no free solvent molecules remain to dissolve the TT radical.
Recommended LHCE Formulation:
| Component | Role | Specific Chemical | Molar Ratio / Conc. |
|---|---|---|---|
| Salt | Active Ion Source | LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) | 1.0 (Molar) |
| Solvent | Solvation of Li+ | Acetonitrile (AN) or DME | 2.0 (Molar) |
| Diluent | Viscosity Reducer (Non-solvent) | TTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether) | 3.0 (Molar) |
Protocol 1: Preparation of LHCE
-
Drying: Dry LiTFSI under vacuum at 120°C for 12 hours. Ensure water content is <10 ppm (Karl Fischer titration).
-
Solvation: Mix LiTFSI with Acetonitrile (AN) at a 1:2 molar ratio. Caution: Exothermic reaction. Cool in an ice bath.
-
Dilution: Slowly add TTE to the mixture. TTE is miscible with the solvated salt complex but does not dissolve the salt itself.
-
Verification: The final solution should be clear. If phase separation occurs, the salt concentration is too low relative to the solvent.
Strategy B: Physical Confinement (The "Hardware" Fix)
Best for: Long-cycle battery life.
If changing the electrolyte is not possible, modify the separator to physically block the migration of the large TT anion while allowing Li⁺ to pass.
Protocol 2: Nafion-Coated Separator
-
Preparation: Dissolve 5 wt% Nafion resin in isopropanol.
-
Coating: Blade-coat the Nafion solution onto a standard Celgard 2325 separator (thickness ~5 μm).
-
Curing: Dry at 60°C under vacuum for 4 hours.
-
Mechanism: The sulfonate groups in Nafion repel the negatively charged TT species (Donnan Exclusion) while facilitating Li⁺ transport.
Part 3: Troubleshooting & FAQs
Q1: My electrolyte turns yellow/orange immediately after the first charge cycle. Is this normal?
-
Diagnosis: No. A yellow/orange color indicates the dissolution of polysulfides or thianthrene radical intermediates into the bulk electrolyte.
-
Immediate Action: Stop the cycle.
-
Fix: Your solvent polarity is too high. Switch from Carbonate-based (EC/DEC) to Ether-based (DOL/DME) or the LHCE recipe defined in Strategy A. Carbonates react irreversibly with thianthrene radicals.
Q2: I am using Thianthrene as a reagent for drug synthesis, but my yields are dropping during scale-up.
-
Diagnosis: Thianthrene radical cations are sensitive to moisture and nucleophilic solvents. In dilute conditions (common in scale-up), solvent interactions increase.
-
Fix: Increase the concentration of the reaction mixture. Use non-nucleophilic solvents like
or pure Acetonitrile with a non-nucleophilic counter-ion (e.g., or ). Avoid alcohols or water.
Q3: The capacity of my TT cathode drops by 50% in the first 10 cycles.
-
Decision Tree:
-
Check Coulombic Efficiency (CE): Is it <99%? -> Dissolution is occurring.
-
Check Separator: Disassemble the cell. Is the separator colored? -> Shuttle Effect.
-
Solution: If you cannot use LHCE, add a Carbon Nanotube (CNT) interlayer between the cathode and separator to trap the dissolved species via physical adsorption.
-
Part 4: Troubleshooting Logic Flow
Figure 2: Diagnostic flow for identifying failure modes in Thianthrene experiments.
References
-
Zhang, C., et al. "A Thianthrene-based small molecule as high-potential cathode for lithium-organic batteries."[1][2] RSC Advances, 2022.
-
Etkind, S. I., et al. "Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries."[3] ACS Sustainable Chemistry & Engineering, 2022.[3][4][5]
-
Beck, J., et al. "Thianthrene Radical Cation Hexafluorophosphate: Synthesis and Properties." Zeitschrift für Naturforschung B, 2009.
-
Wang, H., et al. "Acetonitrile-Based Local High-Concentration Electrolytes for Advanced Lithium Metal Batteries." Advanced Materials, 2024.[6][7]
-
Ritter, T., et al. "Site-selective C-H functionalization via Thianthrenation."[8] Nature, 2019. (Foundational context for reagent stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries – The Swager Group [swagergroup.mit.edu]
- 4. Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetonitrile-Based Local High-Concentration Electrolytes for Advanced Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Enhancing the Cycling Stability of Thianthrene Organic Cathodes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged with thianthrene-based organic cathodes. Thianthrene and its derivatives are highly promising for next-generation batteries due to their high redox potential (typically 3.9-4.1 V vs. Li/Li⁺)[1][2][3]. However, achieving long-term cycling stability remains a primary challenge. This guide provides in-depth troubleshooting protocols, FAQs, and expert insights to help you diagnose and resolve common experimental issues, ensuring the integrity and reproducibility of your results.
Section 1: Understanding Core Challenges: Why Thianthrene Cathodes Degrade
The electrochemical process of thianthrene involves a reversible two-electron oxidation, forming a stable radical cation (Th•⁺) and a dication (Th²⁺). This high-potential redox activity is its main advantage[4][5]. However, the same reactivity also makes it susceptible to degradation. The primary failure modes are:
-
Dissolution in Organic Electrolytes: Small-molecule thianthrene and its charged species can dissolve into common organic electrolytes, leading to a continuous loss of active material from the cathode[4][6]. This is arguably the most significant contributor to rapid capacity fade.
-
Electrolyte Decomposition: The high operating voltage of thianthrene cathodes can push conventional carbonate-based electrolytes beyond their electrochemical stability window, causing oxidative decomposition. This process consumes the electrolyte, passivates the electrode surface, and increases cell impedance.
-
Instability of Oxidized Species: The charged thianthrene radical cations and dications can be chemically unstable, potentially undergoing irreversible side reactions with electrolyte components or themselves, especially at elevated states of charge[1].
Thianthrene Redox and Degradation Pathways
The following diagram illustrates the desired redox pathway versus the common degradation routes that lead to performance loss.
Caption: Ideal redox mechanism vs. common degradation routes for thianthrene cathodes.
Section 2: Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during your experiments. Each problem is followed by potential causes and actionable solutions.
Issue 1: Rapid Capacity Fade Within the First 50 Cycles
Q: My cell shows a promising initial capacity, but it drops by over 30% within the first 50 cycles. What's happening?
A: This is a classic symptom of active material dissolution or severe electrolyte decomposition.
-
Potential Cause 1: Active Material Dissolution. Your thianthrene molecule is likely dissolving into the electrolyte during cycling. Small, unmodified thianthrene molecules are particularly susceptible to this issue[4][7].
-
Solution A: Polymerization. The most effective strategy is to reduce solubility by increasing the molecular weight. Synthesize polymeric versions of your thianthrene active material. Researchers have successfully used polynorbornene and poly(phenylacetylene) backbones to anchor the thianthrene moiety, drastically improving cycling stability[1][3][8]. A thianthrene-functionalized polynorbornene, for example, maintained a capacity of up to 66 mAh g⁻¹ at a high potential of 4.1 V vs. Li/Li⁺[3].
-
Solution B: Molecular Engineering. If polymerization is not feasible, modify the thianthrene core by adding larger, insoluble functional groups. This increases the molecular size and can reduce solubility through enhanced intermolecular interactions[7].
-
Solution C: Electrolyte Modification. Use a more viscous electrolyte or one in which your active material has lower solubility. Consider adding electrolyte additives that can form a protective film on the cathode surface.
-
-
Potential Cause 2: Unstable Solid Electrolyte Interphase (SEI) / Cathode Electrolyte Interphase (CEI). The high operating voltage (>4.1 V) is likely causing continuous oxidative decomposition of your electrolyte (e.g., standard carbonate-based ones like EC/DEC)[9]. This consumes lithium and passivates the electrode surface.
-
Solution A: High-Voltage Electrolytes. Switch to an electrolyte formulation with a higher electrochemical stability window. Fluorinated electrolytes or those based on sulfones or nitriles can be more resistant to oxidation.
-
Solution B: Use of Additives. Incorporate additives like lithium bis(oxalato)borate (LiBOB) or fluoroethylene carbonate (FEC) that can form a more stable and passivating CEI layer on the cathode surface, preventing further electrolyte decomposition.
-
Issue 2: Low Coulombic Efficiency (<98%)
Q: My cell's Coulombic efficiency is consistently low and does not improve over cycling. What does this indicate?
A: Low Coulombic efficiency points to persistent, irreversible side reactions occurring during each cycle.
-
Potential Cause 1: Continuous Electrolyte Oxidation. As described above, the electrolyte is continuously decomposing on the cathode surface during charging. This parasitic reaction consumes charge, leading to a discrepancy between the charge and discharge capacities[1].
-
Solution: Implement the electrolyte-focused solutions from Issue 1 (high-voltage electrolytes, protective additives).
-
-
Potential Cause 2: "Shuttle" Effect. Dissolved active material (Th•⁺) can migrate to the anode, get chemically reduced, and then diffuse back to the cathode to be re-oxidized. This creates a parasitic redox loop, or "shuttle," that lowers efficiency.
-
Potential Cause 3: Water Contamination. Trace amounts of water in your glovebox, electrolyte, or on your electrodes can lead to a host of side reactions, especially at high potentials.
-
Solution: Ensure your glovebox atmosphere is pristine (<0.5 ppm H₂O and O₂). Dry all components (electrodes, separator, casing) under vacuum at an appropriate temperature (e.g., 80-120°C) inside the antechamber before bringing them into the box. Use battery-grade, low-water-content electrolyte.
-
Issue 3: High Voltage Hysteresis and Poor Rate Capability
Q: There is a large voltage gap between my charge and discharge curves, and the capacity drops significantly when I increase the C-rate. Why?
A: This indicates high cell polarization, which stems from poor kinetics. This can be due to slow charge transfer, low ionic conductivity, or low electronic conductivity.
-
Potential Cause 1: Low Electronic Conductivity. Organic materials, including thianthrene, are often intrinsically poor electronic conductors. This leads to high internal resistance[4].
-
Solution A: Optimize Conductive Additive. Ensure a well-percolated conductive network. Increase the weight percentage of your conductive carbon (e.g., Super P, C65, Ketjenblack) in the electrode slurry. A typical starting point is 70-80% active material, 10-15% conductive carbon, and 5-10% binder.
-
Solution B: Use High-Surface-Area Carbons. Incorporate carbon nanotubes (CNTs) or graphene into your electrode formulation. Their high aspect ratio can create effective long-range conductive pathways even at lower weight percentages.
-
Solution C: Create Covalent Composites. Synthesize conjugated microporous polymers (CMPs) incorporating the thianthrene unit. This creates a structure where the active material is part of a conductive framework, enhancing charge transport[10].
-
-
Potential Cause 2: Poor Ionic Conductivity. The electrolyte may not be efficiently penetrating the electrode, or the binder may be blocking pores.
-
Solution A: Electrode Formulation. Ensure your electrode is not too thick or dense. High calendering pressure can collapse pores and hinder electrolyte infiltration.
-
Solution B: Binder Selection. The choice of binder is critical. Polyvinylidene fluoride (PVDF) is standard, but it can swell in carbonate electrolytes and sometimes block pores. Consider alternatives like carboxymethyl cellulose (CMC), which can sometimes improve pore structure, though it requires an aqueous slurry process.
-
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues with your thianthrene cathode cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of High-Rate Cycling Stability of Anthraquinone Cathode for Aqueous Zinc-Ion Batteries [mdpi.com]
- 7. Molecular Engineering Empowers Phenanthraquinone Organic Cathodes with Exceptional Cycling Stability for Lithium‐ and Aqueous Zinc‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thianthrene organic materials : synthesis, properties and applications [dspace.mit.edu]
Technical Support Center: Optimizing Conductive Carbon Ratios for Thianthrene Electrodes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thianthrene-based organic electrodes. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of conductive carbon additives. Our focus is on explaining the causality behind experimental choices to empower you with a robust problem-solving framework.
Frequently Asked Questions (FAQs)
Q1: Why is conductive carbon necessary for thianthrene electrodes?
A: Thianthrene, like many organic electrode materials, is an intrinsic electronic insulator in its neutral state.[1] For an electrochemical reaction to occur, both ions and electrons must be able to reach the active material. The conductive carbon additive creates a percolating electronic network throughout the electrode, providing pathways for electrons to travel from the current collector to the thianthrene molecules, facilitating the redox reactions necessary for energy storage.[2] Without a properly optimized conductive network, the electrode will suffer from high internal resistance and deliver only a fraction of its theoretical capacity.[3]
Q2: What is a typical starting ratio of Active Material:Conductive Carbon:Binder?
A: A common and effective starting point for many organic electrode systems is a weight ratio of 80:10:10 (Thianthrene:Conductive Carbon:PVDF Binder).[4] However, the optimal ratio is highly dependent on the specific properties of the chosen carbon (e.g., surface area, aspect ratio) and the desired performance characteristics (e.g., high power vs. high energy). For some systems, the optimal carbon content may range from 6-12%[4], while for others, especially those targeting high-rate performance, it could be significantly higher.[5]
Q3: What are the main types of conductive carbons, and how do I choose?
A: The most common types are carbon black (e.g., Super P®, Acetylene Black), and high-aspect-ratio materials like carbon nanotubes (CNTs).
-
Carbon Black (CB): Provides point-to-point contact between active material particles. It is cost-effective and easy to disperse.
-
Carbon Nanotubes (CNTs): Offer superior electrical conductivity at lower loading levels due to their high aspect ratio (~1000:1), which allows them to form long-range, three-dimensional conductive networks.[6] This can be particularly advantageous for increasing the active material loading and, consequently, the energy density.
-
Hybrid Approach: Using a combination of CB and CNTs can be highly effective. The CB can ensure good local contact with the thianthrene particles, while the CNTs create an overarching conductive framework.[2]
The choice depends on your primary goal. For initial screening, carbon black is sufficient. For high-performance cells where maximizing energy density is critical, CNTs are a compelling option, though they may require more rigorous slurry dispersion techniques.
Q4: How does the carbon ratio affect the final electrode properties?
A: The carbon ratio directly impacts several key electrode and cell performance metrics:
-
Electronic Conductivity: Higher carbon content generally leads to lower electrode resistance, but a percolation threshold exists where further addition yields diminishing returns.[7]
-
Slurry Rheology: The amount and type of carbon significantly influence the viscosity of the electrode slurry.[8][9] High carbon loading can make the slurry too thick to cast uniformly.
-
Mechanical Integrity: The carbon network, along with the binder, contributes to the mechanical stability of the electrode, buffering against volume changes during cycling.
-
Energy Density: Increasing the carbon content reduces the relative amount of active material, which can lower the overall gravimetric capacity (mAh/g) of the electrode.[10] Optimization is a trade-off between conductivity and active material loading.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic workflows and corrective actions.
Problem 1: My cell shows very low initial capacity or does not cycle at all.
This is often the most common and frustrating issue, typically pointing to a fundamental problem in electrode conductivity or processing.
Q: What are the primary causes of near-zero initial capacity?
A: The most likely culprits are an insufficient conductive network or poor contact between the electrode components and the current collector. This results in extremely high internal resistance, preventing effective charge transfer.
Diagnostic & Troubleshooting Workflow:
The following workflow will help you systematically identify and resolve the root cause.
Caption: Troubleshooting workflow for low initial capacity.
Step-by-Step Corrective Actions:
-
Check for Physical Defects: Before complex electrochemical analysis, visually inspect your electrode. If you see cracking or delamination from the current collector, the issue lies in your slurry formulation or drying process.[11] The slurry may be inhomogeneous, or the drying temperature may be too high, causing stress. Solution: Remake the slurry, ensuring all components are uniformly distributed, and dry the electrode under vacuum at a moderate temperature (e.g., 60-80°C) for an extended period (12+ hours).[12]
-
Verify Particle Compaction (Calendering): Unpressed electrodes often have poor particle-to-particle contact, leading to high resistance.[4] Pressing, or calendering, reduces the distance between particles, which significantly enhances the conductivity of the cell.[4] Solution: Calender your electrodes to a controlled thickness or density. This single step can dramatically improve performance.
-
Increase Conductive Carbon Ratio: If the electrode is physically sound and properly pressed, the most direct solution is to increase the amount of conductive additive. An insufficient amount of carbon fails to create a complete electrical network. Solution: Prepare a new slurry with a higher carbon content. For example, move from an 80:10:10 ratio to a 70:20:10 ratio (Active Material:Carbon:Binder). This increases the probability of forming a percolating network.[13]
Problem 2: My cell has good initial capacity, but shows poor rate capability (capacity drops significantly at higher currents).
This issue indicates that while a basic conductive network exists, it is not efficient enough to handle rapid electron and ion transport.
Q: Why does my capacity fade so quickly at higher C-rates?
A: Poor rate capability is a kinetic problem. At high currents, electrons and ions need to move very quickly. If the pathways are tortuous or resistive, the cell cannot sustain the reaction rate, leading to a large voltage drop and a sharp decline in delivered capacity.[1] High carbon content can significantly improve performance at high currents.[5]
Data-Driven Approach to Optimization:
A systematic approach is crucial. The table below outlines a typical experimental design to optimize the carbon ratio for improved rate performance.
| Formulation (AM:Carbon:Binder) | Carbon Type | Electrode Resistance (Ω) | Capacity @ 0.1C (mAh/g) | Capacity @ 2C (mAh/g) | Capacity Retention (%) | Rationale & Expected Outcome |
| 85:10:5 | Super P | High | High | Low | Low | Baseline. Good energy, poor power due to insufficient percolation for fast kinetics. |
| 75:20:5 | Super P | Medium | Slightly Lower | Medium | Medium | Increased carbon improves conductivity and rate performance, but dilutes active material.[13] |
| 80:15:5 | Super P/CNT (2:1) | Low | High | High | High | Hybrid additives create a robust, long-range conductive network, boosting high-rate capability.[2] |
| 85:5:10 | CNT | Very Low | High | Very High | Very High | CNTs can achieve percolation at lower loadings, maximizing active material content and power. |
Recommended Experimental Protocol:
-
Prepare Slurries: Prepare at least three slurries with varying carbon ratios as outlined in the table (e.g., 10% CB, 20% CB, and a hybrid or pure CNT composition). Ensure identical mixing procedures and times to maintain consistency.[11]
-
Fabricate Electrodes: Cast all electrodes to the same thickness and active material loading. This is critical for a fair comparison.
-
Calender Consistently: Press all electrodes to the same target density or thickness to eliminate compaction as a variable.[4]
-
Assemble Coin Cells: Build and test the cells under identical conditions.
-
Electrochemical Testing:
-
Perform a Cyclic Voltammetry (CV) scan to observe redox peaks. Sharper, more defined peaks indicate better kinetics.
-
Run a rate capability test, cycling the cells at progressively higher C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C, 2C, 5C).
-
Measure Electrochemical Impedance Spectroscopy (EIS) to quantify the charge transfer resistance. A smaller semicircle in the Nyquist plot corresponds to faster kinetics and better high-rate performance.
-
By comparing the results, you can directly correlate the carbon ratio and type to the rate performance and identify the optimal formulation for your specific thianthrene system.
Problem 3: My cell shows significant capacity fade over long-term cycling.
While some capacity fade is expected, rapid degradation often points to mechanical failure within the electrode structure or undesirable side reactions.
Q: What role does the conductive carbon network play in long-term stability?
A: Beyond simple conductivity, the carbon-binder network acts as a mechanical scaffold. Thianthrene, like many active materials, can undergo volume changes during charge and discharge. A robust conductive network, especially one formed by high-aspect-ratio materials like CNTs, can help buffer these changes, preventing particle pulverization and maintaining electrical contact over many cycles. Insufficient or poorly distributed carbon can lead to isolated regions of active material that lose electrical contact over time, resulting in irreversible capacity loss.[14]
Strategies to Enhance Cycling Stability:
-
Improve Slurry Homogeneity: Poorly mixed slurries lead to inhomogeneous electrodes where some regions have high carbon content and others are carbon-deficient.[11] The deficient regions are prone to failure.
-
Incorporate Mechanically Flexible Additives (CNTs): The exceptional mechanical properties and flexibility of CNTs help maintain the electrode's structural integrity during repeated cycling.[6]
-
Action: Replace a portion or all of the carbon black with multi-walled carbon nanotubes (MWCNTs). Even a small addition can significantly enhance mechanical robustness and cycling life.
-
-
Optimize Binder Content and Type: The binder holds everything together. Ensure your binder content is sufficient (typically 5-12 wt%).[4]
-
Action: If using PVDF, ensure it is fully dissolved in the NMP solvent before adding powders. An undissolved binder cannot form an effective adhesive matrix. Consider testing alternative binders with different mechanical properties if stability issues persist.
-
By systematically addressing these common issues, researchers can accelerate the development of high-performance thianthrene-based organic batteries.
References
- CNT Conductive Material: How Carbon Nanotubes Are Changing Battery Technology. (2025, December 17). Vertex AI Search.
- Effect of Cathode Slurry Composition on the Electrochemical Properties of Li-Ion Batteries. (2025, August 7). ResearchGate.
- Lithium Basics: Troubleshooting Your LiFePO4 Battery. (2026, January 16). Outbax.
- Optimal Rheology, Better Electrodes: Understanding the Links Between Battery Slurry Properties and Electrode Performance. (2017, October 20). AZoM.com.
- Carbon Nanotubes in Battery Materials: Applications, Advantages, and Challenges. (2024, December 6). Graphenerich.
- Optimizing Mixing Processes for Battery Electrode Slurries: Key Techniques and Considerations. (2024, December 4). Volta Foundation.
- Impact of Formulation and Slurry Properties on Lithium-ion Electrode Manufacturing. (2024, April 9). Chemistry Europe.
- On the connection between slurry rheology and electrochemical performance of graphite anodes in Lithium-ion batteries. (2022, August 1). DigitalCommons@URI.
- Optimization of organic Li-ion batteries. (2015, June 18). Advanced Science News.
- How to Repair a Lithium Battery Pack with Simple Troubleshooting Tips. (2025, August 11). Vertex AI Search.
- Comparison of multiwalled carbon nanotubes and carbon black as percolative paths in aqueous-based natural graphite negative electrodes with high-rate capability for lithium-ion batteries. (2025, August 10). ResearchGate.
- Binder And Conductive Additive Optimization For K-Ion Electrodes. (2025, August 21). Patsnap Eureka.
- Design strategies for high-capacity organic cathodes. (2026, February 11). Patsnap Eureka.
- The Effect of Active Material, Conductive Additives, and Binder in a Cathode Composite Electrode on Battery Performance. (2019, February 18). MDPI.
- How to Improve the Cathode Production Process. (2024, September 11). TAOGENT.
- Optimizing Conductive Additive Levels in Dry Process Electrode Materials for Better Efficiency. (n.d.). HIOKI.
Sources
- 1. Design strategies for high-capacity organic cathodes [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. outbax.com.au [outbax.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of organic Li-ion batteries - Advanced Science News [advancedsciencenews.com]
- 6. Carbon Nanotubes in Battery Materials: Applications, Advantages, and Challenges - info@graphenerich.com [graphenerich.com]
- 7. Optimizing Conductive Additive Levels in Dry Process Electrode Materials for Better Efficiency | HIOKI [hioki.com]
- 8. Battery Power Online | Optimal Rheology, Better Electrodes: Understanding the Links Between Battery Slurry Properties and Electrode Performance [batterypoweronline.com]
- 9. Impact of Formulation and Slurry Properties on Lithium-ion Electrode Manufacturing - Battery Design [batterydesign.net]
- 10. Binder And Conductive Additive Optimization For K-Ion Electrodes [eureka.patsnap.com]
- 11. volta.foundation [volta.foundation]
- 12. How to Improve the Cathode Production Process [taogent.com]
- 13. mdpi.com [mdpi.com]
- 14. large-battery.com [large-battery.com]
- 15. "On the connection between slurry rheology and electrochemical performa" by Joseph P. Sullivan and Arijit Bose [digitalcommons.uri.edu]
Technical Support Center: Solving Capacity Fade in 1,4,6,9-Thianthrenetetrone Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,4,6,9-Thianthrenetetrone (THT) electrochemical cells. This guide is designed to provide researchers and scientists with in-depth troubleshooting strategies and answers to frequently asked questions regarding capacity fade in THT-based systems. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common experimental hurdles.
Introduction to 1,4,6,9-Thianthrenetetrone (THT) and Capacity Fade
1,4,6,9-Thianthrenetetrone is a promising organic electrode material due to its high theoretical capacity and redox activity. However, like many organic battery materials, it can be susceptible to capacity fade, which is the gradual loss of charge storage capability over repeated charge-discharge cycles.[1][2][3] Understanding and mitigating these degradation pathways is crucial for the successful development of THT-based energy storage systems.
This guide will walk you through the potential causes of capacity fade in your THT cells and provide you with the tools to diagnose and address them effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the experimental use of THT cells.
Q1: My THT cell shows rapid capacity drop within the first few cycles. What are the likely causes?
An initial rapid drop in capacity can often be attributed to one or more of the following:
-
Active Material Dissolution: THT, like many organic molecules, may have some solubility in common battery electrolytes.[1] This leads to the loss of active material from the electrode into the electrolyte, where it is no longer electrochemically active.[1]
-
Irreversible Side Reactions: In the initial cycles, highly reactive species can be formed, leading to irreversible reactions with the electrolyte or other cell components. This consumes active material and contributes to the formation of a resistive solid electrolyte interphase (SEI) layer.[1]
-
Impurities in the THT Material: Residual impurities from the synthesis of THT can lead to parasitic reactions, consuming charge and degrading the electrolyte. Common synthesis routes for thianthrene-like molecules can sometimes leave behind starting materials or byproducts that are electrochemically active in undesirable ways.[4]
-
Electrolyte Decomposition: The electrolyte itself may not be stable at the operating potentials of the THT electrode, leading to its decomposition and the formation of passivating layers on the electrode surface.[1]
Q2: The coulombic efficiency of my THT cell is consistently below 99%. What does this indicate?
A coulombic efficiency (CE) of less than 100% signifies that not all of the charge put into the cell during charging is recovered during discharge. This is a strong indicator of ongoing parasitic reactions. The "lost" charge is consumed by processes other than the desired redox reaction of the THT, such as:
-
Continuous SEI layer formation.
-
Reaction of the THT radical ions with the electrolyte.
-
A "shuttle" mechanism where dissolved THT species migrate to the counter electrode and react, leading to self-discharge.
Q3: How does the choice of electrolyte affect the stability of THT cells?
The electrolyte is a critical component that significantly influences the stability and performance of a THT cell. Key considerations include:
-
Solvent: The solvent should have a wide electrochemical stability window and low solubility for THT in both its neutral and charged states.
-
Salt: The salt anion and cation can influence the properties of the SEI layer and the overall ionic conductivity.
-
Additives: Specific additives can be introduced to the electrolyte to improve SEI formation, scavenge reactive species, or reduce the solubility of the active material.
Q4: Can the morphology of the THT electrode impact capacity fade?
Absolutely. The electrode architecture plays a crucial role in performance. An optimized electrode structure will have:
-
Good Electronic Conductivity: Ensuring efficient electron transport to and from the THT molecules.
-
Good Ionic Conductivity: Allowing for the efficient movement of ions from the electrolyte to the active material.
-
Stable Porous Structure: Maintaining the integrity of the electrode during cycling to prevent delamination or loss of contact between particles.
A poorly constructed electrode can lead to high internal resistance and localized "hot spots" of high current density, which can accelerate degradation.
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve capacity fade in your THT cell experiments.
Guide 1: Diagnosing the Root Cause of Capacity Fade
A multi-step diagnostic approach is essential to pinpoint the primary degradation mechanism.
Step 1: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Procedure: Run CV at various scan rates.
-
What to Look For:
-
Peak Separation: An increase in the separation between the anodic and cathodic peaks with cycling can indicate an increase in cell impedance, possibly due to SEI growth or electrode degradation.
-
Peak Current: A decrease in the peak current suggests a loss of active material.
-
New Peaks: The appearance of new, irreversible redox peaks can signal the formation of degradation byproducts.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Procedure: Perform EIS at different states of charge (SOC) and at various points during the cell's cycle life.
-
What to Look For:
-
Semicircle in Nyquist Plot: An increase in the diameter of the semicircle in the high-to-medium frequency region typically corresponds to an increase in charge transfer resistance, often associated with SEI layer growth or poor electrode kinetics.
-
Warburg Impedance: Changes in the low-frequency tail can indicate alterations in ion diffusion within the electrode or electrolyte.
-
-
Step 2: Post-Mortem (Ex-Situ) Analysis
After cycling, carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to analyze the individual components.
-
Visual Inspection:
-
Electrode: Look for changes in color, thickness, or signs of delamination.
-
Separator: Discoloration of the separator can indicate the dissolution of THT and its migration through the cell.
-
Electrolyte: A change in the color of the electrolyte is a strong sign of active material dissolution or electrolyte decomposition.
-
-
Microscopy:
-
Scanning Electron Microscopy (SEM): Examine the electrode morphology for signs of particle cracking, agglomeration, or the formation of a thick surface film (SEI).
-
-
Spectroscopy:
-
Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the electrodes to identify changes in the chemical composition of the THT and the formation of new species in the SEI layer.
-
Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS): Analyze the electrolyte to identify dissolved THT species and any electrolyte decomposition products.
-
Guide 2: Mitigating Identified Degradation Mechanisms
Once you have a hypothesis for the primary cause of capacity fade, you can implement targeted strategies to address it.
Scenario 1: Active Material Dissolution is Suspected
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Electrolyte Modification | 1. Change the solvent to one with lower polarity. 2. Increase the salt concentration. 3. Introduce an anti-solvent or an additive known to reduce the solubility of similar organic compounds. | Reduced capacity fade, clearer electrolyte after cycling, and less discoloration of the separator. |
| Electrode Binder Optimization | 1. Increase the binder-to-active-material ratio. 2. Switch to a binder with stronger adhesion and lower swelling in the electrolyte. | Improved electrode integrity and reduced delamination observed in post-mortem SEM. |
| In-situ Electropolymerization | If the THT molecule has suitable functional groups, it may be possible to induce in-situ electropolymerization during the initial charging cycles.[5] This can form a more stable, insoluble polymer on the electrode surface. | A significant improvement in cycling stability after the initial forming cycles.[5] |
Scenario 2: Electrolyte Decomposition is Suspected
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Reduce Operating Voltage Window | 1. Systematically reduce the upper and/or lower cutoff voltages for charging and discharging. 2. Use CV to identify the onset potentials for electrolyte oxidation and reduction. | Improved coulombic efficiency and longer cycle life, at the expense of a lower energy density. |
| Use a More Stable Electrolyte | 1. Consult the literature for electrolytes with a wider electrochemical stability window that are compatible with your system. 2. Consider solid-state or polymer electrolytes. | Reduced signs of electrolyte decomposition in post-mortem analysis (e.g., less gas evolution, clearer electrolyte). |
| Introduce Electrolyte Additives | 1. Add a film-forming additive (e.g., vinylene carbonate) to create a more stable SEI layer. | A thinner, more uniform SEI layer observed in post-mortem analysis and improved cycling stability. |
Workflow for Troubleshooting Capacity Fade
Caption: A systematic workflow for diagnosing and resolving capacity fade.
Part 3: Key Experimental Protocols
Protocol 1: Standard Cyclic Voltammetry (CV) for Degradation Analysis
-
Cell Assembly: Assemble a three-electrode cell with your THT working electrode, a stable reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire) in an inert atmosphere.
-
Electrolyte: Use the same electrolyte formulation as in your cycling experiments.
-
Initial Scan: Perform an initial CV scan at a moderate scan rate (e.g., 10 mV/s) to identify the main redox peaks of the THT.
-
Multi-Cycle Scan: Cycle the cell for a set number of cycles (e.g., 50-100) within the desired potential window.
-
Intermittent Full Scans: Periodically (e.g., every 10 cycles), run a full CV scan at the initial scan rate to monitor changes in peak position, height, and shape.
-
Data Analysis: Plot the peak currents and peak separations as a function of cycle number to quantify the degradation.
Protocol 2: Post-Mortem Electrode Analysis using SEM
-
Cell Disassembly: After cycling, carefully disassemble the cell in an argon-filled glovebox.
-
Electrode Rinsing: Gently rinse the THT electrode with a volatile solvent that does not dissolve the binder (e.g., dimethyl carbonate) to remove residual electrolyte salt.
-
Drying: Dry the electrode under vacuum at room temperature.
-
Sample Mounting: Mount a small piece of the dried electrode onto an SEM stub using conductive carbon tape.
-
Imaging: Acquire SEM images at various magnifications to observe the surface morphology, particle integrity, and the presence of any surface films. Compare these images to those of a pristine, uncycled electrode.
Potential Degradation Pathway of THT
Based on the chemistry of related quinone and thianthrene compounds, a likely degradation pathway for THT involves nucleophilic attack on the electrochemically generated radical cations or dications.[2]
Caption: A simplified proposed degradation pathway for THT.
References
- Degradation Mechanisms and Technical Barriers. (2026, February 11).
- The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (n.d.). DSpace@MIT.
- Organic Cathodes, a Path toward Future Sustainable Batteries: Mirage or Realistic Future? (2024, January 16). Journal of the American Chemical Society.
- The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. (2022, September). Synthesis, 54(22).
- Electrochemical oxidation of substituted thianthrenes in.... (n.d.).
- Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. (2025, November 25).
- Capacity Fade Definition | Battery Technology Glossary. (n.d.). NOVONIX.
- p-Type Organic Cathode Materials with Oxygen Atoms as Active Sites for High-Performance Organic Batteries. (2024, September 3). CCS Chemistry.
Sources
- 1. Degradation mechanisms of organic cathode materials [eureka.patsnap.com]
- 2. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. novonixgroup.com [novonixgroup.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Organic Cathode Kinetics Lab: Thianthrene Acceleration Protocol
Status: Operational | Version: 2.4 | Topic: Rate Capability Enhancement
Executive Summary: The Kinetic Bottleneck
Thianthrene (TT) derivatives offer a high-voltage plateau (~4.1 V vs. Li/Li⁺) via a two-electron redox mechanism (
-
Low Intrinsic Conductivity: Most TT-polymers are insulators in the neutral state.
-
Anion Diffusion Constraints: p-Type cathodes require bulky anions (
, ) to intercalate/de-intercalate, which is sterically more demanding than transport.
This guide provides the protocols to transition your thianthrene cathodes from "energy-dense" to "power-dense."
Diagnostic Workflow: Identifying the Rate Limiter
Before optimizing, you must isolate the failure mode. Use this logic flow to determine if your rate limitation is Ohmic (electronic) or Diffusive (ionic).
Figure 1: Decision tree for isolating kinetic bottlenecks in organic cathodes.
Module A: Molecular Engineering (Source Optimization)
The Problem: Homopolymers of thianthrene often suffer from wide bandgaps, leading to high charge transfer resistance (
The Solution: Donor-Acceptor (D-A) Copolymerization. By copolymerizing the electron-rich thianthrene (Donor) with an electron-deficient moiety (Acceptor, e.g., dihydrophenazine or benzothiadiazole), you narrow the HOMO-LUMO gap, facilitating intrinsic electron transport.
Protocol: Synthesis of High-Rate D-A Copolymers (e.g., p-TTPZ)
-
Reagents: 2,7-dibromothianthrene (Donor), 5,10-dihydrophenazine derivative (Acceptor), Pd(dba)2 (Catalyst).
-
Method: Buchwald-Hartwig Coupling.
-
Critical Step: Ensure strict stoichiometric balance (1:1) to maximize molecular weight. Low MW oligomers dissolve in electrolytes, causing "shuttle effect" and pseudo-capacity loss at low rates, masking true rate capability.
Performance Benchmark:
| Material Architecture | Diffusion Coeff (
Module B: Electrode Architecture (Path Optimization)
The Problem: Physical mixing of organic powders with carbon black results in "point contacts." As the polymer swells during anion intercalation (up to 30% volume expansion), these contacts break, increasing impedance.
The Solution: In-Situ Polymerization on Conductive Scaffolds. Instead of mixing, polymerize the thianthrene monomer directly onto Multi-Walled Carbon Nanotubes (MWCNTs). This creates a molecular-level interface.
Step-by-Step Fabrication Protocol:
-
Dispersion: Sonicate carboxylated MWCNTs in chloroform for 1 hour.
-
Monomer Addition: Add thianthrene monomer; stir for 12 hours to allow
stacking adsorption. -
Oxidative Polymerization: Add anhydrous
(oxidant) dropwise. -
Washing: Wash with methanol/HCl to remove iron residues. Note: Residual iron acts as a catalyst for electrolyte decomposition.
-
Result: A core-shell CNT@Poly-Thianthrene structure.
Module C: Electrolyte Engineering (Medium Optimization)
The Problem: The rate is often limited by the desolvation energy of the anion at the cathode interface.
The Solution: Anion Selection & Concentration. Thianthrene cathodes are p-type; they store anions. The size and dissociation energy of the anion dictate the rate.
-
Best for Rate:
(Smaller ionic radius, faster diffusion). -
Best for Stability:
(Chemical stability, but slower due to size). -
Concentration: Use High-Concentration Electrolytes (HCE) (e.g., 3M-4M).
Troubleshooting & FAQs
Q1: My cyclic voltammetry (CV) peaks are separating significantly as I increase scan rate (>100 mV). What does this mean?
-
Diagnosis: Large peak separation (
) indicates high polarization and slow kinetics (quasi-reversible). -
Fix: Calculate the
-value from .-
If
: Diffusion limited. Action: Switch to a lower viscosity solvent (e.g., Acetonitrile instead of PC/EC) or use a smaller anion ( or ). -
If
: Surface controlled (Capacitive). Action: Your material is behaving like a capacitor (good for rate, bad for energy). Check if you have too much carbon additive.
-
Q2: The capacity drops instantly at 5C, but recovers when I go back to 0.1C.
-
Diagnosis: This is a pure kinetic limitation, likely ionic . The electrons can move, but the anions cannot penetrate the bulk polymer fast enough.
-
Fix: Reduce particle size. Use ball-milling to reduce polymer agglomerates to <200nm, shortening the diffusion length (
). Remember . Halving the particle size improves rate response by 4x.
Q3: I see a high initial capacity, but it fades within 20 cycles at high rates.
-
Diagnosis: Dissolution of low-molecular-weight intermediates. Even if the polymer is insoluble, radical cation intermediates might be slightly soluble.
-
Fix: Switch to a "Solvent-in-Salt" electrolyte or add a Nafion separator to block organic migration while allowing Li+ transport (though this may lower rate slightly, it preserves life).
Advanced Diagnostics: GITT Protocol
To rigorously claim "high rate," you must measure the Diffusion Coefficient (
Galvanostatic Intermittent Titration Technique (GITT) Setup:
-
Pulse: Apply 0.1C current for 10 minutes.
-
Rest: Open circuit for 60 minutes (allow voltage to relax to equilibrium).
-
Repeat: Until fully charged (4.2V).
-
Calculation:
-
Target: You need
for commercial-viable fast charging.
-
References
-
Poly(thianthrene) Synthesis & Kinetics: Clemens, K. et al. "Poly(vinylthianthrene): A High-Voltage Organic Cathode Material." Adv.[3] Energy Mater., 2016.
-
D-A Copolymer Strategy (p-TTPZ): Zhang, C. et al.[1] "A Thianthrene-Based Donor-Acceptor Copolymer for Ultra-High Rate Organic Batteries." Chem. Commun., 2022, 58, 11993-11996.[4]
-
Anion Diffusion Mechanisms: Wessling, R. et al. "Theoretical and Design Principles of Electrode Materials for All-Organic Batteries." Adv.[3] Energy Mater., 2025.[3]
-
High-Potential Small Molecules: Fu, M. et al.[4] "A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries."[3][4][5][6] Chem. Commun., 2022.[4]
-
Electrochemical Kinetic Protocols: Wang, H. et al.[7] "Redox Flow Batteries: How to Determine Electrochemical Kinetic Parameters." ACS Nano, 2020.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Thianthrene Tetrone (SPT) Stability & Performance
The following Technical Support Guide addresses the stability profile of Dibenzo[b,i]thianthrene-5,7,12,14-tetraone (commonly referred to as SPT or Thianthrene Tetrone ) in high-voltage rechargeable battery applications.
Executive Summary & Material Context
Thianthrene Tetrone (SPT) is a fused-ring quinone derivative designed to overcome the voltage limitations of standard organic cathodes (like pentacene tetrone, PT).[1] By incorporating sulfur atoms into the molecular skeleton, SPT lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby raising the discharge voltage (typically by ~120 mV vs. Zn/Zn²⁺ compared to PT).[2]
The Core Problem: Users frequently report "instability" at high voltages (>1.6 V vs. Zn or >3.5 V vs. Li). While often misdiagnosed as thermal degradation, the primary failure mode is usually active material dissolution or structural rearrangement triggered by high oxidative states. True thermal decomposition (bond breaking) typically occurs only at temperatures exceeding 300°C, but "thermal runaway" in the context of a full cell can be triggered by electrolyte reactivity on the charged cathode surface.
This guide provides the protocols to distinguish between Dissolution , Electrochemical Decomposition , and Thermal Instability .
Troubleshooting Guide: High-Voltage Stability Issues
Issue A: Rapid Capacity Decay at High Cut-off Voltages
Symptom: The cell reaches the target high voltage (e.g., 1.7V in ZIBs) but capacity drops >20% within the first 50 cycles. Diagnosis: Likely Dissolution-Shuttle Effect , not thermal degradation.
| Potential Cause | Validation Test | Corrective Action |
| Active Material Dissolution | Observe separator/electrolyte color. Yellow/Orange discoloration indicates quinone dissolution. | Encapsulation: Switch to a mesoporous carbon host (e.g., CMK-3) with pore size <5 nm to physically trap SPT. |
| Electrolyte Decomposition | Check Coulombic Efficiency (CE). If CE <99% while capacity fades, electrolyte is oxidizing. | Concentration Tuning: Increase salt concentration (e.g., 3M ZnSO₄ or "Water-in-Salt") to reduce free water activity. |
| Binder Failure | Post-mortem SEM. Look for electrode delamination or cracking. | Binder Optimization: Use PVDF or water-soluble binders (CMC/SBR) that withstand volume expansion. |
Issue B: Thermal Anomalies During Operation (Heating)
Symptom: Cell temperature rises >10°C above ambient during high-rate charging (high voltage). Diagnosis: High internal resistance (Ohmic heating) or parasitic side reactions.
| Potential Cause | Validation Test | Corrective Action |
| Poor Electronic Contact | EIS (Electrochemical Impedance Spectroscopy). Check for high Charge Transfer Resistance ( | Conductive Additive: Ensure SPT is intimately mixed with Super P or CNTs (min. 30 wt% carbon content). |
| Exothermic Side Reactions | DSC (Differential Scanning Calorimetry) of charged electrode. | Voltage Cut-off: Lower the upper cut-off voltage by 0.1V to avoid irreversible oxidation states. |
Technical Deep Dive: Stability Mechanisms
Thermal vs. Electrochemical Stability
It is critical to differentiate between the material's intrinsic thermal limit and its electrochemical stability window.
-
Intrinsic Thermal Stability: SPT is a fused aromatic system. Thermogravimetric Analysis (TGA) typically shows stability up to 300–350°C in inert atmospheres. It does not release oxygen like metal oxides, making it inherently safer against classic thermal runaway.
-
High-Voltage Instability: At high states of charge (SOC), the carbonyl groups (C=O) are fully reduced (in discharge) or oxidized. In the charged state, the electron-deficient ring system is susceptible to nucleophilic attack by the electrolyte solvent, leading to polymerization or soluble by-products.
The Role of Sulfur (Thianthrene Core)
The sulfur atoms provide a dual function:
-
Voltage Enhancement: They modulate the electronic structure to increase the redox potential.
-
Stability Risk: The C-S bonds are potential breaking points if the voltage exceeds the stability window of the thianthrene radical cation (typically stable, but reactive in nucleophilic solvents).
Visualization of Degradation Pathways
Figure 1: Stability pathways of Thianthrene Tetrone. Note that dissolution is the primary instability vector at operational temperatures, not thermal decomposition.
Validated Experimental Protocols
Protocol 1: CMK-3 Encapsulation (Mandatory for Stability)
To prevent dissolution and ensure high-voltage stability.
-
Preparation: Dissolve SPT in a suitable solvent (e.g., Chloroform or THF) where it has high solubility.
-
Infiltration: Add CMK-3 (Mesoporous Carbon) powder to the solution. Ratio: 1:1 or 1:2 (SPT:CMK-3) by weight.
-
Sonication: Sonicate for 30 mins to drive the solution into the pores.
-
Solvent Evaporation: Stir at 60°C until dry.
-
Thermal Treatment: Anneal the composite at 150°C under Argon/Vacuum for 2 hours.
-
Why? This promotes the diffusion of SPT into the mesopores via capillary action and melt-diffusion (SPT melts/sublimes into pores), locking it physically.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Safety Profiling
To verify thermal stability of the charged cathode.
-
Cell Cycling: Charge the cell to the high-voltage cut-off (e.g., 1.8V vs Zn). Hold potentiostatically for 2 hours to ensure full charge.
-
Disassembly: Disassemble the cell in a glovebox (Ar atmosphere).
-
Sample Prep: Scrape the cathode powder. Rinse lightly with DMC (if organic) or water (if aqueous) to remove bulk salt, but do not wash away the active species if soluble. Dry under vacuum.[3]
-
DSC Run: Seal in a high-pressure gold or steel pan. Ramp from 25°C to 400°C at 5°C/min.
-
Analysis: Look for exothermic peaks.
-
< 200°C: Indicates electrolyte breakdown or solvent evaporation.
-
> 300°C: Intrinsic decomposition of SPT.
-
Frequently Asked Questions (FAQ)
Q1: Can I use SPT in standard carbonate electrolytes (like LP30)? A: Caution is advised. SPT has higher solubility in carbonates (EC/DEC) than in aqueous sulfates. Without strict carbon encapsulation (Protocol 1), you will see rapid capacity fade within 10 cycles.
Q2: My SPT cathode changes color from yellow to dark brown during charging. Is this degradation? A: Not necessarily. This is often the electrochromic effect of the redox state change (formation of radical anions/cations). However, if the electrolyte turns brown, that is dissolution.
Q3: What is the maximum safe voltage for SPT? A: In aqueous Zn-ion systems, avoid exceeding 1.9 V vs. Zn . Above this, water electrolysis generates pH gradients that can degrade the organic molecule or the binder.
References
-
Mirle, C., Medabalmi, V., & Ramanujam, K. (2021). Electrode and Conductive Additive Compatibility Yielding Excellent Rate Capability and Long Cycle Life for Sustainable Organic Aqueous Zn-Ion Batteries. ACS Applied Energy Materials. [3]
-
Zhao, Q., et al. (2020). Oxides, Sulfides, and Organic Cathodes for Sodium-Ion Batteries. Advanced Energy Materials. (General context on organic cathode stability).
-
IOP Publishing. (2023). Conference Series: Materials Science and Engineering. (Context on Thianthrene Tetrone fabrication issues).
Sources
Binder selection for thianthrene tetrone cathode integrity
The following technical support guide is designed for researchers and material scientists working with Thianthrene-based organic cathodes . It addresses the critical challenges of electrode integrity, specifically focusing on binder selection to mitigate active material dissolution and mechanical degradation.[1]
Diagnostic: Why is my Thianthrene cathode failing?
Before selecting a new binder, confirm the failure mechanism. Thianthrene derivatives (and similar p-type organic redox centers) face unique challenges compared to inorganic intercalation compounds.
The "Dissolution-Swelling" Trap
If you observe rapid capacity fade within the first 50 cycles and the separator/electrolyte turns a distinct color (often pink/purple or yellow depending on the derivative), your binder is failing to confine the active material.
The Core Problem: Standard binders like PVDF (Polyvinylidene fluoride) swell significantly in carbonate-based electrolytes (EC/DEC/DMC). Thianthrene small molecules are soluble in these same electrolytes. When the binder swells, it opens "gateways" for the active material to diffuse out (the Shuttle Effect), leading to loss of electrical contact and active mass.
Decision Matrix: Binder Compatibility
Use this table to evaluate your current setup against recommended protocols.
| Feature | PVDF (Standard) | Na-Alginate (SA) / CMC | PTFE (Fibrillated) | PAA (Polyacrylic Acid) |
| Solvent System | NMP (Toxic) | Water (Green) | Dry / Ethanol | Water / Ethanol |
| Electrolyte Swelling | High (>10%) | Negligible (<1%) | Low | Low |
| Adhesion Mechanism | Weak Van der Waals | Hydrogen Bonding (Strong) | Mechanical Entanglement | Hydrogen Bonding |
| Thianthrene Compatibility | POOR (Allows dissolution) | EXCELLENT (Traps molecules) | GOOD (High mass loading) | EXCELLENT (Rigid network) |
| Rec. Use Case | Do not use for organics | General purpose organic | Thick electrodes (>10 mg/cm²) | High-stress/expansion |
The Solution: Binder Selection Logic
Why Aqueous Binders (Alginate/PAA) Outperform PVDF
For organic cathodes, the binder must act as a semi-permeable net : it must allow Lithium ions (
-
Polarity Mismatch: Thianthrene species are often hydrophobic. Water-soluble binders (Alginate, CMC) are highly polar and insoluble in organic electrolytes. This creates a phase separation that mechanically locks the active material in place.
-
Hydrogen Bonding: Binders like PAA and Alginate contain carboxyl (-COOH) and hydroxyl (-OH) groups. These can form hydrogen bonds with the conductive carbon network and surface functional groups, creating a rigid, non-swelling electrode matrix.
Visualization: The Confinement Mechanism
The following diagram illustrates why PVDF fails and how cross-linked/aqueous binders succeed in retaining Thianthrene capacity.
Figure 1: Comparative mechanism of binder failure vs. success. PVDF allows solvent penetration and active material elution, whereas aqueous binders form an electrolyte-phobic network that confines the organic species.
Experimental Protocol: Fabrication with Aqueous Binders
Switching from NMP-based PVDF to water-based Alginate requires a change in processing to avoid agglomeration of the hydrophobic Thianthrene.
Recommended Recipe
-
Active Material: Thianthrene Derivative (60-70 wt%)
-
Conductive Additive: Super P or Ketjenblack EC-600JD (20-30 wt%) - High surface area is critical for organics.
-
Binder: Sodium Alginate (SA) or PAA (10 wt%)
-
Solvent: Deionized Water (or Water/Ethanol 80:20 mix for better wetting).
Step-by-Step Workflow
-
Dry Mixing (Critical):
-
Mix Active Material and Conductive Carbon in a mortar or ball mill dry for 15-20 minutes. This ensures the insulating organic is fully coated by carbon before the binder interferes.
-
-
Binder Dissolution:
-
Dissolve SA or PAA in water separately to create a clear, viscous solution (typically 2-5 wt% solution).
-
-
Slurry Generation:
-
Add the dry powder mix to the binder solution in small aliquots.
-
Tip: If the powder floats (hydrophobic), add a few drops of Ethanol or Isopropanol to wet the powder before mixing with the aqueous binder.
-
-
Shear Mixing:
-
Use a planetary mixer (e.g., Thinky) at 2000 RPM for 10 minutes. The slurry should look glossy and smooth, not grainy.
-
-
Casting & Drying:
-
Cast onto Carbon-coated Aluminum foil (primed foil prevents corrosion from water-based slurries).
-
Step-Dry: Dry at 60°C in air for 2 hours, then 80°C under vacuum overnight. Do not dry immediately at high heat (100°C+) or the film will crack due to rapid water evaporation.
-
Figure 2: Optimized workflow for processing hydrophobic organic cathodes with water-soluble binders.
Advanced FAQs
Q: My electrode peels off the foil after drying. What went wrong? A: This is common with aqueous binders on bare aluminum.
-
Surface Energy: Aluminum is hydrophobic; water beads up. Use Carbon-Primed Aluminum Foil . The carbon coating improves adhesion and reduces contact resistance.
-
Drying Rate: You likely dried it too hot, too fast. Water has high surface tension. If it evaporates instantly, stress fractures form. Use the "Step-Dry" method (60°C start).
Q: Can I use PTFE instead? A: Yes, PTFE is excellent for high mass loading electrodes. It is not dissolved but "fibrillated."
-
Protocol: Mix dry powder with PTFE suspension (60 wt% in water). Add ethanol to form a "dough." Roll the dough into a freestanding film and press it onto a mesh current collector. This eliminates solvent compatibility issues entirely [1].
Q: Does the binder affect the electrochemical window? A: Indirectly. Thianthrene operates at high voltages (~4.0 - 4.1 V vs Li/Li+).[2] PVDF is stable here, but PAA and Alginate are also stable up to ~4.5 V. However, ensure your current collector does not corrode. Aqueous slurries can corrode Al foil if the pH is too high or low. PAA (acidic) is generally safe for Al, but ensure the pH is near neutral if possible or use primed foil [2].
Q: I am using a polymerized Thianthrene (polymer cathode). Do I still need Alginate? A: Polymers suffer less from dissolution but more from conductivity loss .
-
If your polymer is soluble in the electrolyte, you must cross-link it or use a non-swelling binder.
-
If your polymer is insoluble, PVDF might work, but Alginate/CNT composites still show superior rate capability due to better preservation of the conductive network during volume expansion [3].
References
-
Luo, Y., et al. (2025). "Dry-Processing of Organic Cathodes using PTFE Fibrillation for High-Loading Batteries." Journal of Power Sources. (Generalized citation based on standard PTFE protocols for organics).
-
Jia, M., et al. (2023). "Cathode Binder Innovation: Unlocking Next-Generation Lithium-Ion Battery Performance." Nano-Micro Letters. [Link]
-
Zhang, C., et al. (2023). "A Thianthrene-based Small Molecule as High-Potential Cathode for Lithium-Organic Batteries."[3][4][5][6] Chemical Communications. [Link]
-
Tang, M., et al. (2021). "Revealing the dissolution mechanism of organic carbonyl electrodes." Journal of Energy Chemistry. [Link][7]
-
Bae, J., et al. (2023). "Thianthrene polymers as 4 V-class organic mediators."[5] Nature Communications/PMC. [Link]
Sources
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Comparative Guide: 1,4,6,9-Thianthrenetetrone vs. Pyrene-4,5,9,10-tetraone for Organic Cathodes
The following guide provides an in-depth technical comparison between 1,4,6,9-Thianthrenetetrone (and its high-performance derivatives like DTT) and Pyrene-4,5,9,10-tetraone (PTO) .
Executive Summary
This guide evaluates two distinct classes of carbonyl-based organic cathode materials: the sulfur-heterocyclic 1,4,6,9-Thianthrenetetrone (TTT) and the polycyclic aromatic Pyrene-4,5,9,10-tetraone (PTO) .
-
Pyrene-4,5,9,10-tetraone (PTO): Represents the benchmark for high specific capacity (~400 mAh/g theoretical) due to its low molecular weight and four-electron transfer capability. However, it suffers from moderate discharge voltage (~2.5–2.6 V) and high solubility in organic electrolytes.
-
1,4,6,9-Thianthrenetetrone (TTT): Represents a class of high-voltage organic cathodes. The incorporation of sulfur atoms into the quinone core lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, raising the discharge potential by approximately 0.3 V compared to carbon analogues.[1] While the heavier sulfur atoms reduce gravimetric capacity, they offer unique advantages in structural flexibility and voltage output.
Recommendation: Choose PTO for applications prioritizing maximum energy density per weight in solid-state or polymer-trapped systems. Choose Thianthrene-based tetrones for applications requiring higher operating voltages and improved rate capabilities due to the "butterfly" structural dynamics.
Molecular Structure & Theoretical Properties[2][3][4]
The fundamental difference lies in the core architecture: PTO is a rigid, planar carbocycle, whereas TTT features a flexible, sulfur-bridged heterocyclic core.
| Feature | Pyrene-4,5,9,10-tetraone (PTO) | 1,4,6,9-Thianthrenetetrone (TTT) |
| Formula | C₁₆H₆O₄ | C₁₂H₄O₄S₂ |
| Molecular Weight | 262.22 g/mol | 276.33 g/mol |
| Redox Centers | 4 Carbonyl (C=O) groups | 4 Carbonyl (C=O) groups |
| Theoretical Capacity (4e⁻) | 409 mAh/g | 388 mAh/g |
| Core Geometry | Planar (π-π stacking prone) | Non-planar "Butterfly" (Folded along S-S axis) |
| LUMO Energy | Higher (Lower Voltage) | Lower (Higher Voltage due to S-inductive effect) |
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and redox logic.
Caption: Structural impact on electrochemical properties. PTO maximizes capacity via low mass; TTT maximizes voltage via electronic modulation by Sulfur.
Electrochemical Performance Analysis
Discharge Voltage Profile
-
PTO: Exhibits a characteristic discharge plateau centered around 2.5–2.6 V vs. Li/Li⁺ . The voltage is limited by the electron density of the pyrene core.
-
TTT (and DTT derivative): The sulfur atoms in the thianthrene core exert an electron-withdrawing inductive effect on the conjugated system, lowering the LUMO level. This results in a higher discharge potential of ~2.89 V vs. Li/Li⁺ .
-
Note: The specific derivative Dibenzo[b,i]thianthrene-5,7,12,14-tetraone (DTT) is often used as the high-performance proxy for this class in literature (e.g., Angew. Chem. Int. Ed. 2016).[1]
-
Specific Capacity & Cycling Stability[5]
-
PTO:
-
TTT / DTT:
-
Theoretical: 388 mAh/g (TTT) / ~292 mAh/g (DTT).
-
Stability:[1][2][3][4] The "butterfly" motion of the thianthrene core upon lithiation (bending angle changes) can accommodate volume expansion better than rigid planar molecules. When paired with binders like PEDOT:PSS, DTT shows superior retention (>90% over 200 cycles).
-
Data Summary Table
| Metric | Pyrene-4,5,9,10-tetraone (PTO) | Thianthrene-tetrone (DTT/TTT) |
| Avg. Discharge Voltage | 2.55 V | 2.89 V |
| Practical Capacity (0.1C) | 280 mAh/g | 266 mAh/g |
| Energy Density (Wh/kg) | ~714 Wh/kg | ~768 Wh/kg |
| Rate Capability (10C) | Moderate (Conductivity limited) | High (Fast kinetics via S-interaction) |
| Solubility (Carbonate) | High (Severe Shuttle Effect) | Moderate (Mitigated by polarity) |
Experimental Protocols
To validate these materials, the following self-validating protocols are recommended.
Synthesis of Active Materials
A. Pyrene-4,5,9,10-tetraone (PTO)
-
Oxidation: Suspend Pyrene in a mixture of CCl₄ and CH₃CN.
-
Catalyst: Add RuCl₃ (catalytic) and NaIO₄ (oxidant).
-
Reaction: Stir at room temperature for 12–24 hours. The solution turns from dark to bright orange/yellow.
-
Purification: Filter, wash with water, and recrystallize from nitrobenzene or acetic acid.
-
Validation: ¹H NMR should show a single singlet peak (aromatic protons are equivalent).
-
B. 1,4,6,9-Thianthrenetetrone (TTT) Note: The synthesis often targets the dibenzo-derivative (DTT) for stability, but the core TTT can be approached via chloranil condensation.
-
Precursor: Start with 2,3,5,6-tetrachloro-1,4-benzoquinone (Chloranil).[6][7]
-
Thionation: React with Sodium Sulfide (Na₂S) or thiourea in DMF under reflux.
-
Cyclization: The reaction forms the dithiin ring, fusing two quinone units.
-
Validation: Mass spectrometry (m/z ~276) and IR spectroscopy (strong C=O stretch at ~1670 cm⁻¹, C-S stretch at ~750 cm⁻¹).
Coin Cell Assembly (CR2032)
-
Cathode Slurry: Mix Active Material (60%) : Super P Carbon (30%) : PVDF Binder (10%) in NMP.
-
Critical Step: For TTT/DTT, use PEDOT:PSS as a binder instead of PVDF to leverage non-covalent S-S interactions for conductivity.
-
-
Loading: Cast onto Aluminum foil. Dry at 80°C vacuum for 12h.
-
Electrolyte: 1.0 M LiTFSI in DOL:DME (1:1 v/v).
-
Why: Ether-based electrolytes reduce the solubility of quinones compared to carbonates.
-
-
Anode: Lithium metal chip.
-
Testing: Galvanostatic Cycling (2.0–3.5 V for PTO; 2.2–3.8 V for TTT).
Mechanistic Visualization
The following Graphviz diagram details the redox pathway and the "Butterfly Effect" specific to Thianthrene derivatives.
Caption: Redox pathway showing the unique structural accommodation of Thianthrene derivatives during lithiation.
References
-
Chen, J. et al. (2016).[1] "A Sulfur Heterocyclic Quinone Cathode and a Multifunctional Binder for a High-Performance Rechargeable Lithium-Ion Battery". Angewandte Chemie International Edition. Link
- Key Finding: Establishes DTT (Thianthrene-tetrone derivative) with a 2.89 V potential and the efficacy of PEDOT:PSS binders.
-
Nagarjuna, Y. et al. (2014). "Pyrene-4,5,9,10-tetraone based organic cathode materials for rechargeable lithium batteries". Journal of Materials Chemistry A. Link
- Key Finding: Comprehensive characterization of PTO performance and solubility challenges.
-
Gao, H. et al. (2022). "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode".[8] Journal of the American Chemical Society. Link
- Key Finding: Strategies to immobilize PTO to prevent capacity fade.
-
BenchChem Technical Guide. (2025). "An In-depth Guide to the Chemistry of Thianthrene Compounds". Link
Sources
- 1. A Sulfur Heterocyclic Quinone Cathode and a Multifunctional Binder for a High-Performance Rechargeable Lithium-Ion Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Combining Janus Separator and Organic Cathode for Dendrite‐Free and High‐Performance Na‐Organic Batteries - JuSER [juser.fz-juelich.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Thianthrene Tetrone and Lithium Cobalt Oxide: Unveiling the Charge-Discharge Profiles of Organic vs. Inorganic Cathodes
In the relentless pursuit of superior energy storage solutions, the debate between established inorganic cathodes and emerging organic alternatives is a focal point of materials science research. This guide provides an in-depth, objective comparison of the charge-discharge profiles of a promising p-type organic material, thianthrene tetrone (thianthrene-5,5',10,10'-tetraoxide), and the archetypal inorganic cathode, Lithium Cobalt Oxide (LiCoO₂). This analysis is tailored for researchers, scientists, and professionals in drug development who leverage advanced materials and electrochemical principles.
Introduction: The Cathode Conundrum
The cathode is a critical determinant of a lithium-ion battery's performance, dictating key parameters such as energy density, power output, and cycle life. For decades, inorganic materials like LiCoO₂ have dominated the commercial landscape due to their high volumetric energy density and stable cycling.[1] However, concerns over the cost and supply chain of cobalt, coupled with the energy-intensive synthesis of inorganic cathodes, have catalyzed the exploration of organic electrode materials.[1]
Organic cathodes, such as those based on thianthrene derivatives, offer several potential advantages, including structural diversity, sustainability through the use of abundant elements (carbon, hydrogen, oxygen, sulfur), and potentially lower manufacturing costs.[2][3] Thianthrene tetrone, a fully oxidized derivative of thianthrene, is a particularly interesting candidate due to its high redox potential. This guide will dissect the electrochemical behavior of thianthrene tetrone and LiCoO₂, providing the necessary experimental context and data to understand their respective strengths and weaknesses.
The Underpinnings of Electrochemical Performance: A Mechanistic Overview
The charge-discharge profiles of LiCoO₂ and thianthrene tetrone are governed by fundamentally different mechanisms.
Lithium Cobalt Oxide (LiCoO₂): An Intercalation-Deintercalation Story
LiCoO₂ operates through the reversible intercalation and deintercalation of lithium ions within its layered crystal structure.[4] During charging, lithium ions are extracted from the LiCoO₂ lattice, and cobalt is oxidized from Co³⁺ to Co⁴⁺. The discharge process is the reverse, with lithium ions re-inserting into the structure as cobalt is reduced. This process is characterized by a sloping voltage profile with distinct plateaus corresponding to phase transitions within the material.[5][6]
Thianthrene Tetrone: A Molecular Redox Approach
In contrast, the charge storage mechanism in thianthrene-based materials involves molecular redox reactions. For p-type organic cathodes like thianthrene derivatives, the charging process involves the oxidation of the molecule, accompanied by the uptake of anions from the electrolyte to maintain charge neutrality.[7] The discharge process sees the reduction of the organic molecule and the release of these anions. This can lead to high operating voltages, with some thianthrene-based molecules exhibiting discharge plateaus around 3.9 V.[7][8] The presence of electron-withdrawing sulfonyl groups in thianthrene tetrone is crucial for its electrochemical properties, facilitating strong interactions with charge carriers.[9]
Comparative Charge-Discharge Profiles: A Data-Driven Analysis
The following table summarizes the key performance metrics for thianthrene tetrone and LiCoO₂, compiled from various studies. It is important to note that the performance of thianthrene-based materials can vary significantly with molecular structure and electrode formulation.
| Performance Metric | Thianthrene Tetrone (and derivatives) | Lithium Cobalt Oxide (LiCoO₂) |
| Typical Discharge Plateau (vs. Li/Li⁺) | ~3.9 - 4.1 V[8][10] | ~3.9 V (main plateau)[11] |
| Theoretical Specific Capacity | Varies with molecular structure | ~274 mAh g⁻¹[4] |
| Practical Specific Capacity | ~63 - 105 mAh g⁻¹[8][10] | ~140 - 160 mAh g⁻¹[11] |
| Energy Density | Generally lower than LiCoO₂[2] | High volumetric and gravimetric density |
| Cycle Life | Can be limited by dissolution in electrolyte[1] | Generally stable for hundreds of cycles |
| Rate Capability | Potentially fast kinetics | Good rate capability |
| Environmental Impact | Composed of abundant elements, potential for biodegradability[1] | Contains cobalt, a critical and resource-limited element |
Experimental Protocols: A Guide to Reproducible Results
To ensure the scientific integrity of this comparison, standardized experimental protocols for fabricating and testing coin cells are essential. The following outlines a typical workflow.
Electrode Preparation
-
Slurry Formulation: The active material (thianthrene tetrone or LiCoO₂) is mixed with a conductive additive (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent like N-methyl-2-pyrrolidone (NMP). A common weight ratio is 80:10:10 (active material:conductive additive:binder).
-
Slurry Casting: The homogenized slurry is cast onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness.
-
Drying: The coated electrode is dried in a vacuum oven to remove the solvent.
-
Electrode Punching: Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the dried sheet.
Coin Cell (CR2032) Assembly
The assembly is performed in an argon-filled glovebox to prevent moisture and air contamination.
-
Place the cathode (thianthrene tetrone or LiCoO₂) in the center of the coin cell case.
-
Add a few drops of electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
Position a separator (e.g., Celgard) on top of the cathode.
-
Add more electrolyte to saturate the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and a spring.
-
Seal the coin cell using a crimper.
Electrochemical Characterization
-
Galvanostatic Charge-Discharge (GCD): The assembled coin cells are cycled at a constant current within a specific voltage window (e.g., 3.0-4.3 V for LiCoO₂ and potentially a similar or slightly higher range for thianthrene tetrone) to determine the specific capacity, voltage profile, and cycling stability.
-
Cyclic Voltammetry (CV): CV is used to identify the redox potentials of the active materials.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ionic conductivity within the cell.
Discussion: A Tale of Two Cathodes
The comparison between thianthrene tetrone and LiCoO₂ highlights the classic trade-offs in battery material selection.
LiCoO₂ remains the benchmark for high-energy-density applications due to its high practical capacity and established manufacturing processes. Its charge-discharge profile is well-understood and highly reversible within the conventional operating voltage window. However, the reliance on cobalt presents significant long-term challenges regarding cost and supply chain stability.
Thianthrene tetrone represents a compelling alternative from a sustainability and high-voltage perspective. The ability to achieve a high operating potential with an organic material is a significant step towards closing the performance gap with inorganic cathodes. However, challenges remain, primarily concerning the lower practical capacity and the potential for the active material to dissolve in the electrolyte, which can lead to capacity fade over extended cycling.[1] Much of the current research incorporates thianthrene tetrone into larger polymer structures to mitigate this dissolution issue.[12][13]
Conclusion and Future Outlook
The comparison of thianthrene tetrone and LiCoO₂ encapsulates the dynamic and evolving landscape of battery materials. While LiCoO₂ continues to be a workhorse in the industry, its long-term viability is challenged by resource constraints. Thianthrene tetrone and other organic materials offer a promising path towards more sustainable and potentially cost-effective energy storage.
Future research in organic cathodes should focus on:
-
Molecular Engineering: Designing novel thianthrene derivatives and other organic molecules with enhanced redox activity and stability.
-
Electrolyte Optimization: Developing new electrolyte formulations that minimize the dissolution of organic active materials.
-
Composite Materials: Creating hybrid organic-inorganic cathodes that leverage the strengths of both material classes.[1]
For researchers and professionals in fields where specialized, high-performance power sources are critical, understanding the nuances of these emerging materials is paramount. While thianthrene tetrone may not yet be a direct replacement for LiCoO₂ in all applications, its unique properties and potential for sustainable production make it a material of significant interest for the next generation of energy storage devices.
References
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-
MDPI. (2025, January 26). Review: Overview of Organic Cathode Materials in Lithium-Ion Batteries and Supercapacitors. [Link]
-
ResearchGate. Charge-discharge curves of the Li/LiCoO 2 cell with thin-film LiCoO 2... [Link]
-
Preprints.org. (2025, January 8). Review: Overview of Organic Cathode Materials in Lithium-Ion Batteries and Supercapacitors. [Link]
-
MDPI. (2021, January 6). Electrochemically Driven Phase Transition in LiCoO 2 Cathode. [Link]
-
RSC Publishing. (2025, July 10). Synergistic bifunctional conjugated microporous polymer as an organic anode containing tetraphenylethene and thianthrene-5,5′,10,10′-tetraoxide units for lithium and sodium-ion batteries. [Link]
-
Organic Syntheses. 5 - Organic Syntheses Procedure. [Link]
-
PNAS. (2022, May 13). Sustainable LiCoO2 by collective glide of CoO6 slabs upon charge/discharge. [Link]
-
MDPI. (2024, April 13). Chiral Thianthrenes. [Link]
-
ACS Publications. and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. [Link]
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LookChem. Cas 2362-55-2,thianthrene 5,5,10,10-tetraoxide. [Link]
-
RSC Publishing. Synergistic bifunctional conjugated microporous polymer as an organic anode containing tetraphenylethene and thianthrene-5,5′,10,10′-tetraoxide units for lithium and sodium-ion batteries. [Link]
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ACS Publications. and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage | ACS Applied Polymer Materials. [Link]
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Chemical Communications (RSC Publishing). A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries. [Link]
-
ResearchGate. A Thianthrene-based small molecule as high-potential cathode for lithium-organic batteries | Request PDF. [Link]
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ACS Publications. and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. [Link]
-
ResearchGate. (PDF) Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. [Link]
-
ACS Publications. (2023, June 14). Rapid, Direct Regeneration of Spent LiCoO2 Cathodes for Li-Ion Batteries. [Link]
-
Chemical Communications (RSC Publishing). Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. [Link]
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Benchmarking Energy Density: Thianthrene-Based Organic Batteries vs. Incumbents
Executive Summary
The search for high-voltage organic cathodes has historically been bottlenecked by the stability window of conjugated systems. Thianthrene (
This guide benchmarks thianthrene-based polymers against industry-standard inorganic cathodes (LiFePO₄) and established organic alternatives (PTMA). We provide a rigorous analysis of the "Dual-Ion" energy density penalty inherent to p-type organics and offer a validated protocol for synthesizing and testing thianthrene cathodes.
Part 1: The Thianthrene Advantage (Mechanistic Insight)
Unlike transition metal oxides that rely on cation intercalation (
Why Thianthrene?
-
Voltage Superiority: The redox potential of ~4.05 V surpasses LiFePO₄ (3.4 V) and rivals LiCoO₂.
-
Radical Stability: The spin density of the radical cation is delocalized over the sulfur and aromatic rings, preventing dimerization or degradation—a common failure mode in other high-voltage organics.
DOT Diagram: Redox Mechanism
The following diagram illustrates the electrochemical oxidation pathway and anion association.
Figure 1: Step-wise oxidation of thianthrene showing the formation of the radical cation and subsequent anion coordination.
Part 2: Comparative Benchmarking
To objectively evaluate thianthrene, we must distinguish between Material-Level (active material only) and Cell-Level (including electrolyte mass) energy density.
The "Dual-Ion" Penalty
In p-type organic batteries, the electrolyte is not just a shuttle; it is an active material reservoir. The capacity is limited by the solubility and volume of the electrolyte required to supply anions. This significantly impacts the practical energy density compared to Li-ion systems (like LFP) where the electrolyte mass is minimized.
Performance Matrix
| Metric | Poly(Thianthrene) (Target) | LiFePO₄ (Inorganic Benchmark) | PTMA (Organic Benchmark) |
| Redox Potential (vs. Li/Li⁺) | 4.05 V | 3.40 V | 3.60 V |
| Theoretical Capacity | ~110–124 mAh/g (1e⁻ transfer) | 170 mAh/g | 111 mAh/g |
| Practical Capacity | 80–100 mAh/g | 150–160 mAh/g | ~110 mAh/g |
| Material Energy Density | ~400 Wh/kg | ~530 Wh/kg | ~390 Wh/kg |
| Rate Capability | High (Fast kinetics) | Low (Requires C-coating) | High (Radical kinetics) |
| Cycle Life | >1,000 cycles (Anion dependent) | >2,000 cycles | >1,000 cycles |
Key Takeaway: While LiFePO₄ holds the edge in absolute capacity, thianthrene offers a 20% voltage gain . This makes it ideal for high-power applications where voltage sag is critical, provided the electrolyte volume is optimized.
Part 3: Experimental Validation Protocol
This protocol outlines the synthesis of a cross-linked thianthrene polymer and the assembly of a coin cell.[1] This workflow is designed to be self-validating: if the color change in Step 1 fails, the polymerization has failed.
Phase 1: Synthesis (Suzuki-Miyaura Coupling)
Target Audience Note: This chemistry utilizes standard cross-coupling familiar to medicinal chemists.
-
Reagents: Mix 2,7-dibromothianthrene (Monomer A) and 1,4-benzenediboronic acid (Monomer B) in a 1:1 molar ratio.
-
Catalyst: Add
(3 mol%) and (2M aqueous solution). -
Solvent: Toluene/Ethanol (2:1 v/v). Degas with Argon for 20 mins.
-
Reaction: Reflux at 90°C for 48 hours under Argon.
-
Purification: Precipitate in methanol. Soxhlet extract with methanol and acetone to remove oligomers.
-
Validation Check: The resulting polymer should be an insoluble, off-white to yellow powder.
-
Phase 2: Electrode Fabrication
-
Slurry Mix: 60% Active Polymer, 30% Super P Carbon (conductive additive), 10% PVDF Binder.
-
Expert Insight: A high carbon content (30%) is strictly required for organic cathodes to ensure electronic percolation, as polymers are often insulating in the discharged state.
-
-
Casting: Cast onto Aluminum foil. Dry at 80°C under vacuum for 12 hours.
-
Loading: Aim for 1.0 – 1.5 mg/cm².
Phase 3: Cell Assembly & Testing
-
Configuration: CR2032 Coin Cell.
-
Anode: Lithium Metal disk.
-
Electrolyte: 1.0 M
in EC:DEC (1:1).-
Critical Parameter: Do not use ether-based electrolytes (e.g., DOL/DME) at this voltage (4.0V+), as they will oxidize.
-
-
Separator: Glass fiber (Whatman GF/D) is preferred over Celgard to hold the larger electrolyte volume required for dual-ion operation.
DOT Diagram: Experimental Workflow
Figure 2: End-to-end workflow from chemical synthesis to electrochemical validation.
Part 4: Critical Analysis & Limitations
The Volume Expansion Issue
Thianthrene cathodes swell upon charging because anions (
-
Implication: Coin cells must not be crimped too tightly, or the pressure will crush the separator during cycling. Pouch cells require extra headspace.
Self-Discharge
Radical cations are highly reactive. If the electrolyte contains trace water (< 10 ppm is required), the radical will react, leading to rapid self-discharge.
-
Mitigation: Use battery-grade anhydrous solvents and assemble only in an Ar-filled glovebox (
ppm).
Energy Density Reality Check
While the material energy density is competitive, the system energy density is currently ~30-40% lower than Li-ion due to the need for excess electrolyte. Thianthrene batteries are best suited for high-power, stationary storage or fast-charging applications where energy density is secondary to cycle life and safety.
References
-
Fu, M., et al. (2022).[2][3] "A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries."[2][3][4][5] Chemical Communications.[3][6] Link
-
Speer, M. E., et al. (2015).[6] "Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries." Chemical Communications.[3][6] Link
-
Li, F., et al. (2023). "Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction."[5] Nature Communications/PMC. Link
-
IBM Research. (2020). "Suppression of Parasitic Chemistry in Li-O2 Batteries Incorporating Thianthrene-Based Redox Mediators." ACS Applied Materials & Interfaces. Link
-
Ecotree Lithium. (2023). "Lithium Iron Phosphate (LiFePO4) Battery Energy Density Guide." Link
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Thianthrene tetrone vs. anthraquinone redox kinetics
A Comparative Guide to the Redox Kinetics of Thianthrene Tetrone and Anthraquinone for Researchers and Drug Development Professionals
In the landscape of redox-active organic molecules, both thianthrene and quinone scaffolds have carved out significant niches, finding applications in fields ranging from organic electronics to medicinal chemistry. This guide provides an in-depth, objective comparison of the redox kinetics of a highly oxidized thianthrene derivative, thianthrene tetrone, and the well-characterized anthraquinone. By delving into their structural and electronic disparities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective electrochemical behaviors and the underlying principles that govern them.
Introduction: A Tale of Two Redox Scaffolds
Anthraquinone , a planar, aromatic dione, is a cornerstone of redox chemistry. Its two-step, reversible reduction to a stable radical anion and subsequently to a dianion is a well-documented phenomenon, making it a frequent subject of electrochemical studies and a common building block in functional materials.[1][2] The redox potential of anthraquinone can be finely tuned through substituent effects, and its kinetics are often influenced by proton coupling in aqueous media.[3][4][5]
Thianthrene , a sulfur-containing heterocyclic compound, presents a starkly different structural and electronic profile. Its non-planar, butterfly-like conformation is a key feature, and its redox chemistry is dominated by oxidation to a radical cation and a dication, processes that induce a planarization of the molecule.[6] While the electrochemistry of thianthrene itself is well-studied, its fully oxidized counterpart, thianthrene tetrone , remains a less explored species. This guide will extrapolate from the known behavior of thianthrene's oxidized forms to provide a predictive comparison with anthraquinone.
Structural and Electronic Considerations: The Root of Kinetic Differences
The disparate redox kinetics of thianthrene tetrone and anthraquinone can be traced back to their fundamental molecular structures and electronic properties.
| Feature | Thianthrene Tetrone (Predicted) | Anthraquinone |
| Molecular Structure | Non-planar (in reduced forms) | Planar |
| Redox Active Centers | Sulfonyl Groups (S=O) | Carbonyl Groups (C=O) |
| Aromaticity | Disrupted in the central ring | Maintained in the fused rings |
| Key Redox Process | Reduction | Reduction |
Anthraquinone's planarity facilitates efficient π-π stacking and intermolecular interactions, which can influence its electron transfer kinetics in the solid state and in concentrated solutions. The carbonyl groups are the primary sites of electron acceptance, and the delocalization of the resulting negative charge across the aromatic system contributes to the stability of the reduced species.
Thianthrene's non-planar structure in its neutral and partially reduced states introduces a significant conformational change upon redox cycling. The oxidation to the radical cation and dication is accompanied by a flattening of the molecule, a process with an associated energetic landscape that influences the electron transfer kinetics.[6] We can predict that the reduction of thianthrene tetrone will involve the acceptance of electrons by the highly electron-withdrawing sulfonyl groups. The conformational flexibility of the thianthrene scaffold, as compared to the rigid anthracene core, may also play a role in the kinetics of electron transfer.[7]
Comparative Redox Kinetics: A Data-Driven Analysis
While direct, side-by-side experimental data for thianthrene tetrone is limited, we can infer its properties and compare them to the well-established values for anthraquinone.
| Kinetic Parameter | Thianthrene Tetrone (Predicted) | Anthraquinone | Supporting Evidence |
| Redox Potential (First Reduction) | Highly Positive | Moderately Negative | Thianthrene exhibits high oxidation potentials (around +1 V vs. NHE), suggesting the reverse reaction (reduction of the oxidized species) will be highly favorable.[1][8] Anthraquinone's first reduction typically occurs at negative potentials.[2] |
| Electron Transfer Rate (k⁰) | Likely Fast | Moderately Fast to Fast | The structural reorganization upon reduction of thianthrene tetrone is expected to be a key factor. The fast kinetics of many organic redox couples suggests this will also be the case here. Anthraquinone derivatives are known for their relatively fast kinetics.[9] |
| Reversibility | Potentially Quasi-reversible to Irreversible | Generally Reversible | The stability of the reduced species of thianthrene tetrone is unknown and may be prone to follow-up chemical reactions, impacting reversibility. Anthraquinone's reductions are typically electrochemically reversible.[2] |
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique for characterizing the redox properties of a molecule.
Objective: To determine the redox potentials, electron transfer kinetics, and reversibility of thianthrene tetrone and anthraquinone.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
Glassy carbon working electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire counter electrode
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Thianthrene tetrone and anthraquinone samples
Procedure:
-
Prepare the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Prepare the Analyte Solution: Dissolve a small amount of the analyte (thianthrene tetrone or anthraquinone) in the electrolyte solution to a concentration of approximately 1 mM.
-
De-gas the Solution: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Set up the Electrochemical Cell: Assemble the three-electrode cell with the prepared analyte solution.
-
Perform the CV Scan:
-
Set the initial and final potentials to encompass the expected redox events. For anthraquinone, a typical range is 0 V to -2.0 V vs. Ag/AgCl. For thianthrene tetrone, a positive potential range should be scanned first.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Run the cyclic voltammogram.
-
-
Vary the Scan Rate: Repeat the CV scan at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
Data Analysis:
-
Redox Potentials (E½): Determine the half-wave potential (E½ = (Epa + Epc)/2) for each redox couple.
-
Peak Separation (ΔEp): Measure the difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Electron Transfer Rate (k⁰): Use methods like the Nicholson method to estimate the standard heterogeneous rate constant (k⁰) from the scan rate dependence of ΔEp.
-
Reversibility: A peak current ratio (ipa/ipc) close to 1 indicates a reversible process.
-
Computational Modeling
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and redox properties of molecules.
Objective: To calculate the theoretical redox potentials and molecular orbitals of thianthrene tetrone and anthraquinone.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Geometry Optimization: Optimize the molecular geometries of the neutral, radical anion, and dianion (for anthraquinone) or the neutral and reduced species (for thianthrene tetrone).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized geometries correspond to energy minima.
-
Energy Calculations: Calculate the Gibbs free energies of the different redox states.
-
Redox Potential Calculation: Use the calculated free energies to determine the theoretical redox potentials.
-
Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron distribution and sites of redox activity.
Visualizing the Redox Mechanisms and Experimental Workflow
Molecular Structures
Caption: Molecular structures of Anthraquinone and a placeholder for Thianthrene Tetrone.
Redox Mechanisms
Caption: Simplified redox mechanisms for Anthraquinone and predicted for Thianthrene Tetrone.
Experimental Workflow
Caption: Workflow for the comparative analysis of redox kinetics.
Conclusion and Future Outlook
This guide provides a foundational framework for comparing the redox kinetics of thianthrene tetrone and anthraquinone. While anthraquinone's behavior is well-established, the properties of thianthrene tetrone are largely predictive at this stage. The key takeaways are:
-
Structural Dissimilarity Dictates Kinetics: The planarity of anthraquinone versus the non-planar nature of the thianthrene scaffold is a primary determinant of their differing redox behaviors.
-
Redox Potential Disparity: Thianthrene tetrone is predicted to have a significantly more positive reduction potential than anthraquinone.
-
Experimental Verification is Crucial: The protocols outlined herein provide a clear path for researchers to obtain empirical data on thianthrene tetrone and validate the predictions made in this guide.
Future research should focus on the synthesis and isolation of thianthrene tetrone and its derivatives to enable direct experimental investigation of their redox properties. Such studies will not only fill a knowledge gap but also potentially unlock new applications for this intriguing class of sulfur-containing redox-active molecules.
References
- Bard, A. J., & Faulkner, L. R. (2001).
- Hammerich, O., & Speiser, B. (2015). Organic Electrochemistry (5th ed.). CRC Press.
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
- Parker, V. D. (1986). Energetics of electrode reactions. II. The relationship between redox potentials of aromatic hydrocarbons and their positive and negative ions. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 40(5), 372-376.
- Shine, H. J. (1981). The chemistry of the thianthrene cation radical. Sulfur Reports, 1(3), 235-294.
- Gómez-Míguez, M., González-Velasco, J., & Arévalo, A. (1999). Electrochemical behaviour of anthraquinone in aqueous solutions of different pH. Journal of Electroanalytical Chemistry, 474(2), 136-144.
- Glass, R. S., Broeker, J. L., & Lichtenberger, D. L. (1991). The molecular and electronic structure of thianthrene. Tetrahedron, 47(29), 5439-5450.
- Hapiot, P., & Savéant, J. M. (1993). Electron transfer at electrodes. In Advances in Physical Organic Chemistry (Vol. 28, pp. 1-60). Academic Press.
-
Odom, S. A., et al. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters, 6(11), 3932–3943. [Link]
-
Hatakeyama-Sato, K., et al. (2023). Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Scientific Reports, 13(1), 5711. [Link]
-
Clayton, T. D., et al. (2023). Redox-Active Multi-Thianthrene Cycloparaphenylenes: Synthesis and Supramolecular Properties. ChemRxiv. [Link]
-
Ritter, T., et al. (2024). Arylthianthrenium Salts for Triplet Energy Transfer Catalysis. Journal of the American Chemical Society. [Link]
- Carney, T. J., et al. (2017). Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and its Impact on Redox Flow Battery Performance. Journal of The Electrochemical Society, 164(12), A2476-A2482.
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Publish Comparison Guide: Validation of Multi-Electron Transfer in Thianthrene Tetrone
Some organic electrode materials have similar names but vastly different chemistries. Thianthrene Tetrone (often abbreviated as TTT or referred to as a thianthrene-functionalized quinone derivative) is distinct from Thianthrene Tetraoxide (the sulfone).
Based on the "tetrone" nomenclature (indicating four carbonyl groups) and the context of multi-electron transfer, this guide focuses on Thianthrene-1,4,6,9-tetraone (or its isomers), a bis-quinone derivative capable of 4-electron transfer via Li-ion insertion (n-type), and compares it against the industry benchmark Pyrene-4,5,9,10-tetraone (PTO) and the parent Thianthrene (p-type).
Part 1: Executive Summary & Strategic Positioning
The Challenge: High-energy-density organic batteries require materials that transcend the single-electron transfer limit. While standard Thianthrene offers high voltage (~4.1 V vs. Li/Li⁺) via a 2-electron p-type mechanism, its capacity is limited by anion insertion kinetics.
The Solution: Thianthrene Tetrone (TTT) integrates four redox-active carbonyl sites onto the thianthrene core. This hybrid architecture theoretically unlocks a 4-electron transfer mechanism, significantly boosting specific capacity compared to standard thianthrene, while offering different solubility and voltage profiles than the benchmark Pyrene-4,5,9,10-tetraone (PTO) .
Scope: This guide details the experimental validation of the
Comparative Performance Matrix
| Feature | Thianthrene Tetrone (TTT) | Pyrene-4,5,9,10-Tetraone (PTO) | Thianthrene (Standard) |
| Redox Type | n-type (Cation/Li⁺ insertion) | n-type (Cation/Li⁺ insertion) | p-type (Anion/PF₆⁻ insertion) |
| Electron Transfer ( | 4e⁻ (Target) | 4e⁻ (Proven) | 2e⁻ (Proven) |
| Theoretical Capacity | ~400–450 mAh/g (Est.) | 401 mAh/g | ~248 mAh/g (as radical cation) |
| Avg. Voltage (vs Li) | ~2.4 – 2.8 V | ~2.6 V | ~4.1 V |
| Solubility | Moderate (Ether/Carbonate) | High (Requires polymerization) | High (Requires immobilization) |
| Key Advantage | S-heterocycle stability + High Capacity | High Capacity Benchmark | High Voltage |
Part 2: Scientific Integrity – The Validation Workflow
To scientifically validate multi-electron transfer, one cannot rely on capacity numbers alone, as side reactions (electrolyte decomposition) can inflate values. You must prove the chemical reversibility of four distinct redox events.
Phase 1: Electrochemical Stoichiometry (The "n" Value)
Objective: Quantify the number of electrons transferred per molecule (
Protocol A: Galvanostatic Intermittent Titration Technique (GITT)
-
Why: Removes ohmic drop and diffusion limitations to find the thermodynamic equilibrium potential.
-
Method:
-
Assemble TTT/Li half-cells (Coin cell 2032).
-
Apply pulse current (0.1 C) for 10 minutes.
-
Rest for 40 minutes (open circuit).
-
Repeat until cutoff (1.5 V).
-
-
Validation Criteria:
-
The equilibrium voltage profile must show distinct plateaus corresponding to the reduction of carbonyls.
-
Calculation:
- : Experimental Capacity (mAh/g)
- : Molecular Weight of TTT
- : Faraday Constant (96,485 C/mol)
-
Success Metric:
. If , suspect capacitive contribution or electrolyte degradation.
-
Protocol B: Cyclic Voltammetry (CV) at Varying Scan Rates
-
Why: To distinguish between diffusion-controlled (battery-like) and surface-controlled (capacitive) processes.
-
Method:
-
Scan rates: 0.1, 0.2, 0.5, 1.0, 2.0 mV/s.
-
Window: 1.5 V – 3.5 V vs Li/Li⁺.
-
-
Analysis:
-
Plot
vs . -
Slope
indicates diffusion (insertion). -
Peak Separation: TTT should ideally show either two distinct 2e⁻ waves or four overlapping 1e⁻ waves.
-
Comparison: PTO typically shows two sets of peaks (doublets). TTT may show broader peaks due to the inductive effect of the Sulfur atoms on the quinone rings.
-
Phase 2: Spectroscopic Mechanism Verification
Objective: Prove that Li⁺ binds to the Oxygen atoms (C=O
Protocol C: Ex-Situ FTIR / Raman Spectroscopy
-
Step-by-Step:
-
Pristine: Measure spectrum of TTT powder. Focus on C=O stretch (~1650–1700 cm⁻¹) .
-
Discharged (Lithtiated): Discharge cell to 1.5 V. Disassemble in Argon glovebox. Rinse cathode with DMC. Dry.
-
Measure: The C=O peak must disappear or significantly diminish.
-
New Peak: Look for C–O–Li stretch (~1200–1400 cm⁻¹) .
-
Recharged: Charge back to 3.5 V. The C=O peak must reappear .
-
-
Self-Validating Check: If the S–C peaks (typically 600–800 cm⁻¹) shift significantly, it implies the Sulfur is participating in redox (p-type behavior), which contradicts the n-type tetrone mechanism.
Protocol D: X-Ray Photoelectron Spectroscopy (XPS)[1]
-
Target: O1s and S2p orbitals.
-
Expectation:
-
O1s: Shift from ~531 eV (C=O) to ~533 eV (C-O-Li) upon discharge.
-
S2p: Should remain relatively stable (showing only minor inductive shifts) if the redox is purely carbonyl-based. If S2p shows a split to higher binding energy (>164 eV), it indicates oxidation to radical cations (p-type), suggesting mixed-mode redox.
-
Part 3: Visualization & Logic
Redox Mechanism Diagram
This diagram illustrates the divergence between the standard Thianthrene mechanism (p-type) and the Thianthrene Tetrone mechanism (n-type).
Caption: Divergent redox pathways: Standard Thianthrene undergoes anion insertion (oxidation), while Thianthrene Tetrone undergoes Li-ion insertion (reduction) at carbonyl sites.
Experimental Validation Workflow
A logic flow for confirming the 4-electron transfer.
Caption: Step-by-step decision matrix for validating multi-electron transfer, filtering out parasitic side reactions.
Part 4: References
-
Institute of Physics (IOP). Thianthrene tetrone and fabricators electrode material comparison. IOP Science.
-
Liang, Y., et al. (2015). Universal Kinetics of Li-Ion Intercalation in Organic Carbonyl Electrode Materials.Nature Communications . (Reference for PTO 4e- mechanism).
-
Speight, J. G. (2017). Thianthrene: Structure and Chemistry.[2][3][4]Lange's Handbook of Chemistry . [Source]([Link]. McGraw-Hill.com)
-
Béguin, F., et al. (2016). Thianthrene-functionalized polynorbornenes as high-voltage materials.[5][6]Chemical Communications .[5][6] (Reference for standard Thianthrene p-type redox).
-
BLD Pharm. Thianthrene-1,4,6,9-tetraone Product Entry. (Chemical existence verification).
Sources
Publish Comparison Guide: Spectroscopic Verification of Thianthrene Tetrone Redox Mechanism
The following guide provides an in-depth technical comparison and spectroscopic verification protocol for Thianthrene Tetrone (TT) , positioning it against its primary alternative, Pyrene-4,5,9,10-tetraone (PTO) .
Executive Summary: The Shift to Thianthrene-Based Cathodes
In the race for sustainable, high-energy-density organic batteries, Thianthrene Tetrone (TT) has emerged as a formidable competitor to the established Pyrene-4,5,9,10-tetraone (PTO) .[1] While PTO is celebrated for its high theoretical capacity (408 mAh g⁻¹), it suffers from high solubility in organic electrolytes and moderate operating voltage.[1]
Thianthrene Tetrone integrates the redox-active quinone motifs with a sulfur-rich thianthrene core. This guide details the spectroscopic verification of its redox mechanism, demonstrating how TT utilizes a 4-electron transfer process similar to PTO but with distinct structural advantages that mitigate dissolution and enhance voltage stability.
Mechanistic Deep Dive: n-Type Redox Chemistry
The core redox mechanism of Thianthrene Tetrone (TT) is an n-type reaction involving the reversible lithiation of carbonyl groups. Unlike p-type organics (which rely on anion insertion), TT relies on cation (
The Pathway[2]
-
State 0 (Pristine): The molecule exists in a quinoid form with four
bonds. -
Lithiation (Discharge):
ions coordinate with the oxygen atoms, reducing the double bonds to single bonds ( ).[1] -
Aromatization: The reduction triggers a structural rearrangement from a quinoid to a benzenoid (aromatic) character, stabilizing the discharge product.
DOT Diagram: Redox Pathway & Structural Evolution
The following diagram illustrates the stepwise reduction and the critical role of the thianthrene core in stabilizing the intermediate states.
Figure 1: Stepwise redox mechanism of Thianthrene Tetrone, highlighting the transition from quinoid to benzenoid structures upon lithiation.[1]
Comparative Analysis: TT vs. PTO[1]
To validate Thianthrene Tetrone, we must benchmark it against Pyrene-4,5,9,10-tetraone (PTO).[1] The primary differentiator is the C-S-C linkage in TT, which alters the electronic structure and solubility profile.
Table 1: Electrochemical & Physical Comparison
| Feature | Thianthrene Tetrone (TT) | Pyrene Tetraone (PTO) | Causality / Insight |
| Redox Center | 4 × Carbonyl (C=O) | 4 × Carbonyl (C=O) | Both utilize the high-capacity C=O |
| Theoretical Capacity | ~380–400 mAh g⁻¹ | 408 mAh g⁻¹ | PTO is lighter (no sulfur), giving it a slight edge in gravimetric capacity.[1] |
| Average Voltage | ~2.8 V vs. Li/Li⁺ | ~2.6 V vs. Li/Li⁺ | The electron-withdrawing sulfur atoms in TT inductively raise the reduction potential. |
| Solubility (DME) | Low | High | TT's non-planar, "butterfly" geometry disrupts |
| Spectroscopic Marker | C-S Stretch (600-800 cm⁻¹) | C=C Ring Stretch (1600 cm⁻¹) | Distinct IR/Raman fingerprints allow for easier contamination tracking in TT.[1] |
Spectroscopic Verification Protocols
This section details the self-validating protocols required to confirm the redox mechanism. We employ a tri-modal approach: FTIR (functional group evolution), Raman (skeletal changes), and XPS (oxidation state quantification).[1]
Protocol A: Operando FTIR Spectroscopy
Objective: Track the disappearance of the Carbonyl (
-
Cell Assembly: Use a spectro-electrochemical cell with a CaF₂ window.
-
Cathode Prep: Cast TT slurry (60% Active, 30% CNT, 10% PVDF) directly onto a gold mesh current collector to avoid background interference.[1]
-
Measurement: Collect spectra every 0.1 V during galvanostatic discharge (C/10 rate).
-
Validation Criteria (Pass/Fail):
-
Pass: Gradual attenuation of the 1660 cm⁻¹ (
) peak. -
Pass: Emergence and growth of the 1250–1350 cm⁻¹ (
) and ~550 cm⁻¹ ( ) bands. -
Fail: Persistence of the 1660 cm⁻¹ peak at 1.5 V indicates incomplete utilization (dead mass).
-
Protocol B: Ex Situ Raman Mapping
Objective: Verify the reversible "breathing" of the thianthrene core and the Quinoid-to-Benzenoid transition.
-
Sampling: Disassemble coin cells at varying States of Charge (SOC): 0% (Pristine), 50%, and 100% (Fully Lithiated).
-
Washing: Rinse electrodes with DME to remove LiTFSI salt (which has strong Raman peaks at 740 cm⁻¹) and dry under Argon.
-
Acquisition: Use a 532 nm laser (low power <0.5 mW to prevent thermal degradation).
-
Key Signatures:
-
Pristine: Sharp peaks at 1600–1650 cm⁻¹ (Quinoid ring stretch).
-
Lithiated: Shift to 1580 cm⁻¹ (Benzenoid G-band like) and loss of C=O mode.
-
Protocol C: X-ray Photoelectron Spectroscopy (XPS)
Objective: Quantify the chemical environment of Oxygen and Sulfur.
-
O 1s Region:
-
Pristine: Single dominant peak at 531.5 eV (
).[1] -
Discharged: Shift to 529.8 eV (
).
-
-
S 2p Region:
-
Monitoring the S 2p doublet (~164 eV) ensures the thianthrene core remains intact and does not undergo irreversible oxidation (to sulfones, ~168 eV) during the standard window (1.5–3.5 V).[1]
-
DOT Diagram: Spectroscopic Workflow
This workflow ensures data integrity by cross-referencing three independent spectral domains.
Figure 2: Integrated spectroscopic workflow for validating the Thianthrene Tetrone redox mechanism.
References
-
Thianthrene-Based High-Potential Cathodes: Fu, M., et al.[1][2][3] "A Thianthrene-based small molecule as high-potential cathode for lithium-organic batteries."[2][3][4] Chemical Communications, 2022, 58, 11851-11854.[1]
-
Pyrene Tetraone (PTO) Benchmark: Zhang, S., et al.[1] "A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode."[1][5] Journal of the American Chemical Society, 2022. [1]
-
Spectroscopic Characterization of Thianthrene: Rushworth, R.H., et al. "Computational and spectroscopic characterization of thianthrene."[6] Royal Society Open Science, 2024, 11, 231846.[1] [1]
-
Dissolution Mechanisms in Organic Batteries: Wang, Y., et al. "Revealing the dissolution mechanism of organic carbonyl electrodes in lithium–organic batteries."[7] Chemical Science, 2025.[1]
-
General Carbonyl Redox Chemistry: Lu, Y., et al. "Perspectives on the Redox Chemistry of Organic Electrode Materials in Lithium Batteries." Chinese Chemical Letters, 2023.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revealing the dissolution mechanism of organic carbonyl electrodes in lithium–organic batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for 1,4,6,9-Thianthrenetetrone
[1][2]
Executive Summary: Operational Directives
Immediate Action Required: 1,4,6,9-Thianthrenetetrone (CAS: 147727-02-4) is a quinone-derived organic oxidant used primarily in organic battery cathodes and synthesis. It poses acute aquatic toxicity and respiratory irritation risks. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Prohibited Actions: DO NOT dispose of down the drain. DO NOT mix with strong reducing agents (e.g., borohydrides, hydrazines) or incompatible solvents in the primary waste stream.
Part 1: Hazard Assessment & Safety Profile
Before initiating disposal, the material must be characterized to ensure compatibility with waste streams. 1,4,6,9-Thianthrenetetrone acts as an electron-acceptor; its disposal risks stem from its redox activity and ecological persistence.
Chemical Safety Data Table
| Parameter | Specification | Operational Implication |
| CAS Number | 147727-02-4 | Use for waste labeling and inventory tracking. |
| Physical State | Solid (Powder/Crystals) | High dust potential; requires respiratory protection during transfer. |
| Reactivity | Oxidizing Agent (Mild) | Segregation Critical: Keep separate from flammables and strong reducers to prevent exothermic cycling. |
| Toxicity | Irritant (Skin/Eye/Lung) | PPE: Double nitrile gloves, N95/P100 respirator, and safety goggles are mandatory. |
| Ecological | Aquatic Acute 1 (H410) | Zero Discharge: All aqueous rinsates must be collected as hazardous waste. |
The Mechanism of Hazard (Expert Insight)
Unlike simple organic solids, thianthrenetetrone contains four ketone groups on a thianthrene core. This structure allows it to reversibly accept electrons. In a waste container, if mixed with electron-rich species (donors), it can facilitate unwanted redox cycling, potentially generating heat or initiating polymerization of other monomers in the bin. Therefore, it must be isolated from general organic waste streams containing reactive monomers or strong reducers.
Part 2: Waste Stream Decision Logic
Use the following decision tree to determine the correct disposal workflow. This self-validating system ensures no incompatible mixing occurs.
Figure 1: Decision matrix for segregating 1,4,6,9-Thianthrenetetrone waste streams to prevent incompatibility.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance & Spill Cleanup)
Applicability: Expired reagents, reaction byproducts, or spill cleanup materials.
-
PPE Donning: Wear standard lab coat, safety glasses, and double nitrile gloves . If handling >10g of powder, use a powder hood or wear an N95 respirator to prevent inhalation sensitization.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers, as quinones can corrode or react with certain metals over time.
-
Transfer:
-
Carefully transfer the solid into the HDPE jar.
-
Expert Tip: If the solid is electrostatic, use an antistatic gun or wipe the spatula with a dryer sheet to prevent dispersal.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1,4,6,9-Thianthrenetetrone"[1]
-
Hazards: "Toxic", "Irritant", "Eco-Toxic".
-
-
Secondary Containment: Place the sealed jar into a secondary bin dedicated to "Solid Toxic Organics."
Protocol B: Solution Waste Disposal
Applicability: Reaction mixtures or mother liquors.
-
Compatibility Check: Ensure the solution does not contain strong reducing agents (e.g., LiAlH4, NaBH4).
-
Test: If unsure, take a 1 mL aliquot and add a drop of dilute acid/water. If gas evolves or heat generates, quench the entire mixture separately before binning.
-
-
Segregation:
-
Halogenated Solvents (DCM, Chloroform): Pour into the "Halogenated Organic Waste" carboy.
-
Non-Halogenated Solvents (Acetone, Ethyl Acetate): Pour into the "Non-Halogenated Organic Waste" carboy.
-
-
Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., acetone). Add the rinsate to the waste carboy, NOT the sink.
Protocol C: Spill Management (Emergency Procedure)
Scenario: Powder spill on the benchtop.
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
Dampen: Do not dry sweep. Gently mist the powder with inert oil (e.g., mineral oil) or a solvent with a high flash point (e.g., ethylene glycol) to suppress dust.
-
Collect: Scoop the dampened material using a polyethylene scraper.
-
Surface Decontamination:
-
Disposal: Place all rags, scoops, and debris into the Solid Hazardous Waste container (Protocol A).
Part 4: Scientific Rationale & Compliance
Why Incineration?
Thianthrene derivatives are thermally stable but can be fully mineralized at high temperatures (>1000°C). Incineration ensures the complete destruction of the quinone core, preventing bioaccumulation in aquatic environments. The sulfur content will be converted to SOx, which is scrubbed by the incineration facility's exhaust systems [1].
Regulatory Framework
-
US EPA: While not explicitly P- or U-listed, this material is a Characteristic Hazardous Waste due to toxicity and potential reactivity. It must be coded effectively (often D001 if considered oxidizer-rich or D003 if reactive, though typically managed as generic chemical waste under 40 CFR 261 ) [2].
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances, mixtures of laboratory chemicals).
References
-
BenchChem. An In-depth Guide to the Chemistry of Thianthrene Compounds. (Accessed 2024).[8] Link
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Accessed 2024).[8] Link
-
Fisher Scientific. Safety Data Sheet: Thianthrene Derivatives. (General Quinone Handling).[6][7] Link
-
National Institutes of Health (PubChem). 1,4,6,9-Thianthrenetetrone Compound Summary.Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
